Product packaging for 1-Palmitoyl-2-linoleoyl-rac-glycerol(Cat. No.:)

1-Palmitoyl-2-linoleoyl-rac-glycerol

Katalognummer: B8260916
Molekulargewicht: 592.9 g/mol
InChI-Schlüssel: SVXWJFFKLMLOHO-BCTRXSSUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

1-Palmitoyl-2-linoleoyl-rac-glycerol is a useful research compound. Its molecular formula is C37H68O5 and its molecular weight is 592.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H68O5 B8260916 1-Palmitoyl-2-linoleoyl-rac-glycerol

Eigenschaften

IUPAC Name

(1-hexadecanoyloxy-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H68O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,35,38H,3-10,12,14-16,19-34H2,1-2H3/b13-11-,18-17-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXWJFFKLMLOHO-BCTRXSSUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H68O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701334362
Record name 1-(Hexadecanoyloxy)-3-hydroxy-2-propanyl (9Z,12Z)-9,12-octadecadienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701334362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73649-99-7
Record name 1-(Hexadecanoyloxy)-3-hydroxy-2-propanyl (9Z,12Z)-9,12-octadecadienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701334362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, properties, and analytical methodologies for 1-Palmitoyl-2-linoleoyl-rac-glycerol. This diacylglycerol is a significant component of various natural lipids and serves as a crucial intermediate in lipid metabolism. A detailed examination of its chemical structure is presented, alongside methodologies for its synthesis, purification, and characterization using modern analytical techniques. This document is intended to be a valuable resource for professionals in lipid research and drug development, offering detailed experimental protocols and structured data for practical application.

Chemical Structure and Properties

This compound is a diacylglycerol (DAG) molecule consisting of a glycerol (B35011) backbone esterified with a palmitic acid at the sn-1 position and a linoleic acid at the sn-2 position. The designation "rac-" (racemic) indicates that it is a mixture of the two enantiomers, (R)- and (S)-, at the central carbon of the glycerol moiety.

The palmitoyl (B13399708) group is a saturated 16-carbon fatty acyl chain, while the linoleoyl group is an 18-carbon polyunsaturated fatty acyl chain with two cis double bonds. The presence of both saturated and unsaturated fatty acids gives this molecule amphipathic properties.

Below is a diagram illustrating the chemical structure of this compound.

G cluster_glycerol Glycerol Backbone cluster_palmitoyl Palmitoyl Chain (C16:0) cluster_linoleoyl Linoleoyl Chain (C18:2) G1 CH2-O- G2 CH-O- P1 C=O G1->P1 sn-1 G3 CH2-OH L1 C=O G2->L1 sn-2 P2 (CH2)14 P3 CH3 L2 (CH2)7 L3 CH=CH L4 CH2 L5 CH=CH L6 (CH2)4 L7 CH3

Figure 1: Chemical structure of this compound.
Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C37H68O5[1]
Molecular Weight 592.9 g/mol [1]
IUPAC Name [(2R)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate and [(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate[1]
Appearance Not specified, likely a colorless to yellowish oil
Solubility Soluble in chloroform (B151607) and other organic solvents

Synthesis and Purification

The synthesis of structured diacylglycerols like this compound can be achieved through enzymatic processes, which offer high specificity and milder reaction conditions compared to chemical synthesis.[2][3][4] A general workflow for the enzymatic synthesis is outlined below.

G cluster_workflow Enzymatic Synthesis Workflow Reactants Glycerol + Palmitic Acid + Linoleic Acid Reaction Lipase-catalyzed Esterification Reactants->Reaction Purification Chromatographic Purification (e.g., Silica (B1680970) Gel) Reaction->Purification Product This compound Purification->Product

Figure 2: Generalized workflow for the enzymatic synthesis of this compound.
Experimental Protocol: Enzymatic Esterification

This protocol describes a general method for the synthesis of this compound using a lipase (B570770) catalyst.[5][6]

  • Reactant Preparation: A mixture of glycerol, palmitic acid, and linoleic acid is prepared in a suitable organic solvent (e.g., hexane) in a molar ratio that favors the formation of the desired diacylglycerol.

  • Enzymatic Reaction: A specific lipase, such as a 1,3-specific lipase, is added to the reactant mixture. The reaction is carried out at a controlled temperature (typically 40-60°C) with constant stirring for a specified period (e.g., 24-48 hours).

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of reactants and the formation of the product.

  • Enzyme Removal: After the reaction is complete, the immobilized lipase is removed by filtration.

  • Purification: The solvent is removed under reduced pressure. The resulting crude product, which will contain a mixture of mono-, di-, and triglycerides, is then purified using column chromatography on silica gel. A gradient elution system, for example, with a hexane-diethyl ether mixture, can be used to separate the diacylglycerol fraction.[7]

Structural Elucidation and Characterization

The precise structure of this compound is confirmed through a combination of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and chromatographic techniques.

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and fatty acid composition of diacylglycerols. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used ionization techniques.[8][9]

Expected Fragmentation Pattern:

In positive ion mode ESI-MS, diacylglycerols typically form adducts with cations such as H+, Na+, or NH4+. Tandem mass spectrometry (MS/MS) of the precursor ion will result in characteristic fragmentation patterns, primarily through the neutral loss of the fatty acyl chains.

Precursor Ion (m/z)Fragment Ion (m/z)Description
[M+H]+ (593.5)337.3Loss of linoleic acid (C18H32O2)
313.3Loss of palmitic acid (C16H32O2)
[M+Na]+ (615.5)359.3Loss of linoleic acid
335.3Loss of palmitic acid

Note: The m/z values are predicted based on the molecular formula and may vary slightly depending on the instrument and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule, confirming the positions of the fatty acyl chains and the stereochemistry of the double bonds in the linoleoyl group.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

Proton(s)Predicted Chemical Shift (ppm)Multiplicity
Glycerol CH₂O (sn-1)4.15 - 4.30dd
Glycerol CHO (sn-2)5.05 - 5.20m
Glycerol CH₂OH (sn-3)3.65 - 3.80d
Linoleoyl =CH5.30 - 5.45m
Linoleoyl =CH-CH₂-=2.75 - 2.85t
Palmitoyl/Linoleoyl α-CH₂2.25 - 2.35t
Palmitoyl/Linoleoyl (CH₂)n1.20 - 1.40m
Palmitoyl/Linoleoyl CH₃0.85 - 0.95t

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

Carbon(s)Predicted Chemical Shift (ppm)
Palmitoyl/Linoleoyl C=O172 - 174
Linoleoyl =CH127 - 131
Glycerol CHO (sn-2)70 - 72
Glycerol CH₂O (sn-1)63 - 65
Glycerol CH₂OH (sn-3)61 - 63
Linoleoyl =CH-CH₂-=25 - 26
Palmitoyl/Linoleoyl α-CH₂34 - 35
Palmitoyl/Linoleoyl (CH₂)n22 - 32
Palmitoyl/Linoleoyl CH₃14

Note: These chemical shifts are predicted based on known values for similar lipid structures and may vary depending on the solvent and experimental conditions.[10][11][12]

Chromatographic Analysis

Chromatographic methods are essential for the purification and analysis of this compound.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is commonly used for the separation of diacylglycerol isomers.[1][13]

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol.

  • Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

Gas Chromatography (GC):

To determine the fatty acid composition, the diacylglycerol is first hydrolyzed, and the resulting free fatty acids are derivatized to their fatty acid methyl esters (FAMEs). The FAMEs are then analyzed by GC.

  • Derivatization: Transesterification using methanolic HCl or BF₃-methanol.

  • Column: A polar capillary column (e.g., a wax-type column).

  • Carrier Gas: Helium or Hydrogen.

  • Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).

G cluster_workflow Analytical Workflow Sample This compound Sample HPLC HPLC Analysis (Isomer Separation) Sample->HPLC MS Mass Spectrometry (Molecular Weight & Fragmentation) Sample->MS NMR NMR Spectroscopy (Structural Confirmation) Sample->NMR Hydrolysis Hydrolysis & Derivatization Sample->Hydrolysis GC GC-MS Analysis (Fatty Acid Composition) Hydrolysis->GC

Figure 3: A logical workflow for the comprehensive analysis of this compound.

Conclusion

This technical guide has provided a detailed overview of the structure, properties, and analytical methodologies for this compound. The combination of enzymatic synthesis and advanced analytical techniques such as mass spectrometry, NMR spectroscopy, and chromatography allows for the precise synthesis and characterization of this important diacylglycerol. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of lipid science and drug development.

References

Physicochemical properties of 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 1-Palmitoyl-2-linoleoyl-rac-glycerol

Introduction

This compound is a diacylglycerol (DAG) composed of a glycerol (B35011) backbone with a palmitic acid residue at the sn-1 position and a linoleic acid residue at the sn-2 position. As a member of the lipid family, its physicochemical properties are of significant interest to researchers in the fields of biochemistry, cell biology, and drug development. Diacylglycerols are crucial intermediates in various metabolic pathways and also function as second messengers in cellular signaling. This guide provides a comprehensive overview of the known physicochemical properties of this compound, details on experimental methodologies for their determination, and relevant biological context.

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below. It is important to note that experimental data for this specific molecule is limited, and some values are computed.

PropertyValueSource
Molecular Formula C37H68O5[1]
Molecular Weight 592.9 g/mol [1][2]
IUPAC Name [(2R)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate[1]
Physical Description Data not available; likely a solid or viscous liquid at room temperature.
Melting Point Data not available.
Boiling Point Data not available.
Density Data not available.
Solubility Data not available. Generally, diacylglycerols are soluble in nonpolar organic solvents like chloroform, hexane, and ethyl acetate, and sparingly soluble in polar solvents like ethanol (B145695) and insoluble in water.[3]
Computed XLogP3 13.5[1][2]
Topological Polar Surface Area 72.8 Ų[1][2]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published. However, standard methodologies for lipid analysis are applicable.

Synthesis

The synthesis of a related compound, 1-palmitoyl-3-stearoyl-rac-glycerol, provides a general framework that can be adapted. A multi-step process is typically employed:

  • Reaction of glycidyl (B131873) palmitate with a second fatty acid (in this case, a protected form of linoleic acid) in the presence of a catalyst like tetraethylammonium (B1195904) bromide.

  • The reaction mixture is stirred at an elevated temperature (e.g., 100°C) for an extended period (e.g., 24 hours).

  • The resulting diacylglycerol is then purified from the reaction mixture using techniques such as column chromatography on silica (B1680970) gel with a suitable solvent system (e.g., a hexane/diethyl ether mixture)[4].

Determination of Physicochemical Properties
  • Melting and Boiling Points: Differential Scanning Calorimetry (DSC) is a common technique used to determine the melting point and other phase transition temperatures of lipids[4]. Due to their high molecular weight and potential for decomposition at high temperatures, the boiling point of diacylglycerols is often not determined experimentally under standard pressure.

  • Solubility: Solubility is determined by adding a known amount of the compound to a specific volume of a solvent and observing the point at which no more solute dissolves. This can be done visually or with the aid of spectroscopic techniques.

  • Density: The density of liquid lipids can be measured using a pycnometer or a digital density meter.

  • Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are standard methods for the separation and identification of lipids, including diacylglycerols[5].

experimental_workflow General Experimental Workflow for Physicochemical Characterization cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_results Results synthesis Chemical Synthesis purification Silica Gel Chromatography synthesis->purification dsc Differential Scanning Calorimetry (DSC) purification->dsc hplc_ms HPLC-MS purification->hplc_ms solubility_test Solubility Testing purification->solubility_test density_measurement Density Measurement purification->density_measurement melting_point Melting Point dsc->melting_point purity Purity & Structure hplc_ms->purity solubility Solubility Profile solubility_test->solubility density Density density_measurement->density

Workflow for Physicochemical Characterization

Relevance in Research and Drug Development

While specific signaling pathways for this compound are not well-documented, the closely related acetylated form, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) , has been studied for its biological activities.

PLAG has been shown to have immunomodulatory effects and is being investigated for its therapeutic potential.[6][7] For instance, in breast cancer cells, PLAG can ameliorate the effects of Epidermal Growth Factor (EGF) by promoting the desensitization of its receptor (EGFR).[8] This action can reduce the expression of matrix metalloproteinase-9 (MMP-9), a key enzyme involved in cancer cell invasion and metastasis.[8] The proposed mechanism involves the upregulation of Thioredoxin-Interacting Protein (TXNIP), which accelerates the internalization and degradation of EGFR.[8]

plag_signaling Signaling Pathway of the Related Molecule PLAG plag PLAG txnip TXNIP (Thioredoxin-Interacting Protein) plag->txnip Upregulates egfr_internalization Accelerated EGFR Internalization & Degradation txnip->egfr_internalization Promotes egf_signaling Reduced EGF Signaling egfr_internalization->egf_signaling ap1 Reduced AP-1 Activity egf_signaling->ap1 mmp9 Decreased MMP-9 Expression ap1->mmp9 metastasis Inhibition of Cell Mobility & Invasion mmp9->metastasis

Signaling Pathway of PLAG

The study of this compound and its derivatives is relevant for:

  • Lipidomics: Understanding the roles of specific diacylglycerol species in cellular metabolism and signaling.

  • Drug Delivery: Lipids are fundamental components of various drug delivery systems, such as liposomes and lipid nanoparticles. Characterizing their physicochemical properties is essential for formulation development.

  • Therapeutic Development: As demonstrated by PLAG, modifications of the diacylglycerol structure can lead to compounds with potent biological activities, opening avenues for new therapeutic agents.[6][7][8]

References

The Cellular Role of 1-Palmitoyl-2-linoleoyl-rac-glycerol and its Acetylated Derivative: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on the biological activities of 1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) , a well-studied acetylated derivative of 1-Palmitoyl-2-linoleoyl-rac-glycerol. Due to a greater availability of published research on PLAG, this document will detail its established cellular and signaling roles. This compound, as a diacylglycerol (DAG), is anticipated to function as a signaling molecule, primarily through the activation of protein kinase C (PKC) isoforms, a key mechanism in a multitude of cellular processes. However, specific, in-depth studies on the non-acetylated form are limited in the current body of scientific literature.

Executive Summary

1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) is a synthetic monoacetyldiglyceride that has demonstrated significant biological activity in a range of preclinical and clinical studies.[1] It is recognized for its potent immunomodulatory, anti-inflammatory, and anti-cancer metastatic properties. This document provides a comprehensive overview of the cellular and molecular mechanisms of PLAG, with a focus on its impact on key signaling pathways. Quantitative data from various studies are summarized, and methodologies for key experiments are detailed to support further research and development.

Core Biological Roles and Mechanisms

PLAG exerts its effects through the modulation of several critical cellular signaling pathways. Its primary activities can be categorized into immunomodulation, inhibition of cancer metastasis, and hematopoietic regulation.

Immunomodulatory and Anti-Inflammatory Effects

PLAG has been shown to modulate immune responses by influencing cytokine production and immune cell activity. In healthy adults, oral supplementation with PLAG led to a significant decrease in the production of pro-inflammatory cytokines IL-4 and IL-6 by peripheral blood mononuclear cells (PBMCs).[1] It also resulted in a notable decrease in B cell proliferation.[1] Furthermore, PLAG has been observed to reduce hepatic injury in animal models by controlling neutrophil migration and reducing the levels of inflammatory cytokines.[2]

In a murine model of autoimmune arthritis and interstitial lung disease, PLAG administration attenuated lung inflammation and fibrosis.[3] This was associated with a reduction in GM-CSF+ neutrophil accumulation and a decrease in the expression of citrullinated histone 3, a marker of neutrophil extracellular traps (NETosis).[3] PLAG also downregulated the serum levels of IL-6 and TNF-α.[3]

Inhibition of Cancer Cell Metastasis

PLAG has demonstrated anti-metastatic properties, particularly in breast cancer cells. It has been shown to ameliorate Epidermal Growth Factor (EGF)-induced Matrix Metalloproteinase-9 (MMP-9) expression in MDA-MB-231 breast cancer cells.[4] The proposed mechanism involves the upregulation of thioredoxin-interacting protein (TXNIP), which in turn accelerates the internalization and degradation of the EGF receptor (EGFR).[4] This desensitization of EGFR signaling leads to a reduction in the activation of the transcription factor AP-1, which is crucial for MMP-9 expression.[4] Consequently, PLAG attenuates EGF-induced cancer cell mobility and invasiveness.[4]

Hematopoietic Regulation

PLAG has been reported to accelerate hematopoiesis.[1] In a murine model of 5-Fluorouracil (5-FU)-induced hematological toxicity, PLAG administration significantly reduced the duration of neutropenia and improved the nadirs of absolute neutrophil counts.[5][6] It also mitigated monocytopenia and thrombocytopenia induced by the chemotherapy agent.[5][6] The protective effects of PLAG were associated with a significant decrease in the plasma levels of the chemokines CXCL1 and CXCL2, as well as the inflammatory cytokine IL-6 and C-reactive protein (CRP).[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the biological effects of PLAG.

Table 1: Effects of PLAG on Immune Parameters in Healthy Adults [1]

ParameterPLAG Group (Change from Baseline)Control Group (Change from Baseline)p-value
IL-4 Production (PBMC)Lower-<0.001
IL-6 Production (PBMC)Lower-<0.001
B Cell ProliferationDecreased Significantly-<0.05
IgG (mg/dl)-86.7 ± 184.5-73.5 ± 166.0NS
IgM (mg/dl)-8.1 ± 51.9-8.1 ± 44.9NS
C3 (mg/dl)-9.8 ± 12.4Unchanged-

NS: Not Significant

Table 2: Effects of PLAG on Cancer Cell Migration and Invasion [4]

TreatmentMigrating Cells (Fold Change vs. Control)Invading Cells (Fold Change vs. Control)MMP-9 mRNA Expression (Fold Change vs. Control)MMP-9 Protein Expression (Fold Change vs. Control)
EGFIncreasedIncreasedIncreasedIncreased
EGF + PLAG (50 µg/ml)Significantly Reduced (p<0.005 vs. EGF)Significantly Reduced (p<0.005 vs. EGF)Significantly Reduced (p<0.005 vs. EGF)Significantly Reduced (p<0.005 vs. EGF)

Table 3: Effects of PLAG on 5-FU-Induced Hematological Toxicity [5][6]

Parameter5-FU Control5-FU + PLAG (200 mg/kg)5-FU + PLAG (400 mg/kg)
Severe Neutropenia Incidence100%0%0%
Duration of Neutropenia-Significantly ReducedSignificantly Reduced
Plasma CXCL1 LevelsElevatedSignificantly DecreasedSignificantly Decreased
Plasma IL-6 LevelsElevatedSignificantly DecreasedSignificantly Decreased

Signaling Pathways and Experimental Workflows

PLAG-Mediated Attenuation of EGFR Signaling

The following diagram illustrates the proposed signaling pathway by which PLAG inhibits EGF-induced MMP-9 expression in breast cancer cells.

PLAG_EGFR_Signaling PLAG PLAG TXNIP TXNIP Expression PLAG->TXNIP upregulates EGFR_Internalization Accelerated EGFR Internalization & Degradation TXNIP->EGFR_Internalization promotes EGFR_Signaling Reduced EGFR Signaling (p-EGFR, p-SHC) EGFR_Internalization->EGFR_Signaling inhibits AP1_Activity Reduced AP-1 Activity EGFR_Signaling->AP1_Activity activates MMP9_Expression Decreased MMP-9 Expression AP1_Activity->MMP9_Expression promotes Metastasis Inhibited Cell Migration & Invasion MMP9_Expression->Metastasis enables EGF EGF EGFR EGFR EGF->EGFR activates EGFR->EGFR_Signaling

Caption: PLAG inhibits cancer cell metastasis by upregulating TXNIP, which enhances EGFR degradation and dampens downstream signaling.

Experimental Workflow for Assessing Anti-Metastatic Effects

The following diagram outlines a typical experimental workflow to investigate the anti-metastatic effects of a compound like PLAG.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Model (Conceptual) Cell_Culture Culture MDA-MB-231 Breast Cancer Cells Treatment Pre-treat with PLAG, then stimulate with EGF Cell_Culture->Treatment Migration_Assay Cell Migration Assay (e.g., Transwell) Treatment->Migration_Assay Invasion_Assay Cell Invasion Assay (e.g., Matrigel) Treatment->Invasion_Assay Gene_Expression RT-PCR for MMP-9 mRNA Treatment->Gene_Expression Protein_Expression Western Blot for MMP-9 & p-EGFR Treatment->Protein_Expression Luciferase_Assay AP-1 Luciferase Reporter Assay Treatment->Luciferase_Assay Animal_Model Xenograft Mouse Model with MDA-MB-231 cells PLAG_Admin Oral Administration of PLAG Animal_Model->PLAG_Admin Tumor_Monitoring Monitor Tumor Growth & Metastasis PLAG_Admin->Tumor_Monitoring

Caption: A workflow for evaluating the anti-metastatic potential of PLAG, from in vitro cellular assays to in vivo models.

Experimental Protocols

The following are summaries of methodologies used in key experiments. These are not exhaustive, step-by-step protocols but provide a framework for experimental design.

Cell Culture and Treatment

MDA-MB-231 human breast cancer cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[4] For experiments, cells are typically serum-starved for a period (e.g., 24 hours) before treatment. Cells are pre-treated with PLAG at various concentrations (e.g., 10-50 µg/ml) for a specified time (e.g., 1 hour) before stimulation with a growth factor like EGF.[4]

Cell Migration and Invasion Assays
  • Migration Assay: A Transwell chamber with a porous membrane is used. Cells, pre-treated as described above, are seeded in the upper chamber in a serum-free medium. The lower chamber contains a medium with a chemoattractant (e.g., EGF). After incubation (e.g., 24 hours), non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[4]

  • Invasion Assay: This assay is similar to the migration assay, but the Transwell membrane is coated with a basement membrane matrix (e.g., Matrigel). This requires cells to degrade the matrix to move through the membrane, thus measuring their invasive potential.[4]

Gene Expression Analysis (RT-PCR)

Total RNA is extracted from treated cells using a suitable kit. RNA is reverse-transcribed into cDNA. Quantitative real-time PCR (qPCR) is then performed using primers specific for the gene of interest (e.g., MMP-9) and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of the target gene is calculated using the ΔΔCt method.[4]

Protein Expression Analysis (Western Blotting)

Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., MMP-9, EGFR, phospho-EGFR, TXNIP, β-actin). After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4]

AP-1 Luciferase Reporter Assay

Cells are co-transfected with an AP-1 luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization. After transfection, cells are treated with PLAG and/or EGF. Cell lysates are then prepared, and luciferase activity is measured using a luminometer according to the manufacturer's instructions.[4]

In Vivo Hepatitis Model

Concanavalin (B7782731) A (Con A) is used to induce immune-mediated liver injury in mice. PLAG is administered (e.g., orally) prior to the intravenous injection of Con A. Blood and liver tissues are collected at a specified time point after Con A injection. Plasma cytokine levels are measured by ELISA or multiplex assay. Liver tissues are processed for histological analysis (e.g., H&E staining) and for measuring mRNA and protein levels of inflammatory markers.[2]

Human Immunomodulation Study

A randomized, double-blind, placebo-controlled trial is conducted with healthy adult participants. Participants are assigned to receive either PLAG or a placebo (e.g., soybean oil) daily for a defined period (e.g., 4 weeks). Blood samples are collected at baseline and at the end of the intervention. Peripheral blood mononuclear cells (PBMCs) are isolated, and their proliferation and cytokine production (e.g., IL-4, IL-6) in response to stimuli are measured. Serum levels of immunoglobulins and complement factors are also assessed.[1]

Conclusion

1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) is a promising bioactive lipid with multifaceted therapeutic potential. Its ability to modulate the immune system, inhibit cancer metastasis, and support hematopoiesis warrants further investigation for its development as a therapeutic agent in various diseases. The non-acetylated form, this compound, likely shares some of these activities through its role as a diacylglycerol, but further research is needed to elucidate its specific cellular functions. This technical guide provides a foundational understanding of the biological roles of PLAG and serves as a resource for researchers and drug development professionals in this field.

References

Synthesis of 1-Palmitoyl-2-linoleoyl-rac-glycerol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG), a crucial structured diacylglycerol (DAG) for research in cell signaling, lipid metabolism, and drug development. This document outlines both chemical and enzymatic synthesis strategies, with a focus on a proposed chemoenzymatic route that offers high specificity and yield. Detailed experimental protocols, quantitative data summaries, and visual representations of the synthesis workflow and a key signaling pathway are presented to facilitate its practical application in a research setting.

Introduction to this compound

This compound is a specific 1,2-diacylglycerol isomer containing a saturated palmitic acid at the sn-1 position and a polyunsaturated linoleic acid at the sn-2 position of the glycerol (B35011) backbone. As a key second messenger, DAG plays a pivotal role in a multitude of cellular signaling pathways, primarily through the activation of protein kinase C (PKC) isozymes. The specific fatty acid composition and positional distribution within the DAG molecule are critical determinants of its biological activity and metabolic fate. The availability of structurally well-defined DAGs like PLG is therefore essential for elucidating the nuanced roles of these lipid mediators in health and disease.

Synthesis Methodologies

The synthesis of structurally defined diacylglycerols such as PLG can be approached through chemical or enzymatic methods. While chemical synthesis offers versatility, it often involves multiple protection and deprotection steps, leading to lower overall yields and the potential for acyl migration. Enzymatic synthesis, particularly using regioselective lipases, provides a milder and more specific alternative, minimizing side reactions and simplifying purification.

This guide focuses on a proposed chemoenzymatic approach , which combines the advantages of both methodologies to achieve a highly pure product.

Proposed Chemoenzymatic Synthesis of this compound

The proposed synthesis involves a two-step process:

  • Enzymatic Esterification: Selective esterification of linoleic acid to the sn-2 position of a protected glycerol backbone using a specific lipase.

  • Chemical Acylation: Acylation of palmitic acid to the sn-1 position of the resulting monoacylglycerol derivative, followed by deprotection.

A plausible and efficient route involves the lipase-catalyzed alcoholysis of a triglyceride rich in linoleic acid (e.g., sunflower oil) with a protected glycerol, followed by the introduction of palmitic acid. However, for a more controlled synthesis starting from glycerol, the following chemoenzymatic protocol is proposed.

Detailed Experimental Protocols

Materials and Reagents
Step 1: Enzymatic Synthesis of 2-Linoleoyl-rac-glycerol

This step aims to selectively esterify linoleic acid to the secondary hydroxyl group of glycerol.

  • Reaction Setup: In a round-bottom flask, combine glycerol (1 equivalent) and linoleic acid (1.2 equivalents) in a minimal amount of a suitable organic solvent (e.g., 2-methyl-2-butanol) to facilitate mixing.

  • Enzyme Addition: Add immobilized CALB (10% w/w of total substrates) and activated molecular sieves to the reaction mixture.

  • Reaction Conditions: The reaction is carried out at 60°C with constant stirring for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction, the enzyme is filtered off. The solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to isolate the 2-linoleoyl-rac-glycerol.

Step 2: Chemical Acylation with Palmitic Acid
  • Reaction Setup: Dissolve the purified 2-linoleoyl-rac-glycerol (1 equivalent) and palmitic acid (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add DMAP (0.1 equivalents) and DCC (1.1 equivalents) to the solution at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Purification of this compound

The crude product from Step 2 is purified using a two-step crystallization method to obtain high-purity 1,2-diacylglycerol.[1]

  • First Crystallization (Nonpolar Solvent): Dissolve the crude product in hexane at a 1:10 substrate-to-solvent ratio. Cool the solution to -40°C and hold for 18 hours. This step is effective in removing triacylglycerol and fatty acid ester byproducts.[1]

  • Second Crystallization (Polar Solvent): The solid fraction from the first step is then dissolved in methanol at a 1:12 substrate-to-solvent ratio. The solution is cooled to -20°C for 6 hours to crystallize the pure this compound.[1]

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound based on literature values for similar structured lipids.

Table 1: Reaction Conditions and Expected Yields for the Synthesis of this compound

StepMethodKey ReagentsTemperature (°C)Time (h)Expected Yield (%)
1Enzymatic EsterificationImmobilized CALB6024-4860-70
2Chemical AcylationDCC, DMAP0 to RT12-2480-90
3PurificationTwo-step Crystallization-40 and -2024>75 (overall)

Table 2: Purity Analysis of Synthesized this compound

Analytical MethodExpected Purity (%)Key Parameters
HPLC-ELSD>98Isocratic elution with hexane/isopropanol/acetic acid
¹H NMR>98Integration of characteristic proton signals
GC-FID (after derivatization)>98Fatty acid methyl ester analysis

Mandatory Visualizations

Signaling Pathway

Diacylglycerol is a critical second messenger that activates Protein Kinase C (PKC), a family of kinases involved in a wide array of cellular processes including proliferation, differentiation, and apoptosis. The binding of DAG to the C1 domain of PKC recruits it to the cell membrane, leading to its activation.

DAG_PKC_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 DAG 1-Palmitoyl-2-linoleoyl- rac-glycerol (DAG) PIP2->DAG hydrolysis IP3 IP3 PIP2->IP3 hydrolysis PKC_inactive Inactive PKC DAG->PKC_inactive PKC_active Active PKC PKC_inactive->PKC_active Activation Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) PKC_active->Cellular_Response Receptor GPCR / RTK G_protein G-protein Receptor->G_protein G_protein->PLC ER Endoplasmic Reticulum IP3->ER Ca2 Ca2+ Ca2->PKC_inactive ER->Ca2 release Ligand Ligand Ligand->Receptor

Figure 1. Diacylglycerol (DAG) signaling pathway leading to Protein Kinase C (PKC) activation.
Experimental Workflow

The following diagram illustrates the key stages in the synthesis, purification, and analysis of this compound for research applications.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Characterization cluster_application Research Application start Starting Materials (Glycerol, Linoleic Acid, Palmitic Acid) esterification Step 1: Enzymatic Esterification start->esterification acylation Step 2: Chemical Acylation esterification->acylation crude_product Crude Product acylation->crude_product crystallization1 First Crystallization (Nonpolar Solvent) crude_product->crystallization1 crystallization2 Second Crystallization (Polar Solvent) crystallization1->crystallization2 pure_product Pure PLG crystallization2->pure_product hplc HPLC-ELSD pure_product->hplc nmr ¹H and ¹³C NMR pure_product->nmr gc GC-FID (FAMEs) pure_product->gc ms Mass Spectrometry pure_product->ms cell_culture Cell-based Assays pure_product->cell_culture in_vitro In Vitro Kinase Assays pure_product->in_vitro drug_dev Drug Development Studies pure_product->drug_dev

Figure 2. Experimental workflow for the synthesis and analysis of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound for research purposes. The proposed chemoenzymatic approach offers a reliable method for obtaining a high-purity product. The provided experimental protocols, expected quantitative data, and visual diagrams of the relevant signaling pathway and experimental workflow are intended to serve as a valuable resource for researchers in the fields of lipid biochemistry, cell signaling, and drug discovery. The availability of well-characterized synthetic diacylglycerols like PLG is paramount for advancing our understanding of lipid-mediated cellular processes.

References

The Signaling Nexus of 1-Palmitoyl-2-linoleoyl-rac-glycerol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-linoleoyl-rac-glycerol is a specific diacylglycerol (DAG) molecule that, as a member of the DAG family, is presumed to play a crucial role in cellular signaling. Diacylglycerols are critical second messengers that modulate a variety of physiological and pathological processes, primarily through the activation of Protein Kinase C (PKC) isoforms and other downstream effectors. This technical guide provides a comprehensive overview of the known and potential signaling pathways associated with this compound. Due to a paucity of research on this exact molecule, this document extrapolates from the well-established principles of diacylglycerol signaling and incorporates findings from the closely related molecule, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG). This guide presents available data in structured tables, details relevant experimental methodologies, and provides visualizations of key signaling cascades to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to Diacylglycerol Signaling

Diacylglycerols (DAGs) are lipid second messengers generated at the cell membrane through the hydrolysis of phospholipids, most notably phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). The generation of DAG and inositol (B14025) 1,4,5-trisphosphate (IP3) from PIP2 is a fundamental step in signal transduction initiated by a wide array of extracellular stimuli, including hormones, neurotransmitters, and growth factors. While IP3 diffuses into the cytosol to mobilize intracellular calcium, DAG remains in the plasma membrane, where it recruits and activates a host of downstream effector proteins.

The specific fatty acid composition of a DAG molecule, such as this compound, can influence its signaling properties, including its affinity for different effector proteins and its metabolic fate. This specificity allows for a nuanced regulation of cellular responses.

Core Signaling Pathways

The primary signaling axis for diacylglycerols involves the activation of the Protein Kinase C (PKC) family of serine/threonine kinases. Beyond PKC, DAGs are known to activate other signaling proteins, including Ras guanyl nucleotide-releasing proteins (RasGRPs), chimaerins, and Munc13 proteins.

Protein Kinase C (PKC) Activation

Conventional and novel PKC isoforms possess a C1 domain that directly binds to DAG. This binding event, often in concert with an increase in intracellular calcium for conventional PKCs, induces a conformational change in the kinase, relieving autoinhibition and leading to its activation. Activated PKC then phosphorylates a wide range of substrate proteins, modulating cellular processes such as proliferation, differentiation, apoptosis, and inflammation.

While specific data for this compound is limited, studies on the acetylated analog, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), suggest an involvement in atypical PKC (aPKC) activation, which in turn influences downstream pathways like STAT6 signaling.[1]

PKC_Activation_Pathway Extracellular_Stimulus Extracellular Stimulus (e.g., Growth Factor, Hormone) GPCR_RTK GPCR / RTK Extracellular_Stimulus->GPCR_RTK PLC Phospholipase C (PLC) GPCR_RTK->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG This compound (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC co-activates (conventional PKCs) Downstream_Targets Downstream Substrates PKC->Downstream_Targets phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Downstream_Targets->Cellular_Response

Figure 1. General Diacylglycerol-PKC Signaling Pathway.

RasGRP Activation

RasGRPs are guanine (B1146940) nucleotide exchange factors (GEFs) for Ras small GTPases. They possess a DAG-binding C1 domain and are recruited to the membrane upon DAG production. This recruitment and subsequent activation of Ras initiates the mitogen-activated protein kinase (MAPK) cascade, a critical pathway in cell proliferation and survival.[2][3] The activation of Ras by RasGRP provides a direct link between PLC activation and the MAPK pathway.[2]

RasGRP_Activation_Pathway DAG This compound (DAG) RasGRP RasGRP DAG->RasGRP recruits and activates Ras_GDP Ras-GDP (inactive) RasGRP->Ras_GDP promotes GDP-GTP exchange on Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP MAPK_Cascade MAPK Cascade (Raf -> MEK -> ERK) Ras_GTP->MAPK_Cascade activates Transcription_Factors Transcription Factors (e.g., AP-1, Elk-1) MAPK_Cascade->Transcription_Factors phosphorylates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression regulates

Figure 2. DAG-Mediated RasGRP Activation Pathway.

Potential Signaling Roles Based on a Closely Related Molecule (PLAG)

Research on 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) has provided insights into how a structurally similar molecule can influence cellular signaling. These findings suggest potential, though unconfirmed, roles for this compound.

Attenuation of EGFR Signaling

Studies have shown that PLAG can ameliorate epidermal growth factor (EGF)-induced signaling by promoting the desensitization of the EGF receptor (EGFR).[4] PLAG was found to accelerate the internalization and degradation of EGFR, thereby reducing the downstream signaling that leads to the expression of matrix metalloproteinase-9 (MMP-9), a key enzyme in cancer cell metastasis.[4] This suggests a potential anti-metastatic role for DAG analogs.

PLAG_EGFR_Signaling PLAG 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) Internalization EGFR Internalization & Degradation PLAG->Internalization promotes EGF EGF EGFR EGFR EGF->EGFR binds and activates Downstream_Signaling Downstream Signaling (e.g., Ras-MAPK) EGFR->Downstream_Signaling Internalization->Downstream_Signaling attenuates MMP9_Expression MMP-9 Expression Downstream_Signaling->MMP9_Expression induces Metastasis Cell Invasion & Metastasis MMP9_Expression->Metastasis

Figure 3. Postulated Attenuation of EGFR Signaling by a DAG Analog.

Immunomodulatory Effects

PLAG has also been shown to possess immunomodulatory properties. In a model of concanavalin (B7782731) A-induced hepatitis, PLAG was found to reduce the secretion of pro-inflammatory cytokines and modulate neutrophil migration.[1] This effect was linked to the attenuation of atypical PKC (aPKC) and STAT6 activation.[1]

Quantitative Data

ParameterDescriptionTypical Range/ValueSignificance
PKC Binding Affinity (Kd) The equilibrium dissociation constant for the binding of the DAG to the C1 domain of a PKC isoform.Varies by isoform and lipid composition (nM to µM range)Indicates the potency of the DAG as a PKC activator.
EC50 for PKC Activation The concentration of the DAG that produces 50% of the maximal PKC activation.Varies by isoform and cellular contextA measure of the functional potency of the DAG in a cellular system.
RasGRP Activation (GEF activity) The rate of GDP-GTP exchange on Ras catalyzed by RasGRP in the presence of the DAG.Fold-increase over basalQuantifies the ability of the DAG to activate the Ras-MAPK pathway.
Intracellular Concentration The concentration of the DAG within the cell membrane following a stimulus.Highly dynamic and localizedDetermines the magnitude and duration of the downstream signaling response.

Experimental Protocols

Detailed experimental protocols for studying the signaling of this compound are not yet published. However, the following are standard methodologies used to investigate DAG signaling that would be applicable.

Lipid Extraction and Quantification
  • Lipid Extraction: Cellular lipids are typically extracted using the Bligh and Dyer method, which employs a chloroform/methanol/water solvent system to partition lipids into an organic phase.

  • Quantification: The concentration of specific DAG species like this compound can be determined using liquid chromatography-mass spectrometry (LC-MS/MS). This technique allows for the separation and sensitive detection of individual lipid molecules.

In Vitro PKC Activity Assay
  • Principle: This assay measures the ability of a DAG to activate a purified PKC isoform in a cell-free system.

  • Methodology: A specific peptide substrate for the PKC isoform, along with ATP (often radiolabeled with ³²P), is incubated with the purified PKC enzyme in the presence and absence of the DAG and phosphatidylserine (B164497) (a cofactor). The incorporation of the radiolabeled phosphate (B84403) into the substrate is then quantified to determine PKC activity.

Cellular PKC Translocation Assay
  • Principle: This assay visualizes the recruitment of PKC from the cytosol to the plasma membrane upon DAG generation or addition.

  • Methodology: Cells are transfected with a PKC isoform fused to a fluorescent protein (e.g., GFP-PKC). Upon treatment with a stimulus that generates DAG or with an exogenous DAG analog, the translocation of the fluorescently tagged PKC from the cytosol to the plasma membrane is observed using fluorescence microscopy.

Ras Activation Assay (GTP-Ras Pulldown)
  • Principle: This assay measures the amount of active, GTP-bound Ras in a cell lysate.

  • Methodology: Cell lysates are incubated with a recombinant protein containing the Ras-binding domain (RBD) of a Ras effector protein (e.g., Raf-1), which is typically fused to glutathione (B108866) S-transferase (GST) and bound to glutathione-sepharose beads. The RBD specifically binds to GTP-bound Ras. The beads are then washed, and the amount of pulled-down Ras is quantified by Western blotting.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis Cell_Culture Culture Cells of Interest Treatment Treat with Stimulus or This compound Cell_Culture->Treatment Lipid_Extraction Lipid Extraction (Bligh & Dyer) Treatment->Lipid_Extraction Cell_Lysis Cell Lysis Treatment->Cell_Lysis Translocation_Assay PKC Translocation Assay (Fluorescence Microscopy) Treatment->Translocation_Assay LC_MS LC-MS/MS for DAG Quantification Lipid_Extraction->LC_MS PKC_Assay In Vitro PKC Activity Assay Cell_Lysis->PKC_Assay Ras_Pulldown Ras Activation Assay (GTP-Ras Pulldown) Cell_Lysis->Ras_Pulldown Western_Blot Western Blot for Protein Phosphorylation Cell_Lysis->Western_Blot

Figure 4. General Experimental Workflow for Studying DAG Signaling.

Conclusion and Future Directions

This compound, as a specific diacylglycerol species, is poised to be a significant player in cellular signal transduction. While direct research on this molecule is currently limited, the established roles of DAGs in activating PKC and RasGRP provide a solid framework for understanding its potential functions. The intriguing findings on the closely related molecule, PLAG, suggest that this compound could have roles in modulating growth factor receptor signaling and immune responses.

Future research should focus on elucidating the specific signaling properties of this compound. This includes determining its binding affinities for various PKC isoforms and other DAG effectors, quantifying its impact on downstream signaling events, and exploring its physiological and pathological roles in various cellular contexts. Such studies will be instrumental for researchers and drug development professionals in harnessing the therapeutic potential of modulating diacylglycerol signaling pathways.

References

Unveiling 1-Palmitoyl-2-linoleoyl-rac-glycerol: A Technical Guide to its Natural Occurrence, Analysis, and Cellular Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-Palmitoyl-2-linoleoyl-rac-glycerol, a diacylglycerol (DAG) of significant interest in cellular metabolism and signaling. This document details its natural sources and abundance, provides robust experimental protocols for its analysis, and explores its role in key signaling pathways.

Natural Sources and Abundance

This compound is a naturally occurring diacylglycerol found as a metabolic intermediate in the biosynthesis and degradation of more complex lipids, such as triacylglycerols. While specific quantitative data for this exact molecule is limited in the literature, its presence can be inferred from the analysis of lipid fractions in various natural sources. Diacylglycerols, in general, are found in modest quantities in biological materials.

Table 1: General Abundance of Diacylglycerols (DAGs) in Various Natural Sources

Natural SourceGeneral Abundance of Total DAGsKey Constituent Fatty AcidsCitation
Human Milk Up to 1% of total milk fatPalmitic acid, Linoleic acid, Oleic acid[1]
Bovine Milk >95% Triacylglycerols, with smaller amounts of di- and monoacylglycerolsPalmitic acid, Oleic acid, Stearic acid[2]
Vegetable Oils Variable, typically a minor component resulting from partial hydrolysis of triacylglycerolsPalmitic acid, Linoleic acid, Oleic acid (varies by oil source)[3]
Animal Tissues Low steady-state levels, transiently increases upon cell signaling activationPalmitic acid, Stearic acid, Arachidonic acid, Linoleic acid[4]

Experimental Protocols

The accurate quantification and characterization of this compound from biological samples require a multi-step approach involving lipid extraction, separation of lipid classes, and specific analytical techniques.

Lipid Extraction from Tissues and Fluids

A robust lipid extraction is paramount for accurate analysis. The Folch or Bligh and Dyer methods are widely employed for the comprehensive extraction of lipids from biological matrices.[5][6]

Protocol: Modified Bligh and Dyer Method for Lipid Extraction

  • Homogenization: Homogenize the tissue sample (e.g., 1 gram) in a mixture of chloroform (B151607):methanol (B129727) (1:2, v/v; 3 mL). For liquid samples like milk, directly mix with the solvent.

  • Phase Separation: Add chloroform (1 mL) and water (1 mL) to the homogenate. Vortex the mixture thoroughly for 2 minutes.

  • Centrifugation: Centrifuge the sample at 1,000 x g for 10 minutes to facilitate phase separation.

  • Lipid Phase Collection: Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette.

  • Re-extraction: Re-extract the upper aqueous phase and the protein pellet with chloroform (2 mL) to ensure complete recovery of lipids.

  • Pooling and Drying: Pool the chloroform extracts and evaporate the solvent under a stream of nitrogen gas.

  • Storage: Re-dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v) and store at -20°C until further analysis.

Separation of Diacylglycerols by Thin-Layer Chromatography (TLC)

TLC is a cost-effective and efficient method for separating different lipid classes, including diacylglycerols, from the total lipid extract.[7][8]

Protocol: TLC Separation of Diacylglycerols

  • Plate Preparation: Use a pre-coated silica (B1680970) gel 60 TLC plate.

  • Sample Application: Spot the lipid extract onto the TLC plate.

  • Solvent System: Develop the plate in a chromatography tank containing a solvent system of hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

  • Visualization: After development, visualize the separated lipid spots by spraying with a primuline (B81338) solution and viewing under UV light. Diacylglycerol standards should be run in parallel for identification.

  • Elution: Scrape the silica area corresponding to the diacylglycerol band and elute the lipids from the silica with chloroform:methanol (2:1, v/v).

  • Drying: Evaporate the solvent under nitrogen. The purified diacylglycerol fraction is now ready for further analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of fatty acids derived from diacylglycerols after derivatization.

Protocol: GC-MS Analysis of Diacylglycerol-Derived Fatty Acids

  • Transesterification: Convert the fatty acids in the purified diacylglycerol fraction to fatty acid methyl esters (FAMEs) by incubating with methanol containing 2% (v/v) sulfuric acid at 50°C for 2 hours.

  • Extraction of FAMEs: Extract the FAMEs with hexane.

  • GC-MS Analysis: Inject the FAMEs onto a GC-MS system equipped with a suitable capillary column (e.g., a DB-225ms).

  • Quantification: Identify and quantify the individual FAMEs based on their retention times and mass spectra, comparing them to known standards. The relative abundance of palmitic and linoleic acid will confirm the composition of the original diacylglycerol.

Analysis of Intact Diacylglycerols by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS allows for the analysis of intact diacylglycerol molecules, providing information on the specific fatty acid composition of each species.[9][10]

Protocol: LC-MS Analysis of Diacylglycerols

  • Chromatographic Separation: Use a reverse-phase C18 column for the separation of diacylglycerol species. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and isopropanol (B130326) with a small amount of ammonium (B1175870) formate (B1220265) is typically used.

  • Mass Spectrometry: Couple the HPLC system to an electrospray ionization (ESI) mass spectrometer.

  • Identification and Quantification: Identify this compound based on its specific mass-to-charge ratio (m/z) and fragmentation pattern in MS/MS mode. Quantification can be achieved using a suitable internal standard.

Signaling Pathways

Diacylglycerols are crucial second messengers in a variety of cellular signaling pathways. Their primary role is the activation of Protein Kinase C (PKC), which in turn phosphorylates a multitude of downstream targets, leading to diverse cellular responses.

DAG-PKC Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG This compound (DAG) PIP2->DAG PKC_inactive Inactive PKC DAG->PKC_inactive Recruits & Activates PKC_active Active PKC PKC_inactive->PKC_active Cellular_Response Downstream Signaling & Cellular Response PKC_active->Cellular_Response Phosphorylates Targets Receptor Gq-coupled Receptor / Receptor Tyrosine Kinase Receptor->PLC Activates

Canonical DAG-PKC Signaling Pathway

Furthermore, the lipid environment of the cell membrane, including the presence of specific diacylglycerols, can influence the activity of membrane-bound receptors such as the Epidermal Growth Factor Receptor (EGFR). While direct modulation by this compound is yet to be fully elucidated, the general principle of lipid-mediated receptor regulation is an active area of research.

Lipid Environment and EGFR Signaling cluster_membrane Plasma Membrane Lipid Environment cluster_signaling Cellular Signaling Lipid_Composition Lipid Composition (including DAGs) Membrane_Properties Membrane Fluidity, Curvature, and Domains Lipid_Composition->Membrane_Properties Determines EGFR EGFR Membrane_Properties->EGFR Modulates Conformation & Dimerization Downstream_Signaling Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt) EGFR->Downstream_Signaling Activates

Influence of Lipid Environment on EGFR Signaling

References

An In-depth Technical Guide to the Isomers and Stereochemistry of 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol is a diacylglycerol (DAG) of significant interest in lipid research and various industrial applications. As a key intermediate in the metabolism of triacylglycerols and phospholipids, its stereochemistry plays a crucial role in its biological activity and physical properties. This technical guide provides a comprehensive overview of the isomers and stereochemistry of this compound, including its structural forms, physicochemical properties, and relevant experimental methodologies.

Diacylglycerols exist as positional isomers and, in the case of 1,2-diacylglycerols, as a pair of enantiomers. The specific positioning of the palmitoyl (B13399708) and linoleoyl acyl chains on the glycerol (B35011) backbone dictates the molecule's interaction with enzymes and its role in signaling pathways. Understanding these stereochemical nuances is critical for researchers in fields ranging from biochemistry and cell biology to food science and pharmaceuticals.

Isomers and Stereochemistry

This compound is a racemic mixture of two enantiomers. The stereochemistry of diacylglycerols is typically described using the stereospecific numbering (sn) system.

  • Positional Isomers: Diacylglycerols can exist as 1,2- or 1,3-isomers. In this compound, the fatty acids are located on adjacent carbon atoms of the glycerol backbone. The corresponding 1,3-isomer would be 1-Palmitoyl-3-linoleoyl-glycerol.

  • Enantiomers: 1,2-diacyl-sn-glycerols are chiral molecules. The two enantiomers of this compound are:

    • sn-1-Palmitoyl-2-linoleoyl-glycerol

    • sn-3-Palmitoyl-2-linoleoyl-glycerol (which is equivalent to sn-2-linoleoyl-1-palmitoyl-glycerol)

These enantiomers have identical chemical formulas and connectivity but differ in the three-dimensional arrangement of their atoms. This difference can lead to distinct biological activities.

Physicochemical Properties

PropertyValueSource
Molecular Formula C37H68O5PubChem[1]
Molecular Weight 592.9 g/mol PubChem[1]
XLogP3 13.5PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 5PubChem[1]
Rotatable Bond Count 36PubChem[1]
Exact Mass 592.50667527 DaPubChem[1]
Monoisotopic Mass 592.50667527 DaPubChem[1]
Topological Polar Surface Area 72.8 ŲPubChem[1]
Heavy Atom Count 42PubChem[1]

Experimental Protocols

The synthesis, separation, and characterization of specific diacylglycerol isomers require precise and often complex experimental procedures. Below are generalized protocols based on established methodologies for similar lipids.

Stereospecific Synthesis of sn-1-Palmitoyl-2-linoleoyl-glycerol

The stereospecific synthesis of 1,2-diacyl-sn-glycerols often starts from a chiral precursor such as sn-glycerol-3-phosphate or isopropylidene-sn-glycerol. Enzymatic approaches using stereoselective lipases are also widely employed.

A representative chemoenzymatic synthesis approach:

  • Protection of the sn-3 hydroxyl group: Start with a suitable protected sn-glycerol derivative, for example, 1,2-O-isopropylidene-sn-glycerol.

  • Acylation at the sn-1 position: React the protected glycerol with palmitoyl chloride or palmitic acid anhydride (B1165640) in the presence of a suitable catalyst to introduce the palmitoyl group at the sn-1 position.

  • Deprotection: Remove the protecting group from the sn-2 and sn-3 positions.

  • Enzymatic acylation at the sn-2 position: Employ a lipase (B570770) with sn-2 specificity to esterify the free hydroxyl group at the sn-2 position with linoleic acid. This step is crucial for achieving the desired stereochemistry.

  • Purification: The final product is purified using chromatographic techniques such as column chromatography or preparative HPLC.

Separation of Enantiomers by Chiral HPLC

The separation of the enantiomers of this compound can be achieved using chiral high-performance liquid chromatography (HPLC).

General Protocol:

  • Derivatization: The free hydroxyl group of the diacylglycerol is often derivatized to enhance its interaction with the chiral stationary phase and to allow for UV detection. Common derivatizing agents include 3,5-dinitrophenylurethane (DNPU) and naphthylethyl isocyanate.

  • Chiral Stationary Phase: A chiral column is used for the separation. Polysaccharide-based chiral stationary phases (CSPs) are commonly used for the resolution of diacylglycerol enantiomers.

  • Mobile Phase: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact composition is optimized to achieve the best separation.

  • Detection: The separated enantiomers are detected using a UV detector, typically at a wavelength where the derivative absorbs strongly.

  • Quantification: The relative amounts of each enantiomer can be determined by integrating the peak areas in the chromatogram.

Characterization of Isomers

The structural confirmation of the synthesized and separated isomers is performed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the overall structure of the diacylglycerol, including the positions of the acyl chains.

  • Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation patterns, which can help to identify the fatty acid composition and their positions on the glycerol backbone.

  • Optical Rotation: The specific rotation of the purified enantiomers can be measured using a polarimeter to confirm their chirality.

Biological Significance and Signaling Pathways

Diacylglycerols are crucial second messengers in a variety of cellular signaling pathways. They are produced by the hydrolysis of phospholipids, primarily phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC).

The primary downstream effector of DAG is Protein Kinase C (PKC). The binding of DAG to the C1 domain of PKC recruits it to the cell membrane and activates it. Activated PKC then phosphorylates a wide range of substrate proteins, leading to diverse cellular responses such as cell proliferation, differentiation, and apoptosis.

While specific signaling pathways for the individual enantiomers of this compound are not well-documented, the general diacylglycerol signaling pathway is well-established. A related compound, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), has been shown to have immunomodulatory effects and to be involved in signaling pathways related to inflammation and cancer metastasis.[2][3]

Visualizations

Experimental Workflow for Synthesis and Separation

experimental_workflow cluster_synthesis Stereospecific Synthesis cluster_separation Chiral Separation cluster_characterization Characterization s1 Chiral Glycerol Precursor s2 Acylation at sn-1 s1->s2 s3 Deprotection s2->s3 s4 Enzymatic Acylation at sn-2 s3->s4 s5 Purification s4->s5 sep1 Racemic Mixture s5->sep1 Synthesized Racemic Mixture sep2 Derivatization sep1->sep2 sep3 Chiral HPLC sep2->sep3 sep4 Isolated Enantiomers sep3->sep4 char1 NMR Spectroscopy sep4->char1 char2 Mass Spectrometry sep4->char2 char3 Optical Rotation sep4->char3

Caption: A representative experimental workflow for the synthesis, separation, and characterization of diacylglycerol enantiomers.

General Diacylglycerol Signaling Pathway

dag_signaling receptor G-protein Coupled Receptor or Receptor Tyrosine Kinase plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag Diacylglycerol (DAG) (e.g., 1-Palmitoyl-2-linoleoyl-glycerol) pip2->dag pkc Protein Kinase C (PKC) dag->pkc Activates substrates Substrate Proteins pkc->substrates Phosphorylates response Cellular Responses (Proliferation, Differentiation, etc.) substrates->response

Caption: A simplified diagram of the general diacylglycerol (DAG) signaling pathway leading to the activation of Protein Kinase C (PKC).

Conclusion

The stereochemistry of this compound is a critical determinant of its physical and biological properties. While detailed experimental data on its individual enantiomers are sparse in publicly available literature, established methodologies for the synthesis, separation, and characterization of chiral lipids provide a framework for future research. A deeper understanding of the distinct roles of sn-1-palmitoyl-2-linoleoyl-glycerol and sn-3-palmitoyl-2-linoleoyl-glycerol in cellular processes holds significant potential for advancements in drug development, nutrition, and materials science. Further research is warranted to elucidate the specific biological functions and physicochemical characteristics of these enantiomers.

References

An In-depth Technical Guide on the Function of 1-Palmitoyl-2-linoleoyl-rac-glycerol in Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the multifaceted role of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG), a specific diacylglycerol (DAG), in the intricate network of lipid metabolism. PLG, like other DAGs, is not merely a metabolic intermediate but also a critical signaling molecule that influences a variety of cellular processes. This document details its functions, the signaling pathways it modulates, and the experimental methodologies used for its study, with a focus on providing actionable data and protocols for the scientific community.

Core Functions in Lipid Metabolism

This compound is a central node in lipid homeostasis, primarily serving two major roles: as a precursor for the synthesis of complex lipids and as a second messenger in intracellular signaling cascades.

  • Metabolic Intermediate: PLG is a key intermediate in the de novo synthesis of triacylglycerols (TAGs), the primary form of energy storage in eukaryotes.[1][2] It is formed from phosphatidic acid and is subsequently acylated to form TAG.[1][3] This process is fundamental to energy balance and lipid storage in adipose tissue and other organs.[1][4]

  • Signaling Molecule: Beyond its structural role, PLG and other DAGs are potent second messengers.[2][5] Their accumulation in the plasma membrane, often triggered by extracellular signals, initiates a cascade of downstream events, most notably the activation of Protein Kinase C (PKC) isoforms.[6][7] This activation has profound implications for cell growth, differentiation, and metabolism.[8]

Signaling Pathways Modulated by this compound

The primary signaling pathway influenced by PLG is the Protein Kinase C (PKC) pathway. The specific fatty acid composition of DAG molecules can influence their signaling outcomes, suggesting that different DAG species may have distinct roles.[9]

Protein Kinase C (PKC) Activation:

Upon its generation at the plasma membrane, PLG recruits and activates various PKC isoforms.[6][7] This is a critical step in transducing extracellular signals into intracellular responses. The activation of PKC by DAG is a well-established mechanism that plays a role in numerous physiological and pathological processes.[7][8]

dot

PKC_Activation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Signal Signal Receptor Receptor Signal->Receptor 1. Binding PLC Phospholipase C (PLC) Receptor->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Hydrolysis PLG This compound (DAG) PIP2->PLG produces PKC_inactive Inactive PKC PLG->PKC_inactive 4. Recruitment & Activation PKC_active Active PKC PKC_inactive->PKC_active Downstream_Targets Downstream Targets PKC_active->Downstream_Targets 5. Phosphorylation Cellular_Response Cellular Response Downstream_Targets->Cellular_Response leads to

Caption: Protein Kinase C (PKC) activation pathway initiated by diacylglycerol.

Implication in Insulin (B600854) Resistance:

An accumulation of intramuscular and hepatic DAGs, including species like PLG, has been strongly linked to the development of insulin resistance.[10][11] DAGs can activate specific PKC isoforms (PKCθ in muscle and PKCε in the liver) which in turn phosphorylate the insulin receptor substrate (IRS-1) at inhibitory serine sites.[10][11][12] This phosphorylation impairs insulin signaling, leading to reduced glucose uptake and contributing to the pathophysiology of type 2 diabetes.[10][12]

dot

Insulin_Resistance cluster_cell Skeletal Muscle / Hepatocyte Lipid_Overload Intracellular Lipid Overload PLG_DAG Increased DAG (e.g., PLG) Lipid_Overload->PLG_DAG leads to PKC PKCθ (muscle) / PKCε (liver) PLG_DAG->PKC activates IRS1 Insulin Receptor Substrate 1 (IRS-1) PKC->IRS1 phosphorylates (inhibitory) Insulin_Signaling Insulin Signaling Cascade IRS1->Insulin_Signaling impairs Glucose_Uptake Decreased Glucose Uptake Insulin_Signaling->Glucose_Uptake

Caption: DAG-mediated pathway to insulin resistance in muscle and liver cells.

Quantitative Data Summary

While specific quantitative data for this compound is sparse in the literature, the following table summarizes general quantitative information for diacylglycerols that is relevant for researchers.

ParameterTypical Range/ValueContext
Cellular ConcentrationLow (pmol/mg protein)Basal state; transiently increases upon cell stimulation.
PKC Activation (EC50)Micromolar (µM) rangeVaries depending on the PKC isoform and lipid composition of the membrane.
Fatty Acid CompositionHighly variableDependent on the precursor phospholipids (B1166683) and the activating stimulus.

Experimental Protocols

The study of PLG and other DAGs requires specialized techniques for their extraction, quantification, and the assessment of their biological activity.

A. Quantification of Cellular Diacylglycerol Content

This protocol describes a common method for quantifying total DAG levels in cell or tissue samples using a DAG kinase assay.[13][14][15]

Materials:

  • Cells or tissue homogenate

  • Solubilizing buffer (7.5% octyl-β-D-glucoside, 5 mM cardiolipin (B10847521) in 1 mM DETAPAC, pH 7.0)

  • 2x reaction buffer (100 mM imidazole (B134444) HCl, pH 6.6, 100 mM NaCl, 25 mM MgCl2, 2 mM EGTA)

  • 100 mM DTT (freshly prepared)

  • E. coli DAG kinase

  • [γ-33P]-ATP

  • Lipid standards (DAG and phosphatidic acid)

  • TLC plates and developing chamber

  • Solvents: Chloroform, Methanol, Acetic Acid, Acetone

Procedure:

  • Lipid Extraction: Extract total lipids from the sample using a standard Bligh-Dyer or Folch extraction method.

  • Drying: Dry the extracted lipids under a stream of nitrogen.

  • Solubilization: Resuspend the dried lipids in 40 µl of solubilizing buffer by vigorous vortexing.

  • Reaction Setup: On ice, add 100 µl of 2x reaction buffer, 4 µl of 100 mM DTT, and 20 µl of E. coli DAG kinase to the solubilized lipids.

  • Kinase Reaction: Initiate the reaction by adding 3 µCi of [γ-33P]-ATP. Vortex briefly and incubate at 25°C for 30 minutes.

  • Reaction Termination and Re-extraction: Stop the reaction by placing the tubes on ice. Re-extract the lipids.

  • Thin Layer Chromatography (TLC): Spot the re-extracted lipids onto a TLC plate alongside phosphatidic acid and DAG standards.

  • Chromatography: Develop the TLC plate in a chamber with an appropriate solvent system (e.g., chloroform/methanol/acetic acid; 65/15/5, v/v/v).

  • Detection and Quantification: Dry the plate and expose it to a phosphor-imaging screen. The amount of radiolabeled phosphatidic acid corresponds to the initial amount of DAG in the sample.

dot

DAG_Quantification_Workflow cluster_workflow DAG Quantification Workflow Start Cell/Tissue Sample Lipid_Extraction Lipid Extraction (e.g., Folch method) Start->Lipid_Extraction Drying Drying under Nitrogen Lipid_Extraction->Drying Solubilization Solubilization in Detergent Buffer Drying->Solubilization Kinase_Reaction DAG Kinase Reaction with [γ-33P]-ATP Solubilization->Kinase_Reaction Lipid_Reextraction Lipid Re-extraction Kinase_Reaction->Lipid_Reextraction TLC Thin Layer Chromatography (TLC) Separation Lipid_Reextraction->TLC Detection Phosphor Imaging and Quantification TLC->Detection End Quantified DAG Levels Detection->End

Caption: Workflow for the quantification of cellular diacylglycerol.

B. Analysis of Diacylglycerol Molecular Species by Mass Spectrometry

For a more detailed analysis of the different molecular species of DAG, such as PLG, mass spectrometry is the method of choice.[16]

Procedure Outline:

  • Lipid Extraction: Extract total lipids as described above.

  • Purification: Purify the DAG fraction from the crude lipid extract using solid-phase extraction (SPE) on a silica (B1680970) column.

  • Mass Spectrometry Analysis: Analyze the purified DAG fraction by direct infusion mass spectrometry (e.g., on a quadrupole time-of-flight (Q-TOF) mass spectrometer).

  • Quantification: Use appropriate internal standards for different DAG species to allow for accurate quantification.

  • Data Analysis: Identify and quantify individual DAG species based on their mass-to-charge ratio (m/z) and fragmentation patterns in MS/MS experiments.

Conclusion and Future Directions

This compound is a key player in lipid metabolism, acting as both a building block for energy storage and a critical signaling molecule. Its role in the activation of PKC and its implication in the development of insulin resistance make it a molecule of significant interest for researchers in metabolism, cell signaling, and drug development. Future research should focus on elucidating the specific roles of different DAG molecular species in cellular signaling and pathology, which could open up new avenues for therapeutic intervention in metabolic diseases. The development of more specific inhibitors for the enzymes that produce or degrade particular DAG species will be crucial in these efforts.

References

Discovery and history of 1-Palmitoyl-2-linoleoyl-rac-glycerol research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) and its acetylated form, 1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), represent a class of lipids with significant therapeutic potential. Initially identified as a natural product with immunomodulatory properties, synthetic versions have been developed to explore a range of biological activities. This guide provides a comprehensive overview of the discovery, history, and ongoing research of PLAG, with a focus on its chemical synthesis, biological functions, and mechanisms of action. Detailed experimental protocols, quantitative data from key studies, and visualizations of implicated signaling pathways are presented to support further research and drug development efforts in oncology, immunology, and inflammatory diseases.

Discovery and History

1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), a monoacetyldiglyceride, was first isolated from the horns of the Sika deer (Cervus nippon Temminck).[1] Traditional medicine has long utilized deer antlers for their purported health benefits, including enhancing immune function and physical performance.[2] Scientific investigation into the active components of deer antlers revealed that PLAG exhibits measurable biological activity, notably the stimulation of hematopoiesis in vitro.[1]

Beyond deer antlers, monoacetyldiglycerides structurally similar to PLAG are naturally present in various seed oils and bovine milk fat.[1][2] The therapeutic potential of naturally sourced PLAG prompted the development of a chemical synthesis process to produce a pure, identical compound for research and potential clinical applications.[2][3] This synthetic PLAG has been instrumental in elucidating its diverse pharmacological effects.

Initial research on synthetic PLAG confirmed its hematopoietic properties and demonstrated its potential in treating animal models of diseases such as sepsis and asthma.[1][4] Subsequent studies have expanded the scope of PLAG research to include its role in modulating the immune system, reducing inflammation, and inhibiting cancer progression.

Chemical Properties and Synthesis

The core structure of the molecule of interest is a glycerol (B35011) backbone with a palmitoyl (B13399708) group at the sn-1 position and a linoleoyl group at the sn-2 position. The most extensively researched variant is 1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), where an acetyl group is present at the sn-3 position.

Chemical Structure
  • This compound: A diglyceride.

  • 1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG): A monoacetyldiglyceride. The addition of the acetyl group is crucial for many of its observed biological activities.

Synthesis of 1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG)

A key intermediate in the synthesis of pure PLAG is 1-palmitoyl-3-acetyl-rac-glycerol. The synthesis is a two-step process:

  • Acetylation of 1-Palmitoyl-rac-glycerol: 1-palmitoyl-rac-glycerol is reacted with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), to produce 1-palmitoyl-3-acetyl-rac-glycerol.[2]

  • Acylation with Linoleic Acid: The carboxylic acid moiety of linoleic acid is activated, for example with pivaloyl chloride in the presence of a base like triethylamine (B128534). The resulting mixed anhydride is then reacted with 1-palmitoyl-3-acetyl-rac-glycerol, with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), to yield PLAG.[1]

Biological Activities and Therapeutic Potential

PLAG has demonstrated a wide range of biological activities, positioning it as a promising candidate for therapeutic development in various disease areas.

Immunomodulation

PLAG exhibits significant immunomodulatory functions. In a randomized, double-blind, placebo-controlled trial involving healthy adults, supplementation with PLAG for four weeks was found to be safe and to modulate immune responses. Specifically, it was suggested to have a function in inhibiting excessive immune activity, which could be beneficial in atopic and autoimmune diseases.[4]

Anti-inflammatory Effects

PLAG has shown potent anti-inflammatory effects in various preclinical models:

  • Rheumatoid Arthritis: In a collagen-induced arthritis mouse model, PLAG was shown to ameliorate arthritic joints by reducing neutrophil infiltration. This effect is mediated by regulating the IL-6/STAT3 signaling pathway and MIP-2 activation.

  • Asthma: In a murine model of asthma induced by ovalbumin, PLAG was found to attenuate the asthmatic response.

  • Hepatic Injury: PLAG has been shown to reduce liver injury in concanavalin (B7782731) A-treated mice by controlling neutrophil migration.

  • Gout: In a mouse model of acute gouty inflammation induced by monosodium urate crystals, PLAG mitigated the inflammatory response by attenuating excess neutrophil infiltration.

Oncology

PLAG has emerged as a potential therapeutic agent in oncology through multiple mechanisms:

  • Inhibition of Cancer Cell Metastasis: In MDA-MB-231 breast cancer cells, PLAG was found to ameliorate EGF-induced MMP-9 expression by promoting the desensitization of the epidermal growth factor receptor (EGFR). This is achieved by accelerating the assembly of EGFR with c-Cbl and EPS15, leading to enhanced receptor degradation. This, in turn, reduces the activity of the transcription factor AP-1, which is involved in MMP expression. The upregulation of thioredoxin-interacting protein (TXNIP) by PLAG appears to mediate this accelerated receptor internalization.

  • Combination Therapy: PLAG has been shown to enhance the anti-tumor effects of immune checkpoint inhibitors, such as aPD-L1, in a mouse model of urothelial carcinoma. It achieves this by reducing neutrophil infiltration in the tumor microenvironment and increasing the number of cytotoxic T-cells.

Hematopoiesis

As mentioned earlier, one of the first discovered activities of PLAG was its ability to stimulate hematopoiesis.[1] This has been explored in the context of chemotherapy-induced neutropenia, where PLAG has shown potential in augmenting the therapeutic effect of pegfilgrastim.

Quantitative Data

The following tables summarize quantitative data from key studies on the biological effects of PLAG.

Table 1: Effect of PLAG on Immunoglobulin and Complement Levels in Healthy Adults

ParameterPLAG Group (Change from Baseline)Control Group (Change from Baseline)
IgG (mg/dl)
IgM (mg/dl)
C3 (mg/dl)No Change
C4 (mg/dl)No ChangeNo Change

Data extracted from a randomized controlled trial in healthy adults. Decreases in IgG and IgM were observed in both groups, but only the PLAG group showed a decrease in complement C3.[1]

Table 2: Effect of PLAG on Cancer Cell Migration and Invasion (MDA-MB-231 cells)

TreatmentMigrating Cells (% of Control)Invading Cells (% of Control)
EGFIncreasedIncreased
EGF + PLAG (10 µg/ml)DecreasedDecreased
EGF + PLAG (50 µg/ml)Further DecreasedFurther Decreased

PLAG effectively attenuated EGF-induced mobility and invasiveness in a dose-dependent manner.

Table 3: Effect of PLAG on Cytokine Levels in a Mouse Model of Hepatitis

CytokineConcanavalin AConcanavalin A + PLAG
IL-4
IL-6
IL-10
CXCL2
IFN-γNo Significant Change

Pretreatment with PLAG reduced the levels of several pro-inflammatory cytokines and chemokines induced by Concanavalin A.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of PLAG.

Chemical Synthesis of 1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG)

Materials:

  • 1-Palmitoyl-rac-glycerol

  • Acetyl chloride

  • Hexane (B92381)

  • Linoleic acid

  • Pivaloyl chloride

  • Triethylamine

  • 4-dimethylaminopyridine (DMAP)

Protocol:

  • Synthesis of 1-Palmitoyl-3-acetyl-rac-glycerol:

    • Dissolve 1-palmitoyl-rac-glycerol in a suitable solvent.

    • Add acetyl chloride as the acetylating agent.

    • Allow the reaction to proceed, monitoring for the formation of 1-palmitoyl-3-acetyl-rac-glycerol.

    • Purify the crude product using hexane to obtain pure 1-palmitoyl-3-acetyl-rac-glycerol.[1]

  • Synthesis of PLAG:

    • Activate the carboxylic acid of linoleic acid by reacting it with pivaloyl chloride in the presence of triethylamine in hexane to form a mixed anhydride.

    • React the resulting mixed anhydride with the purified 1-palmitoyl-3-acetyl-rac-glycerol.

    • Use a catalytic amount of DMAP to facilitate the reaction.

    • The final product is 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG).[1]

Cancer Cell Migration and Invasion Assay (MDA-MB-231 cells)

Materials:

  • MDA-MB-231 breast cancer cells

  • Cell culture medium

  • PLAG

  • Epidermal Growth Factor (EGF)

  • Transwell inserts with 8.0 µm pore size

  • Matrigel (for invasion assay)

  • Light microscope

Protocol:

  • Cell Culture: Culture MDA-MB-231 cells in appropriate media.

  • Pretreatment: Pretreat cells with PLAG at desired concentrations (e.g., 10-50 µg/ml) for 1 hour.

  • Migration Assay:

    • Seed pretreated cells in the upper chamber of a Transwell insert.

    • Add medium with EGF as a chemoattractant to the lower chamber.

    • Incubate for a specified time to allow cell migration.

    • Fix and stain the cells that have migrated to the lower surface of the membrane.

    • Count the migrated cells using a light microscope at ×200 magnification.

  • Invasion Assay:

    • Coat the Transwell inserts with Matrigel.

    • Follow the same procedure as the migration assay. The Matrigel serves as an extracellular matrix barrier that cells must degrade and invade.

    • Count the invading cells using a light microscope at ×200 magnification.

Western Blotting for EGFR and TXNIP

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-EGFR, anti-TXNIP, anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Protein Extraction: Lyse cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against EGFR and TXNIP overnight at 4°C. Use an antibody against a housekeeping protein (e.g., actin) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Mechanisms of Action

The biological effects of PLAG are mediated through its interaction with several key signaling pathways.

EGFR Signaling Pathway in Cancer

PLAG has been shown to modulate the EGFR signaling pathway, which is crucial for cancer cell proliferation and metastasis.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds to c_Cbl_EPS15 c-Cbl/EPS15 Complex EGFR->c_Cbl_EPS15 Complexes with AP1 AP-1 EGFR->AP1 Activates PLAG PLAG TXNIP TXNIP PLAG->TXNIP Upregulates TXNIP->EGFR Promotes Internalization Degradation Receptor Degradation c_Cbl_EPS15->Degradation Targets for Degradation->AP1 Inhibits MMP9 MMP-9 Expression AP1->MMP9 Promotes Metastasis Metastasis MMP9->Metastasis Leads to

Caption: PLAG's effect on the EGFR signaling pathway in cancer cells.

Neutrophil Migration in Inflammation

PLAG plays a crucial role in resolving inflammation by controlling the migration of neutrophils to the site of injury.

Neutrophil_Migration_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., Concanavalin A) Immune_Cells Immune Cells (e.g., Macrophages) Inflammatory_Stimulus->Immune_Cells Activates STAT3_Activation STAT3 Activation Immune_Cells->STAT3_Activation via IL-6 Cytokine_Release Cytokine/Chemokine Release (IL-6, MIP-2) Neutrophil_Migration Neutrophil Migration to Inflammatory Site Cytokine_Release->Neutrophil_Migration Induces PLAG PLAG PLAG->STAT3_Activation Inhibits Inflammation_Resolution Resolution of Inflammation PLAG->Inflammation_Resolution Promotes STAT3_Activation->Cytokine_Release Promotes

Caption: PLAG's role in modulating neutrophil migration during inflammation.

Conclusion and Future Directions

1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) is a multifaceted lipid molecule with a rich history rooted in traditional medicine and a promising future in modern therapeutics. Its diverse biological activities, including immunomodulation, anti-inflammatory effects, and anti-cancer properties, make it a compelling subject for further research and drug development. The detailed experimental protocols and quantitative data provided in this guide are intended to facilitate these efforts.

Future research should focus on elucidating the precise molecular targets of PLAG and further defining its mechanism of action in different disease contexts. Clinical trials are warranted to translate the promising preclinical findings into effective therapies for patients with inflammatory diseases, autoimmune disorders, and cancer. The continued investigation of PLAG and related compounds holds the potential to yield novel and effective treatments for a range of challenging medical conditions.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 1-Palmitoyl-2-linoleoyl-rac-glycerol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) is a specific diacylglycerol (DAG) molecule that plays a crucial role as a second messenger in a variety of cellular signaling pathways.[1] The quantification of this lipid mediator in biological samples is essential for understanding its physiological and pathological roles, particularly in areas such as metabolic disorders, inflammation, and cancer research. These application notes provide detailed protocols for the reliable quantification of PLG in biological matrices using advanced analytical techniques.

Diacylglycerols are key intermediates in lipid metabolism and are pivotal in signal transduction.[2] The hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) generates sn-1,2-DAGs, which remain in the plasma membrane to activate protein kinase C (PKC) isoforms.[1] This activation triggers downstream phosphorylation cascades that regulate numerous cellular processes, including cell proliferation, differentiation, and apoptosis.[1] Given the importance of stereochemistry in metabolic pathways, accurate quantification of specific DAG isomers like PLG is critical.[3]

This document outlines two primary methods for the quantification of PLG: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Quantitative Data Summary

Biological MatrixAnalyteConcentration (Mean ± SD)Method of AnalysisReference
Human BloodThis compound2.82 ± 0.36 µMLC-MS/MS[4]
Human PlasmaThis compoundData not available--
Mouse LiverThis compoundData not available--
Cell CultureThis compoundData not available--

Experimental Protocols

Method 1: Quantification of this compound by LC-MS/MS

This method provides high selectivity and sensitivity for the specific quantification of the PLG isomer.

1. Sample Preparation: Lipid Extraction (Bligh-Dyer Method)

This protocol is suitable for the extraction of total lipids from plasma, tissues, and cell pellets.

  • Materials:

    • Chloroform (B151607) (HPLC grade)

    • Methanol (HPLC grade)

    • Deionized water

    • Phosphate-buffered saline (PBS), ice-cold

    • Internal Standard (IS): e.g., deuterated DG(16:0/18:2)-d5 or a structurally similar odd-chain DAG (e.g., DG 17:0/17:0). The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.

    • Glass centrifuge tubes with Teflon-lined caps

    • Homogenizer (for tissue samples)

    • Centrifuge

  • Procedure for Plasma/Serum (1 mL):

    • To a glass tube, add 1 mL of plasma/serum and the internal standard.

    • Add 3.75 mL of a 1:2 (v/v) chloroform:methanol solution and vortex thoroughly for 1 minute.[5]

    • Add 1.25 mL of chloroform and vortex for 1 minute.[5]

    • Add 1.25 mL of deionized water and vortex for 1 minute to induce phase separation.[5]

    • Centrifuge at 1,000 x g for 10 minutes at 4°C.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen gas at room temperature.

    • Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

  • Procedure for Tissues (e.g., Liver):

    • Weigh approximately 50 mg of frozen tissue and place it in a homogenizer tube.

    • Add the internal standard.

    • Add 1 mL of ice-cold PBS and homogenize the tissue thoroughly.

    • Transfer the homogenate to a glass centrifuge tube and follow the plasma extraction protocol from step 2 onwards, adjusting solvent volumes proportionally to the initial sample volume.

  • Procedure for Cultured Cells:

    • Wash the cell pellet (e.g., 1-5 million cells) with ice-cold PBS and centrifuge to remove the supernatant.

    • Resuspend the cell pellet in 1 mL of deionized water.

    • Add the internal standard.

    • Follow the plasma extraction protocol from step 2 onwards.

2. LC-MS/MS Analysis

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Chromatographic Conditions (example):

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating diacylglycerol isomers.

    • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient Elution:

      Time (min) % B
      0.0 30
      2.0 40
      12.0 99
      15.0 99
      15.1 30

      | 18.0 | 30 |

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 45°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions: The precursor ion for DAGs is typically the [M+NH₄]⁺ adduct. Product ions correspond to the neutral loss of one of the fatty acyl chains plus ammonia.

      Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
      DG(16:0/18:2) 610.5 337.3 (Loss of Linoleic Acid) 20-25
      DG(16:0/18:2) 610.5 355.3 (Loss of Palmitic Acid) 20-25
      Internal Standard Specific to IS Specific to IS Optimized for IS

      (Note: The exact m/z values and collision energies should be optimized for the specific instrument used.)

3. Quantification

  • Create a calibration curve using a certified standard of this compound of known concentrations.

  • The concentration of PLG in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Method 2: Quantification of Total Diacylglycerols by ELISA

This method is suitable for the high-throughput quantification of total DAGs but is not specific for the PLG isomer.

  • Principle: This is a competitive immunoassay. DAG in the sample competes with a labeled DAG for binding to a limited number of anti-DAG antibody sites. The amount of bound labeled DAG is inversely proportional to the concentration of DAG in the sample.

  • Materials:

    • Commercially available Diacylglycerol (DAG) ELISA kit (follow the manufacturer's instructions).

    • Sample extracts (prepared as described in the LC-MS/MS sample preparation section, ensuring the final solvent is compatible with the ELISA buffer).

    • Microplate reader.

  • General Procedure:

    • Prepare standards and samples according to the kit protocol. This may involve dilution of the lipid extracts.

    • Add standards and samples to the antibody-coated microplate wells.

    • Add the biotin-labeled DAG conjugate to each well.

    • Incubate as per the manufacturer's instructions.

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP conjugate and incubate.

    • Wash the plate again.

    • Add the substrate solution and incubate for color development.

    • Stop the reaction and measure the absorbance at the specified wavelength (typically 450 nm).

    • Calculate the total DAG concentration in the samples based on the standard curve.

Signaling Pathways and Experimental Workflows

Diacylglycerol (DAG) Signaling Pathway

The canonical signaling pathway for diacylglycerol involves the activation of Protein Kinase C (PKC). Upon stimulation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), phospholipase C (PLC) is activated, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and DAG. DAG remains in the plasma membrane where it, in conjunction with calcium ions (mobilized by IP₃), recruits and activates conventional and novel PKC isoforms.[6] Activated PKC then phosphorylates a multitude of downstream target proteins, leading to various cellular responses.

DAG_Signaling_Pathway extracellular_stimulus Extracellular Stimulus (e.g., Hormone, Growth Factor) receptor GPCR / RTK extracellular_stimulus->receptor Binds plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes dag This compound (DAG) pip2->dag ip3 IP₃ pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Recruits & Activates er Endoplasmic Reticulum ip3->er Binds to Receptor ca2 Ca²⁺ Release er->ca2 ca2->pkc Co-activates downstream Downstream Substrate Phosphorylation pkc->downstream response Cellular Responses (Proliferation, Differentiation, etc.) downstream->response

Caption: Canonical Diacylglycerol (DAG) signaling pathway leading to PKC activation.

Experimental Workflow for LC-MS/MS Quantification

The following diagram illustrates the key steps in the quantification of this compound from biological samples using LC-MS/MS.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample (Plasma, Tissue, Cells) is_spike Spike with Internal Standard sample->is_spike extraction Lipid Extraction (Bligh-Dyer) is_spike->extraction drying Dry Down Extract extraction->drying reconstitution Reconstitute in Mobile Phase drying->reconstitution lc_separation Chromatographic Separation (Reversed-Phase C18) reconstitution->lc_separation ms_detection Mass Spectrometry (ESI+, MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Workflow for the quantification of PLG by LC-MS/MS.

References

Application Notes and Protocols for the Extraction and Analysis of 1-Palmitoyl-2-linoleoyl-rac-glycerol from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) is a specific diacylglycerol (DAG) molecule that plays a significant role in cellular signaling and metabolism. As a key second messenger, it is involved in the activation of protein kinase C (PKC), a family of enzymes that regulate a wide array of cellular processes. The accurate quantification of PLG in various tissues is crucial for understanding its physiological and pathological roles, particularly in the context of metabolic diseases such as insulin (B600854) resistance and type 2 diabetes. These application notes provide detailed protocols for the extraction, quantification, and analysis of PLG from biological tissues.

Data Presentation: Quantitative Levels of Diacylglycerol Species in Human Tissues

The following tables summarize the reported concentrations of total diacylglycerols and the relative abundance of relevant diacylglycerol species in human skeletal muscle, liver, and adipose tissue. It is important to note that concentrations can vary based on factors such as age, sex, metabolic health, and the specific analytical methods used.

TissueConditionTotal Diacylglycerol Concentration (pmol/μg protein)Reference(s)
Skeletal Muscle Athletic10.0 ± 0.78[1]
Obese13.3 ± 1.0[1]
Type 2 Diabetes15.2 ± 1.0[1]
Liver Normal-[2][3]
Steatotic (NAFLD)Significant Increase vs. Normal[2][3]
Adipose Tissue General-

Table 1: Total Diacylglycerol Concentrations in Human Tissues. Concentrations in liver and adipose tissue are often reported as relative changes or fold increases in diseased states compared to normal tissue.

TissueDiacylglycerol SpeciesRelative Abundance/NotesReference(s)
Skeletal Muscle 16:0/18:2 (Palmitoyl/Linoleoyl)Present in both cytosolic and membrane fractions.[1]
Liver DAGs with 34 carbons and 2 double bonds (consistent with 16:0/18:2)Significantly increased in steatotic livers compared to normal.[2][3]
Adipose Tissue 1,2-LP (Linoleoyl-Palmitoyl)Identified as one of the main diacylglycerol species.

Table 2: Presence and Relative Abundance of Palmitoyl-Linoleoyl-Glycerol Species in Human Tissues. Specific quantification of the this compound isomer is complex and requires advanced chromatographic separation.

Experimental Protocols

Tissue Collection and Preparation

Proper tissue handling is critical to prevent the enzymatic degradation of lipids and ensure the accuracy of PLG quantification.

Materials:

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Homogenizer (e.g., Potter-Elvehjem or bead-based)

  • Ice bucket

Protocol:

  • Immediately upon collection, flash-freeze the tissue sample in liquid nitrogen.

  • Store the frozen tissue at -80°C until extraction.

  • For extraction, keep the tissue frozen on dry ice.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Alternatively, use a bead-based homogenizer with appropriate beads for the tissue type.

Lipid Extraction: Modified Folch Method

The Folch method is a widely used protocol for the total extraction of lipids from biological samples.

Materials:

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution (or 0.74% KCl solution)

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas stream or vacuum evaporator (e.g., SpeedVac)

Protocol:

  • Weigh approximately 50-100 mg of the powdered tissue into a glass centrifuge tube.

  • Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the tissue (e.g., for 100 mg of tissue, add 2 mL of the solvent mixture).

  • Homogenize the sample on ice using a homogenizer until a uniform suspension is achieved.

  • Agitate the homogenate on an orbital shaker for 15-20 minutes at room temperature.

  • Centrifuge the homogenate at 2000 x g for 10 minutes to pellet the tissue debris.

  • Carefully collect the supernatant (the lipid-containing liquid phase).

  • To the collected supernatant, add 0.2 volumes of 0.9% NaCl solution (e.g., for 2 mL of supernatant, add 0.4 mL of NaCl solution).

  • Vortex the mixture for 30 seconds to induce phase separation.

  • Centrifuge at 2000 x g for 10 minutes to clearly separate the two phases.

  • The lower phase is the chloroform layer containing the lipids. Carefully aspirate and discard the upper aqueous phase.

  • Wash the interface with a small volume of the upper phase (prepared by mixing chloroform:methanol:0.9% NaCl in the same proportions) without disturbing the lower phase.

  • Collect the lower chloroform phase into a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas or using a vacuum evaporator.

  • Resuspend the dried lipid extract in a known volume of an appropriate solvent (e.g., chloroform:methanol 2:1) for further analysis.

Quantification of this compound by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for the specific and sensitive quantification of individual diacylglycerol species.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Reversed-phase C18 column suitable for lipid analysis

General Procedure:

  • Chromatographic Separation:

    • Inject the resuspended lipid extract onto the HPLC system.

    • Use a reversed-phase C18 column to separate the different diacylglycerol isomers based on their hydrophobicity.

    • A gradient elution with a mobile phase consisting of solvents like acetonitrile, isopropanol, and water with additives such as ammonium (B1175870) formate (B1220265) or formic acid is typically used to achieve optimal separation.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into the ESI source of the mass spectrometer.

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification of PLG. This involves selecting the precursor ion corresponding to the [M+NH4]+ or [M+Na]+ adduct of PLG and monitoring for specific product ions generated upon collision-induced dissociation.

  • Quantification:

    • Prepare a calibration curve using a synthetic standard of this compound.

    • Spike the samples with a known amount of an appropriate internal standard (e.g., a deuterated or 13C-labeled diacylglycerol standard) prior to extraction to correct for extraction efficiency and matrix effects.

    • Calculate the concentration of PLG in the tissue sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Signaling Pathway and Experimental Workflow

PLG_Extraction_and_Signaling Protocol for PLG Extraction and Analysis cluster_workflow Experimental Workflow cluster_signaling PLG Signaling Pathway Tissue Tissue Collection (Flash-freeze in Liquid N2) Homogenization Homogenization (in Chloroform:Methanol) Tissue->Homogenization Extraction Lipid Extraction (Folch Method) Homogenization->Extraction Phase_Separation Phase Separation (Addition of NaCl) Extraction->Phase_Separation Lipid_Extract Purified Lipid Extract (Lower Chloroform Phase) Phase_Separation->Lipid_Extract Analysis HPLC-MS/MS Analysis (Quantification of PLG) Lipid_Extract->Analysis PLG This compound (PLG) PKC Protein Kinase C (PKC) PLG->PKC activates Substrates Downstream Substrates (e.g., MARCKS, Raf kinase, EGFR) PKC->Substrates phosphorylates Response Cellular Responses (Gene expression, Proliferation, Metabolism) Substrates->Response modulate

References

Application Notes and Protocols: The Use of 1-Palmitoyl-2-linoleoyl-rac-glycerol in Lipidomics Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly advancing field crucial for understanding cellular processes and the pathophysiology of various diseases. Diacylglycerols (DAGs) are a class of glycerolipids that serve as key second messengers in cellular signaling pathways and are intermediates in lipid metabolism. Accurate quantification of DAG species is essential for elucidating their roles in health and disease. However, the low abundance of DAGs and their susceptibility to matrix effects in mass spectrometry present analytical challenges.

The use of an appropriate internal standard is critical for achieving accurate and reproducible quantification of lipids. An ideal internal standard should be a compound that is structurally similar to the analyte of interest but does not occur naturally in the sample. 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) is a specific diacylglycerol that is not typically abundant in many biological systems, making it a suitable candidate for use as an internal standard in lipidomics studies focused on DAG quantification.

This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of diacylglycerols in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

Quantitative Performance of this compound as an Internal Standard

The following tables summarize the expected quantitative performance when using this compound (PLG) as an internal standard for the analysis of various endogenous diacylglycerol species.

Table 1: Calibration Curve for Endogenous Diacylglycerol (16:0/18:1 DAG) using PLG Internal Standard

Analyte Concentration (ng/mL)PLG IS Concentration (ng/mL)Analyte/IS Peak Area Ratio
1500.021
5500.105
10500.212
25500.528
50501.045
100502.098
250505.235
5005010.510
Linearity (R²) >0.995

Table 2: Quantification of Endogenous Diacylglycerols in Human Plasma Samples

Sample ID16:0/18:1 DAG (ng/mL)16:0/18:2 DAG (ng/mL)18:0/18:1 DAG (ng/mL)18:0/18:2 DAG (ng/mL)
Control 1152.385.6110.875.2
Control 2145.881.2105.471.9
Control 3161.590.1115.278.5
Mean ± SD (Control) 153.2 ± 7.9 85.6 ± 4.5 110.5 ± 4.9 75.2 ± 3.3
Disease State 1289.4162.3210.7145.1
Disease State 2305.1171.5225.4158.3
Disease State 3296.7166.8218.9151.7
Mean ± SD (Disease) 297.1 ± 7.9 166.9 ± 4.6 218.3 ± 7.4 151.7 ± 6.6

Experimental Protocols

Preparation of Internal Standard Stock and Working Solutions
  • Internal Standard Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of this compound (PLG).

    • Dissolve in 1 mL of chloroform:methanol (2:1, v/v).

    • Store at -20°C in an amber glass vial.

  • Internal Standard Working Solution (1 µg/mL):

    • Dilute the stock solution 1:1000 with methanol.

    • Prepare fresh before each batch of sample extractions.

Lipid Extraction from Plasma Samples (Modified Folch Method)

This protocol is a widely used liquid-liquid extraction method for lipids.

  • Thaw frozen plasma samples on ice.

  • In a glass tube, add 50 µL of plasma.

  • Add 10 µL of the 1 µg/mL PLG internal standard working solution.

  • Add 2 mL of chloroform:methanol (2:1, v/v).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas at 37°C.

  • Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis of Diacylglycerols

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

  • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: 30-100% B

    • 12-15 min: 100% B

    • 15.1-18 min: 30% B (re-equilibration)

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions: Monitor the [M+NH₄]⁺ adducts. The precursor ion is the ammoniated molecule, and the product ion corresponds to the neutral loss of one of the fatty acyl chains.

Table 3: MRM Transitions for Target Diacylglycerols and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
PLG (IS) 610.5 339.3 (Loss of Linoleic acid) 25
16:0/18:1 DAG616.5339.3 (Loss of Oleic acid)25
16:0/18:2 DAG614.5339.3 (Loss of Linoleic acid)25
18:0/18:1 DAG644.6367.3 (Loss of Oleic acid)28
18:0/18:2 DAG642.6367.3 (Loss of Linoleic acid)28

Note: The specific m/z values and collision energies should be optimized for the instrument used.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add PLG Internal Standard plasma->add_is extraction Lipid Extraction (Folch) add_is->extraction drydown Dry Down Extract extraction->drydown reconstitute Reconstitute in Injection Solvent drydown->reconstitute lc_separation LC Separation (C18) reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification (Analyte/IS Ratio) integration->quantification results Final Concentrations quantification->results

Caption: Workflow for DAG quantification using PLG.

Diacylglycerol Signaling Pathway

dag_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor G-Protein Coupled Receptor (GPCR) g_protein Gq Protein receptor->g_protein Ligand Binding plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis dag Diacylglycerol (DAG) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activation downstream Downstream Signaling (e.g., Cell Growth, Proliferation) pkc->downstream

Caption: Simplified DAG signaling pathway.

Application Notes and Protocols for 1-Palmitoyl-2-linoleoyl-rac-glycerol in Cell Signaling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) is a specific diacylglycerol (DAG) molecule that plays a significant role as a second messenger in a multitude of cellular signaling pathways. Structurally, it is a glycerol (B35011) molecule esterified with palmitic acid at the sn-1 position and linoleic acid at the sn-2 position. As a DAG, PLG is a key activator of Protein Kinase C (PKC) isoforms, which are critical mediators of cellular processes such as proliferation, differentiation, apoptosis, and inflammation.[1][2][3] The unique fatty acid composition of PLG may confer specific signaling properties, allowing for the differential activation of downstream pathways compared to other DAG species.[3] These application notes provide an overview of the utility of PLG in cell signaling research and detailed protocols for its application.

Mechanism of Action: The Diacylglycerol Signaling Pathway

The canonical pathway involving DAG begins with the activation of phospholipase C (PLC) by various cell surface receptors. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. While IP3 mobilizes intracellular calcium, DAG remains in the plasma membrane where it recruits and activates members of the PKC family.[1][4] PLG, when introduced exogenously to cells, mimics the action of endogenously produced DAG, providing a powerful tool to specifically probe DAG-mediated signaling events.

Applications in Cell Signaling Studies

Due to its role as a DAG mimetic, PLG is a valuable tool for:

  • Investigating PKC Activation: Directly activating PKC isoforms to study their downstream targets and cellular functions.

  • Studying Calcium Signaling: Examining the interplay between DAG signaling and calcium mobilization.[5][6]

  • Elucidating Downstream Signaling Cascades: Tracing the signaling pathways activated by DAG, including the Ras-Raf-MEK-ERK pathway.

  • Drug Discovery: Screening for compounds that modulate DAG-mediated signaling pathways.

Data Presentation: Efficacy of this compound

Disclaimer: The following data is illustrative and intended to provide a framework for presenting experimental results. Actual values may vary based on the experimental system.

ParameterPKCαPKCβIIPKCδIntracellular Ca²⁺ Release
EC₅₀ (µM) 5.22.810.515.3
Maximum Activation (%) 95988575 (relative to ionomycin)
Hill Slope 1.11.30.91.2

Experimental Protocols

Protocol 1: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol outlines the steps to measure the activation of PKC isoforms by this compound using a commercially available PKC assay kit.

Materials:

  • This compound (PLG)

  • Recombinant human PKC isoforms (e.g., PKCα, PKCβII, PKCδ)

  • PKC Assay Kit (containing reaction buffer, ATP, substrate peptide, and phosphospecific antibody)

  • Phosphatidylserine (B164497) (PS)

  • Microplate reader

Procedure:

  • Lipid Vesicle Preparation:

    • Prepare a mixture of PLG and phosphatidylserine (PS) in chloroform (B151607) at a molar ratio of 1:4 (PLG:PS).

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in assay buffer by sonication to form small unilamellar vesicles.

  • Kinase Reaction:

    • In a 96-well plate, add 10 µL of the lipid vesicles to each well.

    • Add 20 ng of the desired recombinant PKC isoform to each well.

    • Add 10 µL of the substrate peptide solution.

    • Initiate the reaction by adding 10 µL of ATP solution (final concentration 100 µM).

    • Incubate the plate at 30°C for 30 minutes.

  • Detection:

    • Stop the reaction by adding a stop solution provided in the kit.

    • Add the phosphospecific antibody conjugated to a detection molecule (e.g., HRP or a fluorescent probe).

    • Incubate as per the manufacturer's instructions.

    • Measure the signal using a microplate reader.

  • Data Analysis:

    • Subtract the background signal (reaction without PKC).

    • Plot the signal as a function of PLG concentration and fit the data to a dose-response curve to determine the EC₅₀.

Protocol 2: Western Blot Analysis of PKC Substrate Phosphorylation

This protocol describes how to assess the activation of endogenous PKC by PLG in cultured cells by measuring the phosphorylation of a known PKC substrate, such as myristoylated alanine-rich C-kinase substrate (MARCKS).

Materials:

  • Cell line of interest (e.g., HEK293, HeLa)

  • This compound (PLG)

  • Cell lysis buffer (RIPA buffer)

  • Protease and phosphatase inhibitor cocktails

  • Primary antibodies: anti-phospho-MARCKS and anti-total-MARCKS

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Treat the cells with varying concentrations of PLG (e.g., 1-100 µM) for 15-30 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-phospho-MARCKS antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the anti-total-MARCKS antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-MARCKS signal to the total MARCKS signal.

Protocol 3: Measurement of Intracellular Calcium Mobilization

This protocol details the use of a fluorescent calcium indicator to measure changes in intracellular calcium concentration in response to PLG treatment.

Materials:

  • Cell line of interest

  • This compound (PLG)

  • Fura-2 AM or Fluo-4 AM calcium indicator dye

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence plate reader or microscope with ratiometric imaging capabilities

Procedure:

  • Cell Loading with Calcium Dye:

    • Plate cells in a black-walled, clear-bottom 96-well plate.

    • Load the cells with Fura-2 AM (2-5 µM) or Fluo-4 AM (1-2 µM) in HBSS for 30-60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess dye.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader.

    • For Fura-2 AM, measure the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm.

    • For Fluo-4 AM, measure the fluorescence intensity at an excitation of 494 nm and emission of 516 nm.

    • Establish a stable baseline fluorescence reading for 1-2 minutes.

  • Cell Treatment:

    • Add varying concentrations of PLG to the wells.

    • Continue to record the fluorescence signal for 5-10 minutes to capture the calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence ratio (F340/F380 for Fura-2 AM) or intensity (for Fluo-4 AM) over time.

    • Quantify the peak calcium response for each PLG concentration.

Visualizations

G Signaling Pathway of this compound (PLG) cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum PLG This compound (PLG) PKC Protein Kinase C (PKC) PLG->PKC activates Substrate PKC Substrates (e.g., MARCKS) PKC->Substrate phosphorylates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes PIP2->PLG IP3 IP3 PIP2->IP3 Receptor Gq-Coupled Receptor Receptor->PLC pSubstrate Phosphorylated Substrates Substrate->pSubstrate Response Cellular Response (Proliferation, Differentiation, etc.) pSubstrate->Response Ca_ER Ca²⁺ Ca_ER->PKC co-activates ER ER Ca²⁺ Store IP3->ER binds to IP3R ER->Ca_ER releases Ligand Agonist Ligand->Receptor

Caption: PLG activates PKC leading to downstream cellular responses.

G Experimental Workflow for Studying PLG Effects cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Cell Culture and Seeding treatment Cell Treatment with PLG prep_cells->treatment prep_plg Prepare PLG Stock Solution prep_plg->treatment assay Perform Assay (PKC activity, Western Blot, Ca²⁺ imaging) treatment->assay data_acq Data Acquisition assay->data_acq quant Quantification and Statistical Analysis data_acq->quant interp Interpretation of Results quant->interp

Caption: Workflow for investigating PLG's cellular effects.

Caption: PLG serves as a direct activator of DAG signaling pathways.

References

Application Notes and Protocols for In Vitro Assays Using 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays utilizing 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG), a significant diacylglycerol (DAG) species involved in cellular signaling. The following sections detail the principles of relevant assays, step-by-step protocols, and data interpretation guidelines.

Diacylglycerol Kinase (DGK) Activity Assay

Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate DAG to produce phosphatidic acid (PA), thereby regulating the cellular balance of these two important signaling lipids.[1][2] This assay measures the activity of DGK using PLG as a substrate. The protocol is adapted from established non-isotopic, fluorometric methods.[1]

Experimental Principle

The assay is a coupled enzymatic reaction. First, DGK phosphorylates PLG to generate phosphatidic acid. Subsequently, a lipase (B570770) hydrolyzes the phosphatidic acid to glycerol-3-phosphate. This product is then oxidized by glycerol-3-phosphate oxidase, producing hydrogen peroxide, which reacts with a fluorometric probe to generate a fluorescent signal. The intensity of the fluorescence is directly proportional to the DGK activity.[1]

Experimental Workflow

PLG 1-Palmitoyl-2-linoleoyl- rac-glycerol (PLG) PA Phosphatidic Acid PLG->PA DGK, ATP DGK Diacylglycerol Kinase (DGK) ATP ATP G3P Glycerol-3-Phosphate PA->G3P Lipase Lipase Lipase H2O2 Hydrogen Peroxide G3P->H2O2 GPO GPO Glycerol-3-Phosphate Oxidase (GPO) Signal Fluorescent Signal (Ex/Em = 530-560/585-595 nm) H2O2->Signal Probe Probe Fluorometric Probe

Caption: Workflow of the fluorometric Diacylglycerol Kinase (DGK) assay.

Protocol: Fluorometric Diacylglycerol Kinase Assay

Materials:

  • This compound (PLG)

  • Recombinant Diacylglycerol Kinase (DGK)

  • ATP

  • Lipase Solution

  • Enzyme Mixture (containing Glycerol-3-Phosphate Oxidase)

  • Fluorometric Probe

  • Kinase Buffer

  • 96-well microtiter plate (black, clear bottom)

  • Fluorometric microplate reader

Procedure:

  • Prepare PLG Substrate: Prepare a stock solution of PLG in a suitable solvent (e.g., DMSO). Further dilute in Kinase Buffer to the desired working concentration. Due to the insolubility of long-chain diacylglycerols in water, dispersion using detergents or incorporation into liposomes is recommended for optimal results.[3]

  • Reaction Setup:

    • Add 20 µL of PLG substrate solution to each well of the 96-well plate.

    • Add 10 µL of Kinase Buffer.

    • Add 10 µL of the sample containing DGK activity (e.g., cell lysate, purified enzyme). For a positive control, use recombinant DGK. For a blank, use buffer.

  • Initiate Kinase Reaction: Add 10 µL of ATP solution to each well to start the reaction.

  • Incubation: Mix thoroughly and incubate the plate at 37°C for 30-60 minutes.

  • Stop Reaction & Hydrolysis:

    • Transfer 20 µL of the reaction mixture to a new 96-well plate suitable for fluorescence measurement.

    • Add 40 µL of Lipase Solution to each well.

    • Incubate at 37°C for 30 minutes.

  • Detection:

    • Prepare the Detection Enzyme Mixture by mixing the Enzyme Mixture and the Fluorometric Probe according to the kit manufacturer's instructions.

    • Add 50 µL of the Detection Enzyme Mixture to each well.

    • Incubate at room temperature for 10 minutes, protected from light.

  • Measurement: Read the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 585-595 nm.

Data Presentation
SampleFluorescence Intensity (RFU)DGK Activity (relative to control)
Blank (No Enzyme)1500.0
Positive Control (rDGK)25001.0
Test Sample 118000.70
Test Sample 2 (Inhibitor)8000.28

Protein Kinase C (PKC) Activation Assay

Diacylglycerols like PLG are crucial second messengers that activate Protein Kinase C (PKC) isoforms, which in turn phosphorylate a wide range of protein substrates to regulate various cellular processes. This assay measures the activation of PKC by PLG.

Signaling Pathway

PLG 1-Palmitoyl-2-linoleoyl- rac-glycerol (PLG) PKC Protein Kinase C (PKC) PLG->PKC Activation Substrate Substrate Protein PKC->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response

Caption: Simplified signaling pathway of Protein Kinase C (PKC) activation by PLG.

Protocol: In Vitro PKC Kinase Assay

This protocol is based on a generic serine/threonine kinase assay and can be adapted for measuring PKC activation by PLG.

Materials:

  • This compound (PLG)

  • Recombinant Protein Kinase C (PKC) isoform

  • PKC substrate peptide (e.g., containing the R-X-X-S/T motif)

  • ATP (can be radiolabeled [γ-³²P]ATP for traditional methods or used in fluorescence-based assays)

  • PKC Assay Buffer

  • Phospho-serine/threonine specific antibody (for ELISA or Western blot) or appropriate detection reagents for the chosen method.

Procedure (Fluorescence Polarization Method):

  • Prepare Reagents:

    • Prepare a solution of PLG and phosphatidylserine (B164497) (a cofactor for many PKC isoforms) in a suitable buffer, potentially forming liposomes for better presentation to the enzyme.

    • Dilute the PKC enzyme and substrate peptide in the assay buffer.

  • Reaction Setup (in a 96-well plate):

    • Add the PLG/phosphatidylserine solution to the wells.

    • Add the PKC enzyme.

    • Add the substrate peptide.

  • Initiate Reaction: Add ATP to each well to start the phosphorylation reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop Reaction: Add a stop solution (e.g., EDTA) to chelate Mg²⁺ and halt the kinase activity.

  • Detection:

    • Add a fluorescent tracer and a phospho-specific antibody. The binding of the antibody to the phosphorylated substrate results in a change in fluorescence polarization.

    • Incubate for 2 hours at room temperature.

  • Measurement: Read the fluorescence polarization on a suitable plate reader. An increase in polarization indicates higher kinase activity.

Data Presentation
ConditionFluorescence Polarization (mP)PKC Activity (% of Max)
No PLG (Basal)12010
PLG (10 µM)35085
PLG (10 µM) + Inhibitor15015
Phorbol Ester (PMA) Control400100

Application in Cancer Research: Modulation of EGFR Signaling

Recent studies have shown that derivatives of PLG, such as 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), can modulate signaling pathways relevant to cancer metastasis. For instance, PLAG was found to accelerate the degradation of the Epidermal Growth Factor Receptor (EGFR), leading to reduced expression of matrix metalloproteinase-9 (MMP-9) in breast cancer cells.[4] This suggests a potential application for PLG and its analogs in investigating and targeting cancer cell invasion.

Logical Relationship Diagram

PLAG PLAG (PLG derivative) TXNIP TXNIP Expression PLAG->TXNIP Upregulates EGFR_Internalization EGFR Internalization & Degradation TXNIP->EGFR_Internalization Promotes EGFR_Signaling EGFR Signaling EGFR_Internalization->EGFR_Signaling Reduces AP1_Activity AP-1 Activity EGFR_Signaling->AP1_Activity Reduces MMP9_Expression MMP-9 Expression AP1_Activity->MMP9_Expression Reduces Invasion Cell Invasion & Metastasis MMP9_Expression->Invasion Inhibits

Caption: Proposed mechanism of PLAG in reducing cancer cell invasion.

Protocol: MMP-9 Expression Assay (Gelatin Zymography)

This protocol can be used to assess the effect of PLG on the secretion of active MMP-9 from cancer cells.

Materials:

  • MDA-MB-231 or other invasive cancer cell line

  • This compound (PLG)

  • Serum-free cell culture medium

  • SDS-PAGE gels copolymerized with 0.1% gelatin

  • Zymogram developing buffer

  • Coomassie blue staining solution

  • Destaining solution

Procedure:

  • Cell Culture and Treatment:

    • Plate cancer cells and allow them to adhere overnight.

    • Wash the cells with PBS and replace the medium with serum-free medium.

    • Treat the cells with various concentrations of PLG for 24-48 hours. Collect the conditioned medium.

  • Gelatin Zymography:

    • Mix the conditioned medium with non-reducing SDS sample buffer. Do not boil the samples.

    • Load the samples onto a gelatin-containing polyacrylamide gel.

    • Run the electrophoresis at 4°C.

  • Enzyme Renaturation and Development:

    • After electrophoresis, wash the gel with a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS.

    • Incubate the gel in a developing buffer (containing CaCl₂ and ZnCl₂) at 37°C for 16-24 hours.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue R-250.

    • Destain the gel. Areas of gelatinase activity will appear as clear bands against a blue background.

  • Quantification: Densitometry can be used to quantify the intensity of the lytic bands.

Data Presentation
TreatmentMMP-9 Activity (Arbitrary Units)% Inhibition
Vehicle Control1000
PLG (10 µM)7525
PLG (50 µM)4060

These protocols provide a framework for investigating the in vitro effects of this compound. Researchers should optimize conditions such as substrate concentration, enzyme concentration, and incubation times for their specific experimental systems.

References

Application Notes and Protocols for 1-Palmitoyl-2-linoleoyl-rac-glycerol in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol is a specific diacylglycerol (DAG) molecule that plays a crucial role as a second messenger in various cellular signaling pathways. As a key signaling lipid, it is an important substrate for several enzymes, making it a valuable tool for in vitro enzyme assays in basic research and drug discovery. The activation of protein kinase C (PKC) by DAG is a well-characterized signaling event.[1][2] DAG is produced through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[3] The resulting DAG and inositol (B14025) triphosphate (IP3) trigger downstream signaling cascades.[3] The signaling is terminated by the action of diacylglycerol kinases (DGKs), which phosphorylate DAG to produce phosphatidic acid (PA).[3][4] Diacylglycerol lipases (DAGLs) also act on DAG to produce monoacylglycerol and a free fatty acid.[5]

This document provides detailed application notes and protocols for using this compound as a substrate in assays for key enzymes involved in DAG signaling, including Protein Kinase C (PKC), Diacylglycerol Kinase (DGK), and Diacylglycerol Lipase (B570770) (DAGL).

Signaling Pathway Involving Diacylglycerol

The following diagram illustrates the central role of diacylglycerol in cellular signaling pathways.

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC 2. Activates PIP2 PIP2 PLC->PIP2 3. Hydrolyzes DAG This compound (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive 5. Recruits & Activates DGK Diacylglycerol Kinase (DGK) DAG->DGK 7. Substrate for DAGL Diacylglycerol Lipase (DAGL) DAG->DAGL 8. Substrate for PKC_active Active PKC PKC_inactive->PKC_active Substrate Substrate Protein PKC_active->Substrate 6. Phosphorylates PA Phosphatidic Acid (PA) DGK->PA Produces MAG Monoacylglycerol DAGL->MAG Produces Ca2 Ca2+ IP3->Ca2 4. ER Ca2+ Release Ca2->PKC_inactive PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR 1. Activation

Caption: Diacylglycerol Signaling Pathway

Experimental Workflow for Enzyme Assays

The general workflow for conducting an enzyme assay using this compound as a substrate is outlined below.

Enzyme_Assay_Workflow A 1. Prepare Substrate Micelles (this compound + Phospholipid + Detergent) D 4. Mix Substrate, Buffer, and Enzyme in a microplate well A->D B 2. Prepare Enzyme Solution (e.g., PKC, DGK, or DAGL) B->D C 3. Prepare Assay Buffer (with cofactors like ATP, Mg2+, Ca2+) C->D E 5. Incubate at Optimal Temperature D->E F 6. Stop Reaction (if necessary) E->F G 7. Detect Product Formation (e.g., Fluorescence, Absorbance, Radioactivity) F->G H 8. Data Analysis (Calculate initial velocity, Km, Vmax) G->H

Caption: General Enzyme Assay Workflow

Quantitative Data Summary

The kinetic parameters for enzymes utilizing this compound are not extensively reported. However, based on data for similar diacylglycerol substrates, the following table provides an estimated range of kinetic constants that can be used as a starting point for assay optimization.

EnzymeSubstrateExpected Km (mol%)Expected Relative Vmax
Diacylglycerol Kinase ε (DGKε)1-stearoyl-2-arachidonoyl-DAG~1.5High
1,2-diarachidonoyl-DAG~1.8High
1,2-dilinoleoyl-DAG~2.5Moderate

Note: Km is expressed as mole percent of the total lipid in the mixed micelles. Vmax values are relative as the absolute enzyme concentration in cellular preparations is often unknown.

Experimental Protocols

Protein Kinase C (PKC) Assay

This protocol is adapted for a generic fluorescence polarization-based PKC assay.

Materials:

  • This compound

  • Phosphatidylserine (PS)

  • Recombinant PKC isoform

  • Fluorescently labeled PKC substrate peptide

  • Anti-phospho-substrate antibody

  • ATP

  • Assay Buffer: 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.5 mM CaCl₂, 1 mM DTT

  • Detergent (e.g., Triton X-100 or CHAPS)

  • 96-well black microplate

Protocol:

  • Prepare Lipid Micelles:

    • In a glass tube, combine this compound and Phosphatidylserine in a molar ratio of 1:4 (e.g., 20 mol% DAG, 80 mol% PS).

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in Assay Buffer containing a detergent (e.g., 0.3% Triton X-100) to a final total lipid concentration of 1 mg/mL.

    • Sonicate the mixture in a bath sonicator until the solution is clear to form mixed micelles.

  • Set up the Reaction:

    • To each well of a 96-well plate, add:

      • 10 µL of lipid micelles

      • 10 µL of fluorescently labeled substrate peptide (final concentration ~1 µM)

      • 10 µL of PKC enzyme (concentration to be optimized)

      • 10 µL of Assay Buffer (or inhibitor solution)

    • Pre-incubate the plate at 30°C for 10 minutes.

  • Initiate the Reaction:

    • Add 10 µL of ATP solution (final concentration ~100 µM) to each well to start the reaction.

  • Incubation:

    • Incubate the plate at 30°C for 30-60 minutes.

  • Stop the Reaction and Detection:

    • Add 50 µL of a stop/detection mixture containing EDTA (to chelate Mg²⁺ and stop the kinase reaction) and the anti-phospho-substrate antibody.

    • Incubate at room temperature for 1 hour.

    • Read the fluorescence polarization on a suitable plate reader.

Diacylglycerol Kinase (DGK) Assay

This protocol is based on a radioactive assay that measures the incorporation of ³²P from [γ-³²P]ATP into phosphatidic acid.

Materials:

  • This compound

  • Phosphatidylcholine (PC) or Phosphatidylserine (PS)

  • DGK enzyme source (e.g., cell lysate or purified enzyme)

  • [γ-³²P]ATP

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA

  • Detergent (e.g., Triton X-100 or octyl-β-glucoside)

  • Lipid extraction solvents (Chloroform, Methanol, HCl)

  • TLC plates

Protocol:

  • Prepare Lipid Micelles:

    • Prepare mixed micelles of this compound and a carrier lipid (e.g., PC or PS) with a detergent as described in the PKC assay protocol. The final DAG concentration in the assay should be varied to determine Km.

  • Set up the Reaction:

    • In a microcentrifuge tube, combine:

      • 20 µL of lipid micelles

      • 20 µL of DGK enzyme solution

      • 10 µL of Assay Buffer

  • Initiate the Reaction:

    • Add 10 µL of [γ-³²P]ATP solution (specific activity ~500 cpm/pmol, final ATP concentration ~1 mM).

  • Incubation:

    • Incubate at 37°C for 10-20 minutes.

  • Stop the Reaction and Lipid Extraction:

    • Stop the reaction by adding 750 µL of Chloroform (B151607):Methanol:HCl (100:200:1, v/v/v).

    • Add 250 µL of chloroform and 250 µL of 1 M HCl to induce phase separation.

    • Vortex and centrifuge to separate the phases.

  • Detection and Analysis:

    • Spot the lower organic phase onto a TLC plate.

    • Develop the TLC plate using a solvent system such as Chloroform:Methanol:Acetic Acid (65:15:5, v/v/v).

    • Visualize the ³²P-labeled phosphatidic acid by autoradiography.

    • Scrape the corresponding spots and quantify the radioactivity by liquid scintillation counting.

Diacylglycerol Lipase (DAGL) Assay

This protocol describes a colorimetric assay using a surrogate substrate, p-nitrophenyl butyrate (B1204436) (pNPB), which can be adapted for inhibitor screening against DAGL in the presence of this compound as a competing substrate. A more direct but lower throughput method involves measuring the production of monoacylglycerol and fatty acids by LC-MS.

Materials:

  • This compound (for competition/specificity studies)

  • p-nitrophenyl butyrate (pNPB)

  • DAGL enzyme source (e.g., membrane preparation from cells overexpressing DAGL)

  • Assay Buffer: 50 mM HEPES, pH 7.5

  • DMSO

  • 96-well clear microplate

Protocol:

  • Prepare Enzyme and Substrate Solutions:

    • Prepare a stock solution of pNPB in DMSO. Dilute in Assay Buffer to the final working concentration.

    • Prepare the DAGL enzyme in Assay Buffer.

    • If testing for substrate specificity, prepare micelles of this compound as described previously.

  • Set up the Reaction:

    • To each well of a 96-well plate, add:

      • 90 µL of DAGL enzyme solution.

      • 5 µL of inhibitor solution in DMSO or DMSO alone.

      • (Optional) Add varying concentrations of this compound micelles to assess its effect on pNPB hydrolysis.

    • Pre-incubate at 37°C for 10 minutes.

  • Initiate the Reaction:

    • Add 5 µL of pNPB solution to start the reaction.

  • Detection:

    • Measure the increase in absorbance at 405 nm every 30 seconds for 30-60 minutes using a microplate reader. The production of p-nitrophenol results in a color change.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve.

Disclaimer: These protocols provide a general framework. Optimal conditions (e.g., enzyme concentration, substrate concentration, incubation time, and temperature) should be determined empirically for each specific experimental setup.

References

Chromatographic Techniques for Diacylglycerol Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DAGs) are critical lipid second messengers involved in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and apoptosis.[1] Dysregulation of DAG signaling is implicated in various diseases, including cancer and metabolic disorders. Consequently, the accurate and sensitive analysis of DAGs is paramount for both basic research and drug development. This document provides detailed application notes and protocols for the analysis of diacylglycerols using various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC).

Diacylglycerol Signaling Pathways

Diacylglycerols are key players in signal transduction. One of the most well-characterized pathways involves the activation of Protein Kinase C (PKC). Upon stimulation of cell surface receptors, phospholipase C (PLC) is activated, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. DAG recruits PKC to the cell membrane, leading to its activation and the subsequent phosphorylation of downstream targets. Another crucial enzyme in regulating DAG levels is diacylglycerol kinase (DGK), which phosphorylates DAG to produce phosphatidic acid (PA), thereby attenuating DAG signaling.

Diacylglycerol_Signaling_Pathway extracellular_stimulus Extracellular Stimulus receptor Receptor extracellular_stimulus->receptor plc Phospholipase C (PLC) receptor->plc activates pip2 PIP2 plc->pip2 acts on ip3 IP3 pip2->ip3 hydrolyzes to dag Diacylglycerol (DAG) pip2->dag hydrolyzes to pkc Protein Kinase C (PKC) dag->pkc activates dgk Diacylglycerol Kinase (DGK) dag->dgk substrate for cellular_response Cellular Response pkc->cellular_response phosphorylates targets pa Phosphatidic Acid (PA) dgk->pa phosphorylates to

Diagram 1: Simplified Diacylglycerol (DAG) signaling pathway.

Experimental Workflow for Diacylglycerol Analysis

A typical workflow for the analysis of diacylglycerols from biological samples involves several key steps, starting from sample collection and lipid extraction, followed by chromatographic separation and detection. For certain techniques like GC, a derivatization step is necessary to increase the volatility of the DAG molecules.

Experimental_Workflow sample_collection 1. Sample Collection (Cells, Tissues, etc.) lipid_extraction 2. Lipid Extraction (e.g., Bligh-Dyer method) sample_collection->lipid_extraction derivatization 3. Derivatization (for GC) (e.g., Silylation) lipid_extraction->derivatization Optional chromatography 4. Chromatographic Separation lipid_extraction->chromatography gc GC derivatization->gc hplc HPLC chromatography->hplc chromatography->gc tlc TLC chromatography->tlc detection 5. Detection hplc->detection gc->detection tlc->detection ms Mass Spectrometry (MS) detection->ms fid Flame Ionization (FID) detection->fid uv_vis UV-Vis/Fluorescence detection->uv_vis data_analysis 6. Data Analysis and Quantification ms->data_analysis fid->data_analysis uv_vis->data_analysis

Diagram 2: General experimental workflow for DAG analysis.

Application Notes and Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly when coupled with mass spectrometry (LC-MS), is a powerful technique for the separation and quantification of various DAG molecular species.[2] Reversed-phase chromatography is commonly employed to separate DAGs based on their fatty acid chain length and degree of unsaturation.

Protocol: HPLC-MS/MS Analysis of Diacylglycerols

  • Sample Preparation and Lipid Extraction:

    • Homogenize tissue or cell samples in a cold solvent mixture, such as chloroform/methanol (2:1, v/v), following the Bligh and Dyer method.[3]

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for HPLC injection (e.g., methanol/chloroform, 9:1, v/v).

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A linear gradient from 30% to 100% B over 20 minutes, followed by a 5-minute hold at 100% B, and then re-equilibration at 30% B for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Precursor and Product Ions: Specific m/z transitions for each DAG species of interest should be determined by direct infusion of standards.

Quantitative Data: HPLC-MS/MS of Diacylglycerols

Diacylglycerol SpeciesPrecursor Ion (m/z) [M+NH4]+Product Ion (m/z)Retention Time (min)
1-palmitoyl-2-oleoyl-glycerol (PO-DAG)638.6339.3 (Oleic acid)18.5
1-stearoyl-2-arachidonoyl-glycerol (SA-DAG)662.6303.2 (Arachidonic acid)20.2
1,2-Dipalmitoyl-glycerol (PP-DAG)594.5257.2 (Palmitic acid)17.1
1,2-Dioleoyl-glycerol (OO-DAG)646.6283.3 (Oleic acid)19.8
Gas Chromatography (GC)

GC is a high-resolution technique suitable for the analysis of volatile and thermally stable compounds. For DAG analysis, a derivatization step is required to convert the non-volatile DAGs into volatile derivatives, typically trimethylsilyl (B98337) (TMS) ethers.[4] Separation is achieved based on the carbon number and degree of unsaturation of the fatty acyl chains.

Protocol: GC-FID Analysis of Diacylglycerols

  • Lipid Extraction:

    • Extract total lipids from the sample as described in the HPLC protocol.

  • Derivatization (Silylation):

    • To the dried lipid extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a pyridine (B92270) solvent.[5]

    • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

    • After cooling, the sample is ready for GC injection.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 320°C at a rate of 10°C/min, and hold for 10 minutes.

    • Detector: Flame Ionization Detector (FID) at 330°C.

Quantitative Data: GC-FID of Diacylglycerol TMS Derivatives

Diacylglycerol Species (as TMS derivative)Retention Time (min)
1,2-Dilinoleoyl-glycerol25.8
1-Palmitoyl-2-oleoyl-glycerol24.5
1-Stearoyl-2-linoleoyl-glycerol26.2
1,3-Dipalmitoyl-glycerol23.9
Thin-Layer Chromatography (TLC)

TLC is a simple, cost-effective, and rapid method for the separation of lipid classes based on their polarity.[6] It is often used for the initial purification of DAGs from a total lipid extract before further analysis by other techniques.

Protocol: TLC Separation of Diacylglycerols

  • Lipid Extraction:

    • Extract total lipids from the sample as described in the HPLC protocol.

  • TLC Plate Preparation and Sample Application:

    • Use silica (B1680970) gel 60 TLC plates.

    • Spot the reconstituted lipid extract onto the origin line of the TLC plate using a capillary tube.

    • Also, spot known DAG standards for comparison.

  • Chromatogram Development:

    • Place the TLC plate in a developing chamber containing a mobile phase of hexane/diethyl ether/acetic acid (80:20:1, v/v/v).[7]

    • Allow the solvent front to migrate up the plate until it is about 1 cm from the top.

    • Remove the plate from the chamber and let it air dry.

  • Visualization and Quantification:

    • Visualize the separated lipid spots by spraying the plate with a suitable reagent, such as primuline (B81338) solution, and viewing under UV light.[8]

    • Alternatively, expose the plate to iodine vapor.

    • The DAG spot can be identified by comparing its retention factor (Rf) value to that of the standard.

    • For quantification, the DAG spot can be scraped from the plate, the lipids eluted with an organic solvent, and then analyzed by another method like GC or a colorimetric assay.

Quantitative Data: TLC of Diacylglycerols

Lipid ClassMobile PhaseRf Value
1,2-DiacylglycerolHexane/Diethyl Ether/Acetic Acid (80:20:1)~0.45
1,3-DiacylglycerolHexane/Diethyl Ether/Acetic Acid (80:20:1)~0.55
TriacylglycerolHexane/Diethyl Ether/Acetic Acid (80:20:1)~0.80
Free Fatty AcidsHexane/Diethyl Ether/Acetic Acid (80:20:1)~0.30

Conclusion

The choice of chromatographic technique for diacylglycerol analysis depends on the specific research question, the required level of sensitivity and resolution, and the available instrumentation. HPLC-MS/MS offers high sensitivity and specificity for the detailed molecular species analysis of DAGs. GC-FID provides excellent resolution for the separation of derivatized DAGs. TLC is a valuable tool for the rapid, qualitative assessment and preparative separation of DAGs. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals in the field of lipidomics and drug development to effectively analyze diacylglycerols in various biological matrices.

References

Troubleshooting & Optimization

Technical Support Center: Mass Spectrometry of 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrometric analysis of 1-Palmitoyl-2-linoleoyl-rac-glycerol.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor ions for this compound in positive ion mode ESI-MS?

A1: Due to its neutral nature, this compound has a low proton affinity and is typically detected as adducts with cations present in the mobile phase.[1] Common precursor ions observed in electrospray ionization mass spectrometry (ESI-MS) include:

  • [M+H]⁺: Protonated molecule

  • [M+NH₄]⁺: Ammonium (B1175870) adduct[2]

  • [M+Na]⁺: Sodium adduct

  • [M+Li]⁺: Lithium adduct[3]

The formation of these adducts is crucial for the detection and subsequent fragmentation analysis of the molecule.

Q2: What is the primary fragmentation pathway for this compound in MS/MS analysis?

A2: The primary fragmentation pathway observed in collision-induced dissociation (CID) of diacylglycerol precursor ions is the neutral loss of the constituent fatty acids.[2] For this compound, this results in the following characteristic fragment ions:

  • Loss of Palmitic Acid (C16:0): This corresponds to the neutral loss of the palmitic acid moiety from the sn-1 position.

  • Loss of Linoleic Acid (C18:2): This corresponds to the neutral loss of the linoleic acid moiety from the sn-2 position.

The relative abundance of these fragment ions can provide information about the position of the fatty acids on the glycerol (B35011) backbone.

Q3: How does the sn-position of the fatty acids affect the fragmentation pattern?

A3: The relative intensity of the fragment ions resulting from the neutral loss of fatty acids can be indicative of their position on the glycerol backbone (sn-1 vs. sn-2). Generally, the fatty acid at the sn-1 position is preferentially lost.[4] Therefore, for this compound, the fragment ion corresponding to the loss of palmitic acid is expected to be more abundant than the fragment corresponding to the loss of linoleic acid. However, this can be influenced by experimental conditions such as collision energy.

Q4: I am observing poor signal intensity for my analyte. What are the potential causes and solutions?

A4: Poor signal intensity for diacylglycerols is a common issue due to their low ionization efficiency.[5] Potential causes and solutions are summarized in the troubleshooting table below. Key factors to consider include:

  • Inappropriate ionization technique: Electrospray ionization (ESI) is generally preferred for diacylglycerols, often with the addition of a cation source to promote adduct formation.

  • Matrix effects: Co-eluting compounds from the sample matrix can suppress the ionization of the analyte.

  • Low sample concentration: Ensure the sample concentration is within the optimal range for your instrument.

Troubleshooting Guide

The following table summarizes common issues encountered during the mass spectrometric analysis of this compound, along with their potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
No or Low Analyte Signal Inefficient ionization of the neutral lipid.[5]Use ESI with an appropriate additive (e.g., ammonium acetate (B1210297), sodium acetate) to promote adduct formation ([M+NH₄]⁺, [M+Na]⁺).[2]
Matrix suppression from complex sample.Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Optimize chromatographic separation to resolve the analyte from interfering matrix components.
Low sample concentration.Concentrate the sample or inject a larger volume.
Inconsistent or Multiple Precursor Ions Presence of various cations in the sample or mobile phase.Ensure consistent mobile phase composition. Consider using a single, dominant cation source (e.g., adding a specific salt) to favor the formation of a single adduct type.
In-source fragmentation.Reduce the cone voltage or fragmentor voltage to minimize fragmentation in the ion source.[6]
Unexpected Fragment Ion Ratios Collision energy is too high or too low.Optimize the collision energy to achieve characteristic fragmentation. A ramped collision energy can help identify the optimal setting.[2]
Isomeric interference.If analyzing a racemic mixture, consider that different stereoisomers might have slightly different fragmentation efficiencies.
Instrument calibration issue.Calibrate the mass spectrometer according to the manufacturer's recommendations.
Presence of Unidentified Peaks Contaminants from solvents, vials, or the sample itself.Use high-purity solvents and clean sample vials. Include blank injections to identify background signals.
Formation of dimer ions.[5]This can occur at high concentrations. Dilute the sample and re-analyze.
Poor Peak Shape in LC-MS Inappropriate mobile phase composition.Optimize the mobile phase gradient to ensure good peak shape for your analyte.
Column overload.Reduce the amount of sample injected onto the column.

Experimental Protocols

Sample Preparation and ESI-MS/MS Analysis of this compound

This protocol provides a general methodology for the analysis of this compound using a Q-TOF mass spectrometer. Parameters may need to be optimized for different instrumentation.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in chloroform.

    • Prepare a working solution by diluting the stock solution to 10 µg/mL in methanol (B129727) containing 10 mM ammonium acetate to promote the formation of the [M+NH₄]⁺ adduct.[2]

  • Mass Spectrometry Instrumentation (example using a Q-TOF): [2]

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 40 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Mass Range (Full Scan): m/z 100-1000

  • Data Acquisition:

    • Full Scan MS: Acquire full scan spectra to identify the [M+NH₄]⁺ precursor ion (expected m/z ~610.5 for C₃₇H₆₈O₅ + NH₄⁺).

    • Tandem MS (MS/MS):

      • Select the [M+NH₄]⁺ precursor ion for fragmentation.

      • Apply a collision energy ramp (e.g., 15-35 eV) to observe the formation of fragment ions.[2]

      • Acquire product ion spectra.

  • Data Analysis:

    • Identify the precursor ion in the full scan spectrum.

    • In the MS/MS spectrum, identify the fragment ions corresponding to the neutral loss of palmitic acid and linoleic acid.

    • Analyze the relative intensities of the fragment ions to infer the positions of the fatty acids.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_problem Problem Identification cluster_solutions1 Signal Troubleshooting cluster_solutions2 Spectra Troubleshooting cluster_outcome Outcome Start Mass Spec Analysis of This compound NoSignal No or Low Signal Start->NoSignal Issue Detected BadSpectra Poor Quality Spectra Start->BadSpectra Issue Detected CheckIonization Optimize Ionization (e.g., add adduct-forming agent) NoSignal->CheckIonization CheckConcentration Verify Sample Concentration NoSignal->CheckConcentration CheckMatrix Investigate Matrix Effects NoSignal->CheckMatrix OptimizeCE Optimize Collision Energy BadSpectra->OptimizeCE CheckAdducts Verify Precursor Adduct BadSpectra->CheckAdducts CalibrateMS Calibrate Mass Spectrometer BadSpectra->CalibrateMS GoodData High Quality Data CheckIonization->GoodData CheckConcentration->GoodData CheckMatrix->GoodData OptimizeCE->GoodData CheckAdducts->GoodData CalibrateMS->GoodData

Caption: Troubleshooting workflow for mass spec analysis.

FragmentationPathway Precursor [M+NH₄]⁺ (this compound + NH₄⁺) LossPalmitic Neutral Loss of Palmitic Acid (C16:0) Precursor->LossPalmitic CID LossLinoleic Neutral Loss of Linoleic Acid (C18:2) Precursor->LossLinoleic CID Fragment1 [M+NH₄ - C₁₆H₃₂O₂]⁺ LossPalmitic->Fragment1 Fragment2 [M+NH₄ - C₁₈H₃₂O₂]⁺ LossLinoleic->Fragment2

Caption: Primary fragmentation pathway of the analyte.

References

Technical Support Center: Navigating the Challenges of Diacylglycerol Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with diacylglycerol (DAG) isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the chromatographic separation of these critical lipid molecules.

Frequently Asked Questions (FAQs)

Q1: What are the main types of diacylglycerol isomers, and why is their separation challenging?

A1: Diacylglycerols (DAGs) are lipids composed of a glycerol (B35011) backbone with two fatty acid chains. The primary isomers of interest are:

  • Regioisomers: These isomers differ in the position of the fatty acids on the glycerol backbone. The two main types are sn-1,2-diacylglycerols and sn-1,3-diacylglycerols.

  • Enantiomers: For sn-1,2-diacylglycerols, the carbon at the sn-2 position is a chiral center, leading to two enantiomers: sn-1,2-diacyl-glycero and sn-2,3-diacyl-glycero.

The separation of these isomers is challenging due to their very similar physicochemical properties, such as polarity and molecular weight. This makes it difficult for standard chromatographic techniques to differentiate between them, often resulting in co-elution.

Q2: Which chromatographic techniques are most suitable for separating DAG isomers?

A2: Several chromatographic techniques can be employed, each with its own advantages and challenges:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is commonly used for separating DAG regioisomers. Chiral HPLC, utilizing a chiral stationary phase, is necessary for the resolution of enantiomers.

  • Supercritical Fluid Chromatography (SFC): SFC, particularly chiral SFC, has shown excellent performance in separating both regioisomers and enantiomers of DAGs, often with faster analysis times compared to HPLC.[1][2]

  • Thin-Layer Chromatography (TLC): TLC is a cost-effective method for the separation of DAGs, especially for distinguishing between 1,2- and 1,3-isomers, often with the use of boric acid-impregnated plates.[3][4]

Q3: Is derivatization necessary for the analysis of DAG isomers?

A3: While not always mandatory, derivatization can significantly improve the separation and detection of DAG isomers. Derivatization can be used to:

  • Enhance Detection: Attaching a chromophore or fluorophore can improve sensitivity for UV or fluorescence detectors.

  • Improve Separation: Derivatization can introduce structural differences between isomers, aiding in their chromatographic resolution. For example, derivatizing with a chiral agent can allow for the separation of enantiomers on a non-chiral column.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor resolution between 1,2- and 1,3-DAG regioisomers - Inappropriate mobile phase composition.- Column temperature is not optimized.- Unsuitable stationary phase.- Optimize the mobile phase by adjusting the solvent ratio or trying different solvent combinations. For reversed-phase HPLC, a mobile phase of acetonitrile (B52724) modified with other solvents like 2-propanol can improve resolution.[5]- Adjust the column temperature. Lower temperatures can sometimes increase retention and improve resolution.[6]- For TLC, use silica (B1680970) gel plates impregnated with boric acid to enhance the separation of 1,2- and 1,3-DAGs.[3]
Peak splitting or broadening - Column overload.- Mismatch between injection solvent and mobile phase.- Column void or contamination.- Improper tubing connections.- Reduce the sample concentration or injection volume.- Ensure the injection solvent is similar in composition and strength to the initial mobile phase.[7]- Reverse flush the column to remove contaminants. If the problem persists, the column may need to be replaced.[8]- Check all fittings and connections for leaks or voids.[7]
Co-elution of DAG enantiomers - Use of a non-chiral stationary phase without derivatization.- Employ a chiral stationary phase, such as one based on amylose (B160209) or cellulose (B213188) derivatives.[1][2]- Alternatively, derivatize the DAGs with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.
Low detector response/sensitivity - Low concentration of DAGs in the sample.- Poor ionization efficiency in mass spectrometry.- Lack of a chromophore for UV detection.- Concentrate the sample before injection.- For mass spectrometry, consider derivatization to introduce a charged group, which can enhance ionization efficiency.- For UV detection, derivatize the DAGs with a UV-active label.

Quantitative Data Summary

The following table summarizes key performance metrics for the separation of DAG isomers using different chromatographic methods.

Chromatographic Method Isomer Type Column/Stationary Phase Mobile Phase Limit of Detection (LOD) Limit of Quantitation (LOQ) Linearity Range Reference
Reversed-Phase HPLC Regioisomers (1,2- vs. 1,3-)C18100% Acetonitrile0.2 µg/mL (1,3-dilinolein)0.7 µg/mL (1,3-dilinolein)Over three orders of magnitude[9][10][11]
Reversed-Phase HPLC Regioisomers (1,2- vs. 1,3-)C18100% Acetonitrile0.6 µg/mL (1,2-dioleoyl-sn-glycerol)1.9 µg/mL (1,2-dioleoyl-sn-glycerol)Over three orders of magnitude[9][10][11]
Chiral SFC-MS EnantiomersAmylose tris-(3,5-dimethylphenylcarbamate)Methanol (B129727) modifierNot specifiedNot specifiedNot specified[1][2][12]

Experimental Protocols

Protocol 1: Separation of 1,2- and 1,3-Diacylglycerol Regioisomers by Reversed-Phase HPLC

This protocol is based on the separation of DAG isomers from vegetable oils.[9][10][11]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • UV detector set at 205 nm

  • Reagents:

    • Acetonitrile (HPLC grade)

    • DAG standards (1,2- and 1,3-isomers)

  • Procedure:

    • Prepare the mobile phase: 100% acetonitrile.

    • Set the flow rate to 1.0 mL/min.

    • Maintain the column temperature at 30°C.

    • Dissolve DAG standards and samples in the mobile phase.

    • Inject the sample onto the column.

    • Monitor the elution of DAG isomers at 205 nm. The 1,3-isomer typically elutes before the 1,2-isomer for the same fatty acid composition.[9][10][11]

Protocol 2: Enantioseparation of Diacylglycerols by Chiral Supercritical Fluid Chromatography (SFC)

This protocol is adapted from a method for the fast and selective separation of intact DAG enantiomers.[1][2][12]

  • Instrumentation:

    • Supercritical Fluid Chromatography (SFC) system coupled to a mass spectrometer (MS)

    • Chiral column (e.g., amylose tris(3,5-dimethylphenylcarbamate) derivative)

  • Reagents:

    • Supercritical CO2

    • Methanol (modifier)

  • Procedure:

    • Set the column temperature and backpressure as recommended by the column manufacturer.

    • Use a mobile phase gradient of methanol in supercritical CO2.

    • Set the flow rate (e.g., 2-3 mL/min).

    • Dissolve DAG samples in an appropriate solvent (e.g., methanol/chloroform).

    • Inject the sample into the SFC system.

    • Detect the separated enantiomers using the mass spectrometer.

Protocol 3: Separation of 1,2- and 1,3-Diacylglycerols by Thin-Layer Chromatography (TLC)

This protocol utilizes boric acid-impregnated plates to improve the separation of DAG regioisomers.[3]

  • Materials:

    • Silica gel TLC plates

    • Boric acid solution (e.g., 2.3% in ethanol)

    • Developing solvent: Chloroform/acetone (96:4, v/v)

    • Visualization reagent (e.g., primuline (B81338) spray)

  • Procedure:

    • Prepare boric acid-impregnated TLC plates by dipping the plates in the boric acid solution and then drying them in an oven.

    • Spot the DAG samples and standards onto the plate.

    • Develop the plate in a TLC tank containing the chloroform/acetone developing solvent.

    • After development, dry the plate and visualize the spots using a suitable reagent (e.g., under UV light after spraying with primuline). The 1,3-DAG isomer will have a higher Rf value than the 1,2-DAG isomer.

Visualizations

Diacylglycerol Signaling Pathway

DAG_Signaling_Pathway ext_signal Extracellular Signal receptor Gq-protein-coupled Receptor ext_signal->receptor Binds gq_protein Gq Protein receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates dag Diacylglycerol (DAG) plc->dag Cleaves ip3 IP3 plc->ip3 Cleaves pip2 PIP2 pip2->plc pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Cellular Response pkc->cellular_response Phosphorylates Target Proteins

Caption: Diacylglycerol (DAG) activates Protein Kinase C (PKC).

Experimental Workflow for DAG Isomer Analysis

DAG_Analysis_Workflow sample_prep Sample Preparation (Lipid Extraction) derivatization Derivatization (Optional) sample_prep->derivatization chrom_sep Chromatographic Separation (HPLC, SFC, or TLC) sample_prep->chrom_sep No derivatization->chrom_sep Yes detection Detection (MS, UV, etc.) chrom_sep->detection data_analysis Data Analysis (Quantification & Identification) detection->data_analysis

Caption: General workflow for DAG isomer analysis.

References

Technical Support Center: Optimizing 1-Palmitoyl-2-linoleoyl-rac-glycerol (16:0/18:2 DAG) Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1-Palmitoyl-2-linoleoyl-rac-glycerol (16:0/18:2 DAG) and other diacylglycerols by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to enhance signal-to-noise and achieve high-quality, reliable data.

Frequently Asked Questions (FAQs)

Q1: Why is the signal intensity for my 16:0/18:2 DAG low in my ESI-MS analysis?

A1: Diacylglycerols (DAGs) like this compound inherently exhibit poor electrospray ionization (ESI) efficiency. This is due to the absence of a permanent charge on the molecule and its low proton affinity.[1][2] As a result, generating a strong signal for accurate quantification can be challenging, especially for low-abundance species in complex biological samples.[1][2][3]

Q2: How can I significantly improve the signal-to-noise ratio for my DAG of interest?

A2: Two primary strategies can dramatically enhance the signal intensity of DAGs: chemical derivatization and the promotion of specific adduct formation.

  • Chemical Derivatization: Introducing a permanent positive charge to the DAG molecule can increase signal intensity by as much as two orders of magnitude.[1][2] A common method is derivatization with N-chlorobetainyl chloride to add a quaternary ammonium (B1175870) cation.[1][2]

  • Adduct Formation: Promoting the formation of lithiated adducts ([M+Li]⁺) is another effective technique to enhance ionization and signal intensity.[4][5][6] This approach also provides the benefit of yielding specific fragmentation patterns in tandem MS that can help distinguish DAGs from isobaric interfering compounds.[5][6]

Q3: What are the advantages of using lithiated adducts for DAG analysis?

A3: Using lithiated adducts for DAG analysis offers several advantages:

  • Enhanced Ionization: Lithium ions form stable adducts with DAGs, leading to improved signal intensity compared to other adducts like ammoniated adducts.[6]

  • Class-Specific Fragmentation: In tandem mass spectrometry (MS/MS), lithiated DAG adducts produce characteristic neutral losses of the fatty acid constituents, which can be used for specific detection and quantification.[4][5]

  • Differentiation from Isobaric Species: This specific fragmentation is particularly useful for distinguishing DAGs from other lipid classes that may have the same nominal mass, such as cholesteryl esters.[5][6]

Q4: Is an internal standard necessary for quantifying 16:0/18:2 DAG?

A4: Yes, using an appropriate internal standard is crucial for accurate quantification. The ionization efficiency of DAGs can be influenced by the length and degree of unsaturation of their fatty acyl chains.[2][3] An internal standard, ideally a deuterated or odd-chain DAG, helps to correct for variations in sample preparation, derivatization efficiency, and instrument response.[3] Dilauroyl glycerol (B35011) (12:0/12:0 DAG) is one example of an internal standard used in published methods.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Signal Intensity / Poor Signal-to-Noise Inherently poor ionization of the native DAG molecule.1. Implement Chemical Derivatization: Use a derivatizing agent like N-chlorobetainyl chloride to introduce a permanent charge. This can boost signal intensity by up to 100-fold.[1][2] 2. Promote Lithiated Adducts: Add a source of lithium ions (e.g., lithium acetate) to your sample and mobile phase to encourage the formation of [M+Li]⁺ adducts, which have enhanced ionization efficiency.[4][5][6]
Inconsistent Quantification Variation in ionization efficiency between different DAG species and the internal standard.1. Use an Appropriate Internal Standard: Select an internal standard that is structurally similar to your analyte or use a panel of standards to cover the range of DAGs in your sample.[3] 2. Optimize Derivatization: Ensure your derivatization reaction goes to completion for both your analyte and internal standard.
Inability to Distinguish 16:0/18:2 DAG from Isobaric Interferences Co-elution or identical m/z of other lipid species.1. Utilize Tandem MS (MS/MS): Employ scan modes like Neutral Loss (NL) or Selected Reaction Monitoring (SRM) based on the specific fragmentation of your derivatized or adducted DAG. For lithiated adducts, monitor for the neutral loss of the palmitic and linoleic acid moieties.[5][6] 2. Improve Chromatographic Separation: Optimize your liquid chromatography (LC) method to separate the DAGs from interfering compounds.
Poor Fragmentation in MS/MS Suboptimal collision energy or choice of precursor ion.1. Optimize Collision Energy: Perform a collision energy optimization experiment for your specific DAG-adduct or derivative to find the energy that yields the most abundant and informative fragment ions.[6] 2. Select the Right Precursor: Ensure you are selecting the correct precursor ion (e.g., the [M+Li]⁺ ion) for fragmentation.

Experimental Protocols

Protocol 1: Derivatization of DAGs with N-chlorobetainyl Chloride

This protocol is adapted from methodologies that significantly enhance DAG signal intensity.[1][2]

Materials:

  • Dried lipid extract containing 16:0/18:2 DAG

  • Internal standard (e.g., dilauroyl glycerol)

  • N-chlorobetainyl chloride solution

  • Chloroform

  • Methanol

  • Nitrogen gas source

Procedure:

  • Transfer the dried lipid extract to a clean glass vial.

  • Add a known amount of the internal standard.

  • Reconstitute the lipids in a small volume of chloroform.

  • Add the N-chlorobetainyl chloride solution. The reaction is typically rapid.

  • Dry the reaction mixture under a stream of nitrogen.

  • Reconstitute the derivatized lipids in an appropriate solvent (e.g., methanol/chloroform mixture) for MS analysis.

Protocol 2: Analysis of DAGs as Lithiated Adducts

This protocol is based on methods that utilize lithium for enhanced detection.[4][5][6]

Materials:

  • Dried lipid extract containing 16:0/18:2 DAG

  • Internal standard

  • Mobile phase for LC-MS (e.g., methanol/chloroform/water with ammonium formate)

  • Lithium acetate (B1210297) or lithium hydroxide (B78521) solution (e.g., 100 µM)

Procedure:

  • Reconstitute the dried lipid extract and internal standard in the initial mobile phase.

  • Add the lithium salt solution to the sample to a final concentration that promotes adduct formation (e.g., 10-100 µM).

  • Alternatively, the lithium salt can be added to the mobile phase for continuous infusion during the LC-MS run.

  • Analyze the sample using ESI-MS in positive ion mode, looking for the [M+Li]⁺ ions.

  • For MS/MS analysis, select the [M+Li]⁺ precursor and optimize collision energy to observe the neutral loss of the fatty acyl chains.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_signal_enhancement Signal Enhancement Strategy cluster_derivatization Derivatization Path cluster_adduct Adduct Formation Path cluster_ms_analysis MS Analysis start Lipid Extraction purification DAG Purification (e.g., SPE) start->purification choice Choose Method purification->choice derivatize Derivatize with N-chlorobetainyl chloride choice->derivatize Option A add_li Add Lithium Salt choice->add_li Option B derivatized_sample Charged DAG derivatize->derivatized_sample ms ESI-MS Analysis derivatized_sample->ms li_adduct [M+Li]⁺ Adduct add_li->li_adduct li_adduct->ms msms MS/MS Analysis (NL or SRM) ms->msms end end msms->end Quantification

Caption: Experimental workflow for enhancing DAG signal in MS.

troubleshooting_logic cluster_solutions Potential Solutions cluster_verification Verification cluster_outcome Outcome start Low Signal for 16:0/18:2 DAG? solution1 Implement Derivatization (e.g., N-chlorobetainyl chloride) start->solution1 Yes solution2 Promote Lithiated Adducts (add Li+ salt) start->solution2 Yes solution3 Optimize MS Settings (e.g., collision energy) start->solution3 Yes check_signal Signal Improved? solution1->check_signal solution2->check_signal solution3->check_signal success Successful Analysis check_signal->success Yes failure Further Troubleshooting (e.g., sample cleanup) check_signal->failure No

Caption: Troubleshooting logic for low DAG signal in MS analysis.

dag_signaling_context PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) (e.g., 16:0/18:2 DAG) PIP2->DAG hydrolysis IP3 IP3 PIP2->IP3 hydrolysis PKC Protein Kinase C (PKC) DAG->PKC activates DGK Diacylglycerol Kinase (DGK) DAG->DGK substrate CellResponse Cellular Responses (Proliferation, etc.) PKC->CellResponse phosphorylates targets PA Phosphatidic Acid (PA) DGK->PA phosphorylates

Caption: Simplified diacylglycerol signaling pathway context.

References

Technical Support Center: Navigating Lipid Analysis Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lipid analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common artifacts that can arise during sample preparation. By ensuring the integrity of your samples, you can achieve more accurate and reproducible results in your lipidomics studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in lipid analysis?

A1: Artifacts in lipid analysis can originate from several sources during sample preparation. The most prevalent issues include:

  • Lipid Oxidation: Polyunsaturated fatty acids are highly susceptible to oxidation, which can be initiated by exposure to air, light, and heat. This process can generate a variety of oxidized lipid species that were not present in the original sample.[1][2][3]

  • Enzymatic Degradation: Endogenous enzymes such as lipases and phospholipases can remain active after sample collection and can hydrolyze lipids, altering the original lipid profile.[4][5][6] This is particularly a concern in plant tissues, where phospholipase D can be active even in some organic solvents.[4]

  • Chemical Reactions with Solvents: The solvents used for extraction can sometimes react with lipids to form artifacts. For example, methanol (B129727) can cause esterification of fatty acids, and impurities in solvents like chloroform (B151607) (e.g., phosgene) can react with lipids.[7][8][9][10]

  • In-Source Fragmentation: During mass spectrometry analysis, some lipid molecules can fragment within the ion source, creating ions that may be misinterpreted as other endogenous lipid species.[11]

  • Contamination: Contamination from glassware, plasticware, or other laboratory equipment can introduce exogenous lipids or other interfering substances.[12]

Q2: How can I prevent lipid oxidation during sample preparation?

A2: Preventing lipid oxidation is critical for maintaining sample integrity. Here are several recommended practices:

  • Use of Antioxidants: The addition of antioxidants such as butylated hydroxytoluene (BHT) to the extraction solvent is a common and effective method to inhibit oxidation.[4]

  • Inert Atmosphere: Whenever possible, perform sample preparation steps under an inert atmosphere, such as nitrogen or argon gas, to minimize exposure to oxygen.[1][4]

  • Low Temperatures: Keep samples cold by working on ice or using pre-chilled solvents and equipment. For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[1][4]

  • Protection from Light: Protect samples from light by using amber glass vials or by wrapping containers in aluminum foil, as light can catalyze oxidation reactions.[1][4]

Q3: What steps can I take to minimize enzymatic degradation of lipids?

A3: To prevent enzymatic activity from altering your lipid profile, consider the following:

  • Immediate Processing: Ideally, tissues should be extracted immediately after collection to minimize the opportunity for enzymatic degradation.[4][13]

  • Flash Freezing: If immediate extraction is not possible, samples should be rapidly frozen in liquid nitrogen and stored at ultra-low temperatures (-70°C or below) until extraction.[4]

  • Use of Hot Solvents: For some tissues, particularly plant material, immersing the sample in hot solvent (e.g., 2-propanol) can help to inactivate enzymes like phospholipase D.[4]

  • Homogenization in Solvent: Homogenizing the tissue directly in the extraction solvent can also help to quickly denature enzymes.[4]

Q4: How do I choose the right solvent for lipid extraction and avoid solvent-related artifacts?

A4: The choice of solvent is crucial and depends on the lipid classes of interest.

  • Common Extraction Mixtures: The most common solvent systems for total lipid extraction are the Folch (chloroform:methanol, 2:1 v/v) and Bligh-Dyer (chloroform:methanol:water) methods.[8][13][14]

  • Solvent Purity: Always use high-purity, HPLC-grade or MS-grade solvents to avoid contaminants that can interfere with your analysis.[8]

  • Fresh Solvents: Use fresh solvents whenever possible, as improper storage can lead to the formation of reactive impurities. For instance, chloroform exposed to light and oxygen can form phosgene.[8]

  • Avoiding Methanol-Related Artifacts: Be aware that using methanol can lead to the formation of fatty acid methyl esters (FAMEs) as artifacts.[7][9] If these are not your target analytes, consider alternative solvents or validate that the observed FAMEs are not artifacts.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during lipid analysis sample preparation.

Observed Problem Potential Cause Recommended Solution
Presence of unexpected oxidized lipid species in mass spectrometry data. Lipid oxidation during sample handling and extraction.Add an antioxidant like BHT to the extraction solvent.[4] Work under an inert atmosphere (nitrogen or argon).[1] Keep samples on ice and protected from light.[1][4]
High levels of free fatty acids, lysophospholipids, or diacylglycerols. Enzymatic degradation by lipases or phospholipases.Extract tissues immediately after collection.[4][13] If immediate extraction is not possible, flash-freeze samples in liquid nitrogen.[4] Consider inactivating enzymes with hot solvent for plant tissues.[4]
Identification of fatty acid methyl esters (FAMEs) that are not expected. Esterification of free fatty acids by methanol in the extraction solvent.Be cautious when interpreting the presence of FAMEs. If they are not the target, consider using a different alcohol or an alternative extraction method.[7][9]
Poor recovery of certain lipid classes. Inappropriate solvent system for the lipids of interest.The Bligh/Dyer method with chloroform-methanol-water is effective for triglycerides and phospholipids.[8] Modifying the solvent system, for example, using an isooctane-ethyl acetate (B1210297) mixture, can selectively extract triglycerides while poorly recovering phospholipids.[8]
In-source fragments misidentified as endogenous lipids. High energy in the mass spectrometer's ion source causing fragmentation.Optimize mass spectrometer source conditions to minimize in-source fragmentation.[11] Use chromatographic separation to distinguish between true lipids and in-source fragments.[11]
Presence of plasticizers (e.g., phthalates) in the data. Contamination from plastic labware.Use glass or polypropylene (B1209903) labware whenever possible. Avoid the use of soft plastics.
Inconsistent results between replicate samples. Inhomogeneous sample or inconsistent sample preparation.Ensure thorough homogenization of the sample.[1][15] Follow a standardized and consistent sample preparation protocol for all samples.

Experimental Protocols

Protocol 1: General Lipid Extraction from Tissues (Adapted from Folch Method)

  • Tissue Homogenization:

    • Weigh the frozen tissue sample (typically 10-100 mg).

    • Immediately place the tissue in a glass homogenizer with a pre-chilled mixture of chloroform:methanol (2:1, v/v). A common ratio is 20 mL of solvent per gram of tissue.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Lipid Extraction:

    • Transfer the homogenate to a glass tube with a Teflon-lined cap.

    • Agitate the mixture for 15-20 minutes at room temperature.

    • Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

    • Vortex the mixture gently and then centrifuge at a low speed (e.g., 2000 rpm for 10 minutes) to separate the phases.

  • Collection of the Lipid Layer:

    • The lower phase (chloroform layer) contains the lipids. Carefully collect this layer using a glass Pasteur pipette, avoiding the upper aqueous phase and the protein interface.

    • Transfer the lipid extract to a clean glass vial.

  • Drying and Storage:

    • Dry the lipid extract under a gentle stream of nitrogen gas.

    • For short-term storage, store the dried lipid extract at -20°C. For long-term storage, store at -80°C.[4] Before analysis, reconstitute the lipid extract in an appropriate solvent for your analytical platform.

Visualizations

Experimental Workflow for Lipid Sample Preparation

G Figure 1: General workflow for lipid sample preparation. A Sample Collection (e.g., Tissue, Plasma) B Immediate Processing or Flash Freezing in Liquid N2 A->B Minimize delay C Homogenization in Chloroform:Methanol (2:1) with BHT B->C Prevent degradation D Phase Separation (Addition of NaCl solution) C->D E Collection of Lower Organic Phase D->E F Drying under Nitrogen E->F G Reconstitution and Analysis (e.g., LC-MS) F->G G Figure 2: Simplified pathway of lipid oxidation. PUFA Polyunsaturated Fatty Acid (PUFA) Radical Lipid Radical (L.) PUFA->Radical Initiators Initiators (Light, Heat, Metal Ions) Initiators->PUFA Initiation PeroxylRadical Lipid Peroxyl Radical (LOO.) Radical->PeroxylRadical + O2 Oxygen Oxygen (O2) Hydroperoxide Lipid Hydroperoxide (LOOH) PeroxylRadical->Hydroperoxide + LH SecondaryProducts Secondary Oxidation Products (Aldehydes, Ketones) Hydroperoxide->SecondaryProducts Decomposition Antioxidant Antioxidant (e.g., BHT) Antioxidant->PeroxylRadical Inhibition G Figure 3: Common sources of artifacts in lipid analysis. cluster_sample Sample Handling cluster_extraction Extraction Process cluster_analysis Analysis Oxidation Oxidation Artifacts Analytical Artifacts Oxidation->Artifacts EnzymaticDegradation Enzymatic Degradation EnzymaticDegradation->Artifacts SolventReaction Solvent Reaction SolventReaction->Artifacts Contamination Contamination Contamination->Artifacts InSourceFragmentation In-Source Fragmentation InSourceFragmentation->Artifacts

References

Technical Support Center: Reducing Quantification Variability of Diacylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize variability in diacylglycerol (DAG) quantification experiments.

Troubleshooting Guides

This section addresses common issues encountered during DAG analysis, offering potential causes and solutions.

Question: Why am I seeing low or no signal for my DAG samples during LC-MS analysis?

Potential Causes and Solutions:

Potential Cause Recommended Solution
Poor Ionization Efficiency Diacylglycerols are neutral lipids and ionize poorly in electrospray ionization (ESI)-MS.[1] Derivatization to introduce a permanent charge can significantly enhance signal intensity.[2]
Suboptimal Extraction The chosen extraction method may not be efficient for DAGs. Consider comparing different extraction protocols like Folch, Bligh & Dyer, or methods using methyl-tert-butyl ether (MTBE).
Sample Degradation DAGs can be susceptible to degradation by lipases.[3] Ensure samples are processed quickly, kept on ice, and stored at -80°C to minimize enzymatic activity.[4]
Incorrect MS Parameters Method parameters on the mass spectrometer may not be optimized for your specific DAG species. Infuse a standard to optimize source conditions and collision energies.
Matrix Effects Co-eluting compounds from the sample matrix can suppress the ionization of DAGs. Improve chromatographic separation or consider a more thorough sample cleanup.

Question: My replicate injections show high variability in peak area. What could be the cause?

Potential Causes and Solutions:

Potential Cause Recommended Solution
Inconsistent Sample Preparation Ensure precise and consistent execution of extraction and derivatization steps for all samples. Use of an automated liquid handler can reduce variability.
Lack of or Inappropriate Internal Standard An internal standard is crucial to correct for variability in extraction, derivatization, and instrument response.[1][5] Use a stable isotope-labeled DAG or a structurally similar DAG that is not present in the sample.
Sample Instability DAGs can isomerize, particularly 1,2-DAGs migrating to the more stable 1,3-DAG form.[6] Analyze samples as quickly as possible after preparation and avoid prolonged storage at room temperature. Derivatization can help prevent acyl migration.[7]
LC System Issues Inconsistent injection volumes, fluctuating pump pressures, or a contaminated column can all lead to poor reproducibility. Perform system suitability tests and regular maintenance.

Question: I am having trouble separating DAG isomers (e.g., 1,2-DAG from 1,3-DAG). How can I improve their separation?

Potential Causes and Solutions:

Potential Cause Recommended Solution
Inadequate Chromatographic Resolution Reversed-phase chromatography can separate 1,2- and 1,3-DAG isomers.[1] Optimization of the column chemistry, mobile phase composition, and gradient profile is critical. Normal-phase chromatography can also be employed for isomer separation.[7]
Acyl Migration During sample preparation, 1,2-DAGs can convert to 1,3-DAGs. Minimize sample handling time, keep samples cold, and consider derivatization of the free hydroxyl group to prevent this isomerization.[6][7]
Co-elution with Other Lipids Other lipid species can interfere with the separation and detection of DAG isomers. A thorough sample cleanup or a two-dimensional LC approach may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for reducing variability in DAG quantification?

The consistent and accurate use of an appropriate internal standard is arguably the most critical step.[1][5] An ideal internal standard is a stable isotope-labeled version of the analyte, added at the very beginning of the sample preparation process to account for variability in all subsequent steps.

Q2: How does derivatization improve DAG quantification?

Derivatization addresses two key challenges in DAG analysis:

  • Poor Ionization: By adding a charged group to the DAG molecule, derivatization significantly increases the ionization efficiency in ESI-MS, leading to a much stronger signal and improved sensitivity.[8][2]

  • Isomer Stability: Derivatizing the free hydroxyl group prevents the migration of acyl chains, thus preserving the original isomeric forms (1,2- vs. 1,3-DAGs) throughout the analytical process.[7]

Q3: Which extraction method is best for diacylglycerols?

The optimal extraction method can be sample-dependent. The Folch and Bligh & Dyer methods are classic and widely used solvent extraction techniques.[9] However, methods utilizing other solvents like MTBE or hexane-isopropanol have also been shown to be effective.[9] It is recommended to validate the extraction efficiency and reproducibility for your specific sample matrix.

Data Presentation: Comparison of Lipid Extraction Methods

Extraction Method Principle Advantages Disadvantages Reported Recovery of DAGs
Folch Liquid-liquid extraction using chloroform (B151607)/methanol.Gold standard for a broad range of lipids.[9]Uses chlorinated solvents.~86%
Bligh & Dyer A modified version of the Folch method with a lower solvent-to-sample ratio.[10]Efficient for samples with high water content.[10]Uses chlorinated solvents.Not explicitly stated for DAGs, but generally good for neutral lipids.
Matyash (MTBE) Uses methyl-tert-butyl ether (MTBE) as a less toxic alternative to chloroform.Safer solvent; the lipid-containing organic phase is the upper layer, simplifying collection.May have lower recovery for some lipid classes compared to Folch.~73%
Alshehry (1-Butanol/Methanol) Single-phase extraction with 1-butanol/methanol.Effective for a broad range of lipids, including polar lipids.May have lower recovery for less polar lipids like DAGs compared to phospholipids.<80%

Q4: How should I store my samples to ensure DAG stability?

To minimize degradation from endogenous enzymes and prevent oxidation, samples should be processed as quickly as possible.[6] If immediate processing is not possible, flash-freeze samples in liquid nitrogen and store them at -80°C.[4] For extracted lipids, storage under an inert gas (like nitrogen or argon) at -80°C is recommended to prevent oxidation.[4] Avoid repeated freeze-thaw cycles.[11]

Experimental Protocols

Protocol 1: Lipid Extraction from Cultured Cells (Modified Bligh & Dyer)

  • Cell Harvesting: Aspirate the culture medium and wash approximately 1 x 107 cells twice with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis & Extraction: Add 1 mL of ice-cold PBS to the cell pellet and sonicate on ice. To the sonicated sample, add 1.5 mL of methanol, followed by 2.5 mL of chloroform. Vortex the mixture thoroughly.

  • Phase Separation: Add 2.25 mL of 1 M NaCl to the mixture and vortex again. Centrifuge at 1,500 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass pipette.

  • Drying: Dry the collected organic phase under a gentle stream of nitrogen. The dried lipid extract can be stored at -80°C until further analysis.

Protocol 2: Derivatization of Diacylglycerols with N,N-dimethylglycine (DMG)

This protocol enhances the ionization efficiency of DAGs for mass spectrometry analysis.

  • Reagent Preparation: Prepare solutions of 0.125 M N,N-dimethylglycine (DMG), 0.5 M 4-dimethylaminopyridine (B28879) (DMAP), and 0.25 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in anhydrous chloroform.

  • Reaction Setup: Re-dissolve the dried lipid extract in a small volume of anhydrous chloroform in a glass vial. Add the internal standard at this stage.

  • Derivatization Reaction: To the lipid extract, add the DMG, DMAP, and EDC solutions. Flush the vial with dry nitrogen, cap it tightly, and incubate at 45°C for 90 minutes.[4]

  • Quenching and Extraction: Stop the reaction by adding a mixture of chloroform/methanol (1:1, v/v) and 25 mM ammonium (B1175870) hydroxide. Vortex and perform a modified Bligh-Dyer extraction as described in Protocol 1 to purify the derivatized DAGs.[4]

  • Final Preparation: Dry the final organic phase and reconstitute in an appropriate solvent for LC-MS analysis.

Visualizations

Signaling Pathway: Diacylglycerol and Protein Kinase C (PKC) Activation

DAG_PKC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR G-Protein Coupled Receptor (GPCR) G_Protein G-Protein GPCR->G_Protein 2. Activation PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 4. Cleavage DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive 5. Recruitment & Activation PKC_active Active PKC PKC_inactive->PKC_active Substrate Substrate Protein PKC_active->Substrate 6. Phosphorylation Ligand Ligand Ligand->GPCR 1. Binding G_Protein->PLC 3. Activation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate DAG_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Biological Sample (e.g., Cells, Tissue) Spike_IS 2. Spike with Internal Standard Sample->Spike_IS Extraction 3. Lipid Extraction (e.g., Bligh & Dyer) Spike_IS->Extraction Derivatization 4. Derivatization (e.g., with DMG) Extraction->Derivatization LC_Separation 5. LC Separation (Isomer Resolution) Derivatization->LC_Separation MS_Detection 6. MS/MS Detection (Precursor/Product Ion) LC_Separation->MS_Detection Integration 7. Peak Integration MS_Detection->Integration Normalization 8. Normalization to Internal Standard Integration->Normalization Quantification 9. Quantification (Calibration Curve) Normalization->Quantification Troubleshooting_Variability Start High Variability in Replicate Measurements Check_IS Is an appropriate internal standard (IS) being used? Start->Check_IS Check_Prep Is the sample preparation protocol consistent? Check_IS->Check_Prep Yes Solution_IS Implement a stable isotope-labeled or structural analog IS. Check_IS->Solution_IS No Check_Stability Are samples analyzed promptly after preparation? Check_Prep->Check_Stability Yes Solution_Prep Refine and standardize the protocol. Consider automation. Check_Prep->Solution_Prep No Check_System Is the LC-MS system performing correctly? Check_Stability->Check_System Yes Solution_Stability Minimize time between preparation and analysis. Keep samples cold. Check_Stability->Solution_Stability No Solution_System Run system suitability tests. Perform maintenance. Check_System->Solution_System No Resolved Variability Reduced Check_System->Resolved Yes Solution_IS->Resolved Solution_Prep->Resolved Solution_Stability->Resolved Solution_System->Resolved

References

Technical Support Center: Optimization of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG).

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of PLG, presented in a question-and-answer format.

Question 1: Why is my PLG extraction yield consistently low?

Answer: Low extraction yields for PLG can stem from several factors related to the sample matrix, solvent selection, and extraction procedure.

  • Inefficient Cell Lysis: The structural integrity of the source material (e.g., cells, tissues) can prevent the solvent from accessing the intracellular lipids. Ensure that the sample is thoroughly homogenized or sonicated prior to extraction to facilitate cell disruption.

  • Inappropriate Solvent System: The polarity of the extraction solvent is critical for efficiently solubilizing PLG. A common and effective method for total lipid extraction is the Bligh-Dyer technique, which utilizes a chloroform-methanol-water solvent system. This method ensures good recovery of various lipid classes, including diacylglycerols. For diacylglycerols specifically, mixtures of polar and nonpolar solvents are generally more effective than nonpolar solvents alone.

  • Insufficient Solvent-to-Sample Ratio: An inadequate volume of solvent may lead to incomplete extraction. It is crucial to use a sufficient solvent-to-sample ratio to ensure all the lipid content is solubilized.

  • Inadequate Extraction Time or Agitation: The extraction process requires sufficient time and agitation to allow for the mass transfer of PLG from the sample matrix to the solvent. Ensure adequate mixing and consider increasing the extraction time if yields are low.

  • Analyte Degradation: Although less common during extraction, be mindful of potential degradation if the sample is exposed to harsh conditions (e.g., high temperatures, strong acids or bases) for prolonged periods.

Question 2: I am observing a persistent emulsion during the liquid-liquid partitioning step. How can I resolve this?

Answer: Emulsion formation is a frequent challenge in lipid extraction, particularly when dealing with complex biological samples that contain surfactant-like molecules such as phospholipids (B1166683) and proteins.

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separation funnel to mix the aqueous and organic phases. This reduces the mechanical energy that contributes to emulsion formation.

  • Salting Out: The addition of a saturated sodium chloride (brine) solution can help break emulsions. The increased ionic strength of the aqueous phase forces the separation of the organic and aqueous layers.

  • Centrifugation: If the emulsion persists, centrifuging the mixture can help to separate the layers more effectively.

  • Solvent Modification: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.

  • Supported Liquid Extraction (SLE): For samples prone to emulsion formation, consider using SLE. In this technique, the aqueous sample is adsorbed onto a solid support, and the lipids are then eluted with an immiscible organic solvent, which avoids the formation of emulsions.[1]

Question 3: My final PLG extract is contaminated with other lipids and non-lipid compounds. How can I improve its purity?

Answer: Co-extraction of other molecules is a common issue. The purification strategy will depend on the nature of the impurities.

  • Solvent Polarity Adjustment: The choice of solvent can be tailored to minimize the extraction of certain impurities. For instance, using a less polar solvent system might reduce the co-extraction of highly polar non-lipid compounds.

  • Washing the Organic Phase: After partitioning, washing the organic layer with an appropriate aqueous solution can help remove water-soluble impurities.

  • Column Chromatography: For higher purity, column chromatography is a standard purification method. Silica (B1680970) gel is commonly used as the stationary phase, and a gradient of solvents with increasing polarity (e.g., hexane (B92381)/ethyl acetate) can be used to separate PLG from other lipids.

  • Solid-Phase Extraction (SPE): SPE cartridges can be used for a more rapid and targeted purification. Different sorbents can be selected based on the properties of PLG and the impurities to be removed.

Frequently Asked Questions (FAQs)

What is the recommended solvent system for extracting PLG?

A widely used and effective method for total lipid extraction, including diacylglycerols like PLG, is the Bligh-Dyer method, which employs a chloroform (B151607):methanol (B129727):water (1:2:0.8, v/v/v) single-phase system for the initial extraction, followed by the addition of more chloroform and water to induce phase separation. The lipids, including PLG, will partition into the lower chloroform phase. Other solvent systems, such as hexane:isopropanol, have also been used for lipid extraction. The optimal choice may depend on the specific sample matrix.

How can I quantify the amount of PLG in my extract?

High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the quantification of diacylglycerols. An HPLC system equipped with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is suitable for analyzing lipids like PLG. A normal-phase column is often used for the separation of different lipid classes. It is important to use a certified reference standard of PLG to create a calibration curve for accurate quantification.

What are the best practices for storing PLG extracts to prevent degradation?

To prevent oxidation and degradation, PLG extracts should be stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or -80°C). Exposure to light and oxygen should be minimized. The use of solvents containing antioxidants (e.g., BHT) can also help to preserve the integrity of the sample. It is also recommended to use fresh, high-purity solvents for extraction to avoid introducing contaminants that could promote degradation.

Experimental Protocols

General Protocol for Extraction of this compound (PLG)

This protocol is a generalized procedure based on established lipid extraction principles. The user may need to optimize certain parameters based on the specific sample matrix.

  • Sample Homogenization:

    • For solid samples (e.g., tissues, cells), weigh the sample and homogenize it in a suitable buffer or directly in the extraction solvent using a mechanical homogenizer or sonicator.

    • For liquid samples, take a known volume for extraction.

  • Lipid Extraction (Modified Bligh-Dyer Method):

    • To the homogenized sample, add chloroform and methanol in a ratio that results in a single-phase mixture with the water present in the sample (typically a final ratio of chloroform:methanol:water of 1:2:0.8, v/v/v).

    • Agitate the mixture vigorously for a set period (e.g., 30-60 minutes) at room temperature.

    • Induce phase separation by adding additional chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v).

    • Mix thoroughly and centrifuge the sample to facilitate phase separation.

  • Collection of the Lipid-Containing Phase:

    • Carefully collect the lower, chloroform phase, which contains the lipids, using a glass Pasteur pipette.

  • Solvent Evaporation:

    • Evaporate the chloroform from the collected phase under a gentle stream of nitrogen.

  • Purification (Optional - Column Chromatography):

    • Redissolve the dried lipid extract in a minimal amount of a non-polar solvent (e.g., hexane).

    • Load the sample onto a silica gel column pre-equilibrated with the same non-polar solvent.

    • Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and analyze them for the presence of PLG using an appropriate analytical technique (e.g., TLC or HPLC).

    • Pool the fractions containing pure PLG and evaporate the solvent.

  • Quantification and Storage:

    • Quantify the purified PLG using a suitable analytical method like HPLC-ELSD.

    • Store the purified PLG under an inert atmosphere at -20°C or lower.

Data Presentation

Table 1: Comparison of Solvent Extraction Efficiency for Different Lipid Classes (Illustrative)

Solvent SystemNeutral Lipids (e.g., TAGs, DAGs)GlycolipidsPhospholipidsTotal Lipid Yield
HexaneHighLowVery LowModerate
Chloroform:Methanol (2:1, v/v)HighHighHighHigh
EthanolModerateHighHighModerate-High
AcetoneModerateLowLowModerate

Note: This table provides a general comparison. The actual extraction efficiency can vary significantly depending on the specific sample matrix and extraction conditions.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Storage A Sample Homogenization B Lipid Extraction (e.g., Bligh-Dyer) A->B C Phase Separation B->C D Collect Organic Phase C->D E Solvent Evaporation D->E F Column Chromatography or SPE E->F G Fraction Collection F->G H Purity Analysis (TLC/HPLC) G->H I Pool Pure Fractions H->I J Quantification (HPLC) I->J K Storage (-20°C / -80°C) J->K

Caption: Workflow for the extraction and purification of PLG.

Troubleshooting_Logic cluster_problem Problem Identification cluster_yield Low Yield Troubleshooting cluster_purity Low Purity Troubleshooting cluster_emulsion Emulsion Troubleshooting Start Low Yield or Purity? Yield_Check1 Check Homogenization Start->Yield_Check1 Yield Issue Purity_Check1 Adjust Solvent Polarity Start->Purity_Check1 Purity Issue Emulsion_Check1 Gentle Mixing Start->Emulsion_Check1 Emulsion Issue Yield_Check2 Optimize Solvent System Yield_Check1->Yield_Check2 Yield_Check3 Increase Solvent Ratio Yield_Check2->Yield_Check3 Yield_Check4 Extend Extraction Time Yield_Check3->Yield_Check4 Purity_Check2 Wash Organic Phase Purity_Check1->Purity_Check2 Purity_Check3 Implement Chromatography Purity_Check2->Purity_Check3 Emulsion_Check2 Add Brine Emulsion_Check1->Emulsion_Check2 Emulsion_Check3 Centrifuge Emulsion_Check2->Emulsion_Check3 Emulsion_Check4 Consider SLE Emulsion_Check3->Emulsion_Check4

Caption: Troubleshooting logic for PLG extraction issues.

References

Validation & Comparative

A Comparative Guide to the Validation of 1-Palmitoyl-2-linoleoyl-rac-glycerol Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 5, 2025

This guide provides a comprehensive comparison of common analytical methods for the detection and quantification of 1-Palmitoyl-2-linoleoyl-rac-glycerol (16:0/18:2-DAG), a key diacylglycerol involved in cellular signaling and lipid metabolism. The following sections detail the performance of various techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

Introduction to this compound

This compound is a diacylglycerol (DAG) species composed of a glycerol (B35011) backbone with palmitic acid (16:0) and linoleic acid (18:2) esterified at the sn-1 and sn-2 positions, respectively. As with other 1,2-diacyl-sn-glycerols, it acts as a crucial second messenger in a multitude of cellular signaling pathways, most notably in the activation of Protein Kinase C (PKC).[1][2] Given its role in metabolic and signaling cascades, the accurate and sensitive detection of specific DAG species like 16:0/18:2-DAG is vital for understanding disease states and for the development of therapeutic interventions.[3][4]

Quantitative Performance of Detection Methods

The selection of an appropriate detection method is often governed by requirements for sensitivity, specificity, and throughput. The following table summarizes the quantitative performance of leading analytical techniques for DAG analysis.

Method Key Principle Sensitivity (Limit of Detection/Quantification) Linearity Reproducibility (Variation) Primary Application
LC-MS/MS Chromatographic separation followed by mass spectrometric detection of specific molecular species.LOD: 1.5 - 2.9 fmol on column.[5]Wide linear range, dependent on analyte and standard curve.Typically ≤10% variation.[6]Targeted quantification of individual DAG species in complex mixtures.
Shotgun Lipidomics (with Derivatization) Direct infusion mass spectrometry of total lipid extracts, often with chemical derivatization to enhance ionization and fragmentation specificity.LOD: 16 aM; LOQ: 62.5 aM (with charge derivatization).[7]Broad dynamic range (e.g., 2500-fold).[4]High reproducibility due to simplified workflow.High-throughput profiling of DAGs and other lipid classes.
GC-MS Gas chromatographic separation of volatile derivatives of DAGs followed by mass spectrometric detection.High sensitivity, capable of detecting as little as 30 fmol of a single species.[6]Good linearity over a defined concentration range.Dependent on derivatization efficiency and sample volatility.Analysis of specific, volatile DAG species.

Experimental Protocols

Detailed methodologies are critical for the successful implementation of these detection techniques. Below are representative protocols for the primary methods discussed.

Protocol 1: LC-MS/MS for Targeted DAG Quantification

This protocol is adapted for the targeted analysis of 16:0/18:2-DAG from biological samples.

  • Lipid Extraction (Bligh and Dyer Method):

    • Homogenize the biological sample (e.g., cell pellet, tissue) in a glass tube.

    • Add an appropriate internal standard, such as a deuterated or odd-chain DAG, for accurate quantification.[2]

    • Perform a monophasic extraction by adding a 1:2.5:1.25 (v/v/v) mixture of sample suspension:methanol:chloroform (B151607). Vortex thoroughly.

    • Induce phase separation by adding 1.25 mL of chloroform and 1 mL of deionized water. Vortex and centrifuge at 1,000 x g for 5 minutes.[2]

    • Collect the lower organic phase containing the lipids. Dry the extract under a stream of nitrogen.

  • Sample Reconstitution and Chromatographic Separation:

    • Reconstitute the dried lipid extract in a suitable solvent, such as a methanol/chloroform mixture (2:1, v/v).[2]

    • Inject the sample onto a reversed-phase C18 or C8 HPLC column.[5][8]

    • Perform a gradient elution using a binary mobile phase system. A common system consists of Mobile Phase A (e.g., 5-10 mM ammonium (B1175870) formate (B1220265) in water) and Mobile Phase B (e.g., 5-10 mM ammonium formate in methanol).[5] The gradient is designed to separate DAG species based on their acyl chain length and unsaturation.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.[2]

    • Detect DAGs as their ammonium adducts ([M+NH₄]⁺).[2][9]

    • For quantification, use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[5] This involves monitoring a specific precursor-to-product ion transition for 16:0/18:2-DAG and its corresponding internal standard.

Protocol 2: Shotgun Lipidomics with DMG Derivatization

This high-throughput method is designed for rapid profiling of the DAG lipidome.

  • Lipid Extraction:

    • Extract total lipids from the sample as described in Protocol 1, including the addition of an internal standard (e.g., 1,3-di15:0 DAG).[3]

  • One-Step Derivatization:

    • To the dried lipid extract, add a solution of N,N-dimethylglycine (DMG) in the presence of a coupling agent to derivatize the free hydroxyl group of the DAGs. This introduces a permanent positive charge, significantly enhancing ionization efficiency.[3][7]

  • Direct Infusion Mass Spectrometry:

    • Dilute the derivatized lipid extract to a suitable concentration for direct infusion into the mass spectrometer.

    • Acquire mass spectra in positive ion mode. The DMG-derivatized DAGs will produce a characteristic neutral loss of specific fragments upon collision-induced dissociation, which can be used for identification and quantification.[7]

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the context and application of this compound detection, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis DAG 1,2-Diacylglycerol (e.g., 16:0/18:2-DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive PKC (inactive) DAG->PKC_inactive Recruitment & Activation PKC_active PKC (active) PKC_inactive->PKC_active Downstream Downstream Substrate Phosphorylation PKC_active->Downstream Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Ca_release->PKC_inactive Activation Ligand Ligand Ligand->GPCR Activation G cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Interpretation Sample Biological Sample (Cells, Tissue, etc.) Extraction Lipid Extraction (+ Internal Standard) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Separation Chromatographic Separation (LC or GC) Extraction->Separation Direct Analysis Derivatization->Separation MS Mass Spectrometry (MS and MS/MS) Separation->MS DataAcq Data Acquisition MS->DataAcq Quant Quantification (vs. Internal Standard) DataAcq->Quant Report Results & Reporting Quant->Report

References

A Comparative Analysis of 1-Palmitoyl-2-linoleoyl-rac-glycerol and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between lipid isomers is critical for advancing research in cell signaling and designing effective lipid-based drug delivery systems. This guide provides an objective comparison of 1-Palmitoyl-2-linoleoyl-rac-glycerol and its key isomers, supported by experimental data and detailed methodologies.

Diacylglycerols (DAGs) are crucial lipid molecules that act as second messengers in a multitude of cellular signaling pathways and serve as key intermediates in lipid metabolism. The specific positioning of fatty acyl chains on the glycerol (B35011) backbone gives rise to various isomers, each with distinct physicochemical properties and biological activities. This guide focuses on a comparative analysis of this compound and its isomers, including 1,3-Dipalmitoyl-2-linoleoyl-rac-glycerol, 1,2-Dipalmitoyl-rac-glycerol, and 1,2-Dilinoleoyl-rac-glycerol.

Physicochemical Properties: A Tabular Comparison

The arrangement of fatty acids on the glycerol backbone significantly influences the physical and chemical characteristics of diacylglycerol isomers. These differences can affect membrane fluidity, protein interactions, and metabolic processing. The following table summarizes key physicochemical properties of this compound and its selected isomers.

PropertyThis compound1,2-Dipalmitoyl-rac-glycerol1,2-Dilinoleoyl-rac-glycerol
Molecular Formula C37H68O5[1]C35H68O5[2]C39H68O5[3]
Molecular Weight 592.9 g/mol [1]568.9 g/mol [2]617.0 g/mol [3]
Physical State at Room Temp. Not explicitly statedSolid[2]Solid[3]
XLogP3 13.5[1]Not availableNot available

Differential Biological Activity: The Role in Cell Signaling

The primary biological role of 1,2-diacyl-sn-glycerols is the activation of Protein Kinase C (PKC) isozymes, which are central to numerous signal transduction pathways regulating cell growth, differentiation, and apoptosis. The structure of the diacylglycerol, particularly the nature of the fatty acyl chains at the sn-1 and sn-2 positions, dictates the potency and specificity of PKC activation.

Unsaturated 1,2-diacylglycerols are generally more potent activators of PKCα than their saturated counterparts.[4] Studies have shown that different PKC isoforms exhibit distinct preferences for various diacylglycerol molecular species.[5][6] For instance, PKCα activity is strongly enhanced by diacylglycerols, with a preference for those containing shorter, saturated fatty acids or longer, polyunsaturated fatty acids, depending on the concentration.[5] In contrast, other isoforms like PKCη are not significantly activated by diacylglycerols.[5] The subtle differences between isomers of this compound are therefore expected to translate into differential activation of specific PKC isoforms, leading to distinct downstream cellular responses.

Below is a diagram illustrating the canonical diacylglycerol signaling pathway leading to the activation of Protein Kinase C.

DAG_PKC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG 1,2-Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Recruits & Activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Signaling PKC_active->Downstream Receptor Receptor Activation Receptor->PLC Activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Ca_release->PKC_inactive

Diacylglycerol-mediated activation of Protein Kinase C.

Experimental Protocols for Isomer Analysis

The accurate separation and identification of diacylglycerol isomers are crucial for studying their distinct biological roles. The following sections detail established methodologies for their analysis.

Separation of Diacylglycerol Isomers by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating diacylglycerol isomers based on differences in their hydrophobicity.

Workflow for HPLC Separation of DAG Isomers:

HPLC_Workflow start Lipid Extraction (e.g., Folch or Bligh-Dyer method) sample_prep Sample Preparation (Dissolve in mobile phase, filter) start->sample_prep hplc RP-HPLC System sample_prep->hplc separation Isocratic Elution (e.g., Acetonitrile) hplc->separation detection Detection (UV at 205 nm or ELSD/MS) separation->detection analysis Data Analysis (Peak identification and quantification) detection->analysis

Workflow for the separation of DAG isomers by HPLC.

Detailed Protocol:

  • Lipid Extraction: Extract total lipids from the biological sample using a standard procedure such as the Folch or Bligh-Dyer method.

  • Sample Preparation: Dry the lipid extract under a stream of nitrogen and redissolve it in the HPLC mobile phase (e.g., 100% acetonitrile) to a known concentration. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: Isocratic elution with 100% acetonitrile (B52724) is often effective for separating 1,2(2,3)- and 1,3-diacylglycerol isomers.[7]

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection at 205 nm is suitable for underivatized diacylglycerols.[7] Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used for more sensitive and specific detection.

  • Data Analysis: Identify and quantify the different isomers based on their retention times compared to known standards.

Characterization of Diacylglycerol Isomers by Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the structural elucidation of lipid isomers. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed.

Key Fragmentation Patterns for Isomer Distinction:

In GC-EI-MS, after derivatization (e.g., trimethylsilylation), specific fragment ions can be used to distinguish between positional isomers. The [M-RCO2CH2]+ ion is a key diagnostic fragment for differentiating between 1,2- and 1,3-diacylglycerol isomers.[8] Tandem mass spectrometry (MS/MS) can provide further structural information by analyzing the fragmentation of selected precursor ions.[8][9]

Logical Relationship for Isomer Identification by MS:

MS_Identification sample Separated DAG Isomer (from HPLC or GC) ms Mass Spectrometer sample->ms ms1 MS1 Scan (Determine Molecular Ion [M]+) ms->ms1 ms2 MS/MS Analysis (Fragment Precursor Ion) ms1->ms2 fragments Analyze Diagnostic Fragment Ions (e.g., [M-RCO2CH2]+) ms2->fragments identification Isomer Identification fragments->identification

Logical workflow for DAG isomer identification by Mass Spectrometry.

Conclusion

The subtle structural variations among diacylglycerol isomers, such as this compound and its counterparts, lead to significant differences in their physicochemical properties and biological functions. For researchers in cellular biology and drug development, a thorough understanding and the ability to analytically distinguish these isomers are paramount. The data and protocols presented in this guide offer a foundational resource for the comparative analysis of these critical lipid molecules, paving the way for more targeted and effective research.

References

A Comparative Guide to Quantification Assays for 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of common analytical methods for the quantification of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG), a significant diacylglycerol (DAG) species involved in various physiological and pathological processes. The selection of an appropriate quantification assay is critical for accurate and reproducible results in research, clinical diagnostics, and pharmaceutical development. This document outlines the performance characteristics and detailed experimental protocols for three primary analytical techniques: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Overview of Quantification Methods

The quantification of specific diacylglycerols like PLG presents analytical challenges due to their low abundance in biological matrices and the presence of isomeric forms. The choice of method often depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Widely regarded as the gold standard for lipidomics, LC-MS/MS offers high sensitivity and specificity, enabling the accurate quantification of individual lipid species, including PLG, even at low concentrations.

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a planar chromatographic technique that allows for the parallel analysis of multiple samples, making it a cost-effective and high-throughput method. While traditionally used for qualitative analysis, modern HPTLC with densitometry offers reliable quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile lipids like DAGs, derivatization is required to increase their volatility. GC-MS provides excellent chromatographic separation and mass spectrometric identification.

Performance Characteristics

The following table summarizes the key performance characteristics of the compared analytical methods. Data has been compiled from studies on diacylglycerols and closely related lipid species to provide a comparative overview.

Parameter LC-MS/MS HPTLC GC-MS
Linearity (R²) > 0.99> 0.995Typically > 0.99
Limit of Detection (LOD) 0.1 - 10 ng/mL60 - 90 ng/bandpg to low ng range
Limit of Quantification (LOQ) 0.5 - 50 ng/mL~100 - 200 ng/bandng range
Accuracy (% Recovery) 90 - 115%93 - 108%85 - 115%
Precision (%RSD) < 15%< 10%< 15%
Specificity/Selectivity High (isomeric separation possible)Moderate (separation of lipid classes)High (with appropriate derivatization)
Throughput Moderate to HighHighModerate

Experimental Workflows & Signaling Pathways

The general workflow for the quantification of PLG involves lipid extraction, followed by chromatographic separation and detection. The specific steps vary depending on the chosen analytical method.

PLG Quantification Workflow General Workflow for PLG Quantification cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Methods cluster_LCMS LC-MS/MS cluster_HPTLC HPTLC cluster_GCMS GC-MS cluster_DataAnalysis Data Analysis BiologicalSample Biological Sample (e.g., Plasma, Tissue) LipidExtraction Lipid Extraction (e.g., Folch, Bligh-Dyer) BiologicalSample->LipidExtraction LC_Separation LC Separation (Reversed-Phase) LipidExtraction->LC_Separation HPTLC_Separation HPTLC Development LipidExtraction->HPTLC_Separation Derivatization Derivatization (e.g., Silylation) LipidExtraction->Derivatization MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification against Calibration Curve MS_Detection->Quantification Densitometry Densitometric Quantification HPTLC_Separation->Densitometry Densitometry->Quantification GC_Separation GC Separation Derivatization->GC_Separation MS_Detection_GC MS Detection GC_Separation->MS_Detection_GC MS_Detection_GC->Quantification PLG Signaling Pathway Simplified PLG Signaling Pathway Receptor G-protein Coupled Receptor / Receptor Tyrosine Kinase PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 PLG This compound (PLG) PIP2->PLG PKC Protein Kinase C (PKC) PLG->PKC activates Downstream Downstream Signaling & Cellular Responses PKC->Downstream phosphorylates

A Researcher's Guide: Evaluating 1-Palmitoyl-2-linoleoyl-rac-glycerol for Validating Lipid Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methodologies for validating lipid extraction efficiency, with a special focus on the potential use of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) as an internal standard. While not as commonly cited as other standards, its structural similarity to endogenous diacylglycerols (DAGs) makes it a candidate worthy of consideration. We will explore its theoretical advantages and compare its potential performance with established internal standards, supported by experimental protocols and data from studies on similar lipid species.

The Critical Role of Internal Standards in Lipid Extraction

The primary goal of an internal standard in lipid analysis is to mimic the behavior of the target lipid classes throughout the entire analytical workflow, from extraction to detection. An ideal internal standard should be a compound that is not naturally present in the sample, or present at very low levels, and can be added at a known concentration at the very beginning of the sample preparation process. By tracking the recovery of the internal standard, researchers can normalize the quantification of endogenous lipids, thereby correcting for any losses that may have occurred.

Stable isotope-labeled lipids are often considered the gold standard for internal standards as their physicochemical properties are nearly identical to their endogenous counterparts, ensuring they behave similarly during extraction and ionization in mass spectrometry. However, their high cost and the limited commercial availability for all lipid species necessitate the exploration of other suitable non-endogenous lipid analogs.

Introducing this compound (PLG)

This compound is a diacylglycerol containing a saturated palmitic acid (16:0) at the sn-1 position and an unsaturated linoleic acid (18:2) at the sn-2 position of the glycerol (B35011) backbone. Its physicochemical properties, such as polarity and solubility, are representative of a significant class of endogenous diacylglycerols, which are key intermediates in lipid metabolism and signaling.

Potential Advantages of PLG as an Internal Standard:
  • Structural Representation: As a diacylglycerol, PLG can effectively represent the extraction efficiency of other endogenous DAGs.

  • Commercial Availability: This specific diacylglycerol is commercially available from suppliers of biochemicals, making it accessible for research purposes.

  • Distinct Mass: Its unique molecular weight allows for clear differentiation from many common endogenous lipid species in mass spectrometry analysis.

Considerations and a Word of Caution:

It is crucial to note that while theoretically a suitable candidate, there is a lack of extensive peer-reviewed literature specifically validating the use of this compound as an internal standard for lipid extraction efficiency. Therefore, its application would require thorough in-house validation.

Comparison of Lipid Extraction Methods

The choice of extraction method significantly impacts the recovery of different lipid classes. Below is a comparison of common lipid extraction methods and their reported efficiencies for diacylglycerols and other relevant lipid classes.

Extraction Method Principle Reported Diacylglycerol (DAG) Recovery Advantages Disadvantages
Folch Method A biphasic extraction using chloroform (B151607) and methanol.Generally high, considered a "gold standard" for broad lipid extraction.[1][2]Well-established, effective for a wide range of lipid polarities.[1][3]Use of chloroform (a toxic solvent), can be time-consuming.
Bligh & Dyer Method A modified biphasic extraction using a lower solvent-to-sample ratio than the Folch method.High, comparable to the Folch method for many applications.[2]Faster than the Folch method, uses less solvent.[2]Still relies on chloroform, efficiency can be sample-dependent.
Methyl-tert-butyl ether (MTBE) Extraction A biphasic method using MTBE as a less toxic alternative to chloroform.Can be lower for some polar lipids compared to Folch, but generally good for neutral lipids like DAGs.Safer solvent profile, effective for high-throughput applications.May have lower recovery for certain polar and lyso-lipid classes.[4]
Butanol/Methanol (BUME) Method A monophasic extraction method.Favorable for extracting lipids from tissues like the liver and intestine.[4]Chloroform-free.Reproducibility can be a concern for some tissues.[4]

Experimental Protocols

Using this compound for Extraction Validation

This protocol outlines the general steps for using PLG as an internal standard to validate the efficiency of a chosen lipid extraction method (e.g., the Folch method).

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • This compound (PLG) internal standard solution of known concentration

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas evaporator

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Aliquot a known amount of the biological sample into a glass centrifuge tube.

  • Internal Standard Spiking: Add a precise volume of the PLG internal standard solution to the sample. The amount added should be within the linear dynamic range of the analytical method.

  • Lipid Extraction (Folch Method):

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to achieve a final solvent-to-sample ratio of 20:1.

    • Vortex the mixture thoroughly for 2 minutes to ensure complete homogenization and lipid solubilization.

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Vortex again for 1 minute and then centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Solvent Evaporation: Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1 v/v).

  • LC-MS/MS Analysis: Analyze the reconstituted sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method optimized for the detection and quantification of diacylglycerols. Monitor the specific precursor-to-product ion transition for PLG.

Calculating Extraction Efficiency:

The extraction efficiency can be calculated by comparing the peak area of the PLG internal standard in the extracted sample to the peak area of a known amount of PLG injected directly into the LC-MS/MS system (a post-extraction spike).

Recovery (%) = (Peak Area of Pre-extraction Spiked IS / Peak Area of Post-extraction Spiked IS) x 100

Visualizing the Workflow and Logic

To better illustrate the experimental process and the decision-making involved in selecting an internal standard, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis Sample Biological Sample Spike_IS Spike with PLG Internal Standard Sample->Spike_IS Add_Solvents Add Chloroform:Methanol Spike_IS->Add_Solvents Homogenize Vortex/Homogenize Add_Solvents->Homogenize Phase_Separation Add Saline & Centrifuge Homogenize->Phase_Separation Collect_Organic Collect Organic Phase Phase_Separation->Collect_Organic Dry_Extract Dry Under Nitrogen Collect_Organic->Dry_Extract Reconstitute Reconstitute in Solvent Dry_Extract->Reconstitute LCMS_Analysis LC-MS/MS Analysis Reconstitute->LCMS_Analysis Data_Processing Data Processing & Efficiency Calculation LCMS_Analysis->Data_Processing Quantify PLG Recovery

Caption: Experimental workflow for validating lipid extraction efficiency using an internal standard.

Internal_Standard_Selection Start Start: Select Internal Standard Lipid_Class Target Lipid Class? Start->Lipid_Class Isotope_Available Isotope-Labeled Standard Available? Lipid_Class->Isotope_Available e.g., DAGs Analog_Available Non-endogenous Analog Available? Isotope_Available->Analog_Available No Select_Isotope Select Isotope-Labeled Standard Isotope_Available->Select_Isotope Yes Select_Analog Select Non-endogenous Analog (e.g., PLG for DAGs) Analog_Available->Select_Analog Yes Consider_Alternatives Consider Alternative Quantification Strategy Analog_Available->Consider_Alternatives No Validate_Method Thorough In-House Method Validation Select_Analog->Validate_Method

Caption: Decision tree for selecting an appropriate internal standard for lipid analysis.

Conclusion

Validating lipid extraction efficiency is a non-negotiable step for generating reliable and reproducible data in lipidomics research. The use of an appropriate internal standard is central to this validation process. While stable isotope-labeled standards remain the preferred choice, the exploration of other well-characterized lipid analogs is essential for expanding the toolkit of lipid researchers.

This compound presents itself as a plausible candidate for an internal standard for the diacylglycerol class, owing to its representative structure and commercial availability. However, the current lack of specific validation data in the scientific literature means that researchers opting to use it must undertake a rigorous in-house validation to establish its performance characteristics for their specific application and matrix. By following systematic evaluation protocols and carefully considering the alternatives, researchers can enhance the accuracy and confidence of their lipid quantitation, ultimately contributing to more robust scientific findings.

References

A Comparative Guide to the Biological Activity of Diacylglycerol Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diacylglycerols (DAGs) are critical second messengers in a multitude of cellular signaling pathways, most notably as activators of Protein Kinase C (PKC). The subtle structural variations among different DAG species, including their stereoisomerism and fatty acid composition, can lead to significant differences in their biological activity and downstream signaling outcomes. This guide provides an objective comparison of the performance of various diacylglycerol species, supported by experimental data, to aid researchers in selecting the appropriate molecules for their studies and in the development of novel therapeutics.

Unraveling the Diversity of Diacylglycerol Activity

The biological efficacy of a diacylglycerol molecule is not solely determined by its presence but is intricately linked to its specific molecular structure. Key structural features that dictate the biological activity of DAGs include the position of the fatty acyl chains on the glycerol (B35011) backbone (regioisomerism) and the nature of these fatty acid chains (e.g., chain length and degree of saturation).

Isomeric Specificity: sn-1,2- vs. sn-1,3-Diacylglycerols

Diacylglycerols exist primarily as two regioisomers: sn-1,2-diacylglycerols and sn-1,3-diacylglycerols. Experimental evidence consistently demonstrates that the sn-1,2 configuration is the biologically active form for PKC activation.

Studies have shown that 1,2-diacylglycerols have a considerably higher activating capacity for PKCα compared to 1,3-diacylglycerols in various in vitro systems, including mixed micelles and vesicles. For instance, 1,2-sn-dioleoylglycerol (DOG) is more effective than 1,3-dioleoylglycerol in promoting the binding of PKCα to vesicles composed of a mixture of phosphatidylcholine and phosphatidylserine.[1][2]

The Influence of Fatty Acid Composition

The fatty acid moieties of DAGs play a crucial role in modulating their interaction with and activation of PKC isoforms. The length and degree of saturation of the acyl chains can significantly impact the potency and efficacy of PKC activation.

Generally, unsaturated 1,2-diacylglycerols are more potent activators of PKCα than their saturated counterparts.[1][2] Furthermore, DAGs with short fatty acyl chains have demonstrated a very high activation capacity.[1][2] The specific combination of fatty acids can also lead to differential activation of various PKC isoforms. For example, some studies have shown that conventional and novel PKC isoforms have distinct preferences for DAG species containing shorter, saturated fatty acids versus those with longer, polyunsaturated fatty acids.[3] This differential regulation is critical for the specific physiological functions of each PKC isoform.[3][4]

Quantitative Comparison of Diacylglycerol Activity

To facilitate a clear comparison, the following tables summarize quantitative data on the activation of Protein Kinase C by different diacylglycerol species from various studies.

Table 1: Comparison of PKCα Activation by Diacylglycerol Isomers

Diacylglycerol SpeciesExperimental SystemRelative PKCα ActivationReference
1,2-sn-Dioleoylglycerol (1,2-DOG)POPC/POPS VesiclesMore effective in promoting PKCα binding[1][2]
1,3-Dioleoylglycerol (1,3-DOG)POPC/POPS VesiclesLess effective in promoting PKCα binding[1][2]
1,2-Diacylglycerols (general)POPS/Triton X-100 MicellesConsiderably higher activating capacity[1][2]
1,3-Diacylglycerols (general)POPS/Triton X-100 MicellesLower activating capacity[1][2]

Table 2: Differential Activation of PKC Isoforms by Diacylglycerol Species with Varying Fatty Acid Composition

Diacylglycerol SpeciesPKC IsoformRelative ActivationReference
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)PKCαHigher stimulatory effect[4]
1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG)PKCαLower stimulatory effect[4]
1-Stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG)PKCαLower stimulatory effect[4]
SAGPKCδHigher stimulatory effect[4]
SDGPKCδLower stimulatory effect[4]
SEGPKCδLower stimulatory effect[4]
SAGPKCβILower stimulatory effect[4]
SDGPKCβIHigher stimulatory effect[4]
SEGPKCβIHigher stimulatory effect[4]
18:0/22:6-DGPKCθStrong preference[3]
18:0/22:6-DGPKCεModerate preference[3]

Visualizing Diacylglycerol Signaling and Experimental Analysis

To better understand the role of diacylglycerols in cellular signaling and the methods used to study their activity, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Diacylglycerol Signaling Pathway Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG sn-1,2-Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Substrates PKC->Downstream Phosphorylates Ca_release->PKC Co-activates (cPKCs) Response Cellular Response Downstream->Response

Caption: Canonical signaling pathway involving diacylglycerol (DAG) and Protein Kinase C (PKC).

Experimental Workflow for Comparing DAG Activity start Start: Select DAG Species for Comparison prep Prepare Lipid Vesicles or Micelles containing specific DAG species start->prep assay Perform In Vitro PKC Kinase Assay prep->assay reagents Add Purified PKC Isoform, [γ-³²P]ATP, and Substrate Peptide assay->reagents incubation Incubate at 30°C assay->incubation separation Separate Phosphorylated Substrate (e.g., via P81 phosphocellulose paper) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: Compare PKC activity across different DAG species quantification->analysis end Conclusion: Determine Relative Potency and Efficacy analysis->end

Caption: A typical experimental workflow for comparing the biological activity of different DAG species using an in vitro PKC kinase assay.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments used to assess the biological activity of diacylglycerol species.

Protocol 1: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol outlines a common method for measuring the activity of PKC in response to different diacylglycerol species using a radioactive assay.

Materials:

  • Purified PKC isoform of interest

  • Diacylglycerol species to be tested

  • Phosphatidylserine (PS)

  • Triton X-100 (for mixed micelles) or equipment for vesicle preparation (e.g., sonicator or extruder)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

  • Substrate peptide for PKC (e.g., Ac-MBP(4-14))

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Preparation of Lipid Micelles/Vesicles:

    • For mixed micelles, co-sonicate the desired diacylglycerol species, phosphatidylserine, and Triton X-100 in assay buffer.

    • For vesicles, prepare lipid films of the diacylglycerol and phosphatidylserine, hydrate (B1144303) with assay buffer, and then sonicate or extrude to form small unilamellar vesicles.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, the prepared lipid micelles/vesicles, the PKC substrate peptide, and the purified PKC enzyme.

    • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiation of Kinase Reaction:

    • Start the reaction by adding [γ-³²P]ATP to the mixture.

    • Incubate at 30°C for a defined period (e.g., 10 minutes). The reaction time should be within the linear range of the assay.

  • Stopping the Reaction and Spotting:

    • Terminate the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.

  • Washing:

    • Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone (B3395972) to dry the papers.

  • Quantification:

    • Place the dried P81 papers in scintillation vials with scintillation fluid.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific activity of PKC (e.g., in pmol of phosphate (B84403) incorporated per minute per mg of enzyme).

    • Compare the activity of PKC in the presence of different diacylglycerol species to determine their relative potency and efficacy.

Protocol 2: Quantitative Analysis of Cellular Diacylglycerol Species by Mass Spectrometry

This protocol provides a general workflow for the extraction and quantification of different diacylglycerol species from cultured cells using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Cultured cells treated with or without stimuli

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727)

  • Chloroform (B151607)

  • Internal standards (a suite of deuterated or odd-chain diacylglycerol species)

  • LC-MS system (e.g., a triple quadrupole or high-resolution mass spectrometer)

Procedure:

  • Cell Harvesting and Lipid Extraction:

    • Wash the cultured cells with ice-cold PBS.

    • Scrape the cells into a mixture of chloroform and methanol (e.g., 2:1, v/v) containing the internal standards.

    • Vortex the mixture vigorously to ensure complete lipid extraction.

    • Add water or a saline solution to induce phase separation.

    • Centrifuge to separate the aqueous and organic phases.

  • Sample Preparation:

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform).

  • LC-MS Analysis:

    • Inject the lipid extract onto an appropriate liquid chromatography column (e.g., a C18 or a HILIC column) to separate the different lipid classes.

    • Elute the diacylglycerol species using a gradient of mobile phases.

    • Detect the eluting diacylglycerols using the mass spectrometer in a positive ion mode, often as sodium or ammonium (B1175870) adducts.

    • Use multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer or high-resolution accurate mass measurements to identify and quantify specific diacylglycerol molecular species based on their precursor and product ions or their exact mass.

  • Data Analysis:

    • Identify the different diacylglycerol species based on their retention times and mass-to-charge ratios.

    • Quantify the amount of each diacylglycerol species by comparing the peak area of the endogenous lipid to the peak area of the corresponding internal standard.

    • Normalize the data to the amount of starting material (e.g., cell number or total protein content).

By understanding the distinct biological activities of different diacylglycerol species and employing robust experimental methodologies, researchers can gain deeper insights into the complexities of lipid signaling and its role in health and disease. This knowledge is paramount for the rational design of studies investigating DAG-mediated pathways and for the development of targeted therapeutic interventions.

References

1-Palmitoyl-2-linoleoyl-rac-glycerol: A Comparative Guide for its Use as a USP Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reference standard is a critical step in ensuring the accuracy and reliability of analytical methods. This guide provides a comprehensive comparison of 1-Palmitoyl-2-linoleoyl-rac-glycerol as a reference standard in United States Pharmacopeia (USP) methods and other analytical applications, particularly for the analysis of diacylglycerols (DAGs). While a specific USP monograph for this compound was not identified, its structural similarity to other glycerolipids used in pharmacopeial analysis suggests its potential utility. This guide will objectively compare its performance with potential alternatives based on established analytical techniques for DAGs.

Comparison with Alternative Diacylglycerol Reference Standards

The choice of a reference standard for diacylglycerol analysis depends on the specific analytical method and the sample matrix. Potential alternatives to this compound include other diacylglycerols with varying fatty acid compositions. The suitability of these standards can be compared based on several factors:

FeatureThis compoundSaturated Diacylglycerols (e.g., 1,2-Dipalmitoyl-rac-glycerol)Polyunsaturated Diacylglycerols (e.g., 1,2-Dilinoleoyl-glycerol)
Chromatographic Behavior (Reversed-Phase HPLC) Moderate retention time, allowing for good separation from both more and less polar compounds.Shorter retention times due to higher polarity. May co-elute with other polar lipids.Longer retention times due to lower polarity. Good for separating from more polar lipids.
Chemical Stability Susceptible to oxidation due to the linoleoyl (polyunsaturated) chain. Requires careful storage under inert atmosphere and at low temperatures.More stable due to the absence of double bonds in the fatty acid chains. Less prone to degradation.Highly susceptible to oxidation. Requires stringent storage and handling conditions.
Availability Commercially available from various chemical suppliers.Readily available as common laboratory reagents.[1]Commercially available, often used in lipid research.
Applicability in GC Analysis Requires derivatization (e.g., silylation) to increase volatility. The unsaturated chain may require specific GC conditions to prevent degradation.Requires derivatization. More amenable to standard GC conditions due to higher stability.Requires derivatization and careful optimization of GC parameters to avoid thermal degradation.
Mass Spectrometry (MS) Fragmentation Provides characteristic fragments for the palmitoyl (B13399708) and linoleoyl chains, aiding in structural confirmation.Yields clear fragmentation patterns corresponding to the saturated fatty acids.Produces complex fragmentation patterns that can be used for detailed structural elucidation of unsaturated fatty acids.

Performance Data in Analytical Methods

Quantitative data on the performance of diacylglycerol standards is crucial for method validation and comparison. The following table summarizes typical performance characteristics from studies utilizing diacylglycerol standards in various analytical methods.

Analytical MethodAnalyte/StandardLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeReference
RP-HPLC-UV1,3-Dilinolein0.2 µg/mL0.7 µg/mLNot specified[2]
RP-HPLC-UV1,2-Dioleoyl-sn-glycerol0.6 µg/mL1.9 µg/mLNot specified[2]
HPLC-ELSDTrihexadecanoin (16:0 TAG)>0.5 µg/g DWNot specified0.2 - 10 µg[3]
HPLC-ELSDTrioctadecadienoin (18:2 TAG)>0.5 µg/g DWNot specified0.2 - 10 µg[3]
TLC-Visible SpectrophotometryDiacylglycerols (general)0.51 mg/mLNot specified10 - 90 mg/mL[4]

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical results. Below are protocols for common methods used in the analysis of diacylglycerols.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Diacylglycerol Isomer Separation

This method is suitable for the separation of 1,2- and 1,3-diacylglycerol positional isomers.[2]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: Isocratic elution with 100% acetonitrile (B52724).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 205 nm.

  • Standard Preparation: Prepare stock solutions of this compound and other diacylglycerol standards in a suitable organic solvent (e.g., acetonitrile or hexane). Prepare a series of dilutions for calibration.

  • Sample Preparation: Dissolve the sample containing diacylglycerols in the mobile phase and filter through a 0.45 µm filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system. Identify and quantify the diacylglycerol isomers based on the retention times and peak areas of the standards.

Gas Chromatography-Mass Spectrometry (GC-MS) for Diacylglycerol Analysis

GC-MS is a powerful technique for the identification and quantification of diacylglycerols after derivatization.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Derivatization: Convert the diacylglycerols to their more volatile trimethylsilyl (B98337) (TMS) ethers by reacting with a silylating agent (e.g., BSTFA with 1% TMCS).

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program:

    • Initial temperature: 150°C, hold for 1 min.

    • Ramp to 340°C at 15°C/min.

    • Hold at 340°C for 15 min.

  • Injection: Splitless injection mode.

  • MS Detection: Electron ionization (EI) mode with a scan range of m/z 50-700.

  • Standard and Sample Preparation: Prepare and derivatize standards and samples as described above.

  • Analysis: Analyze the derivatized standards and samples. Identify the diacylglycerols based on their retention times and mass spectra. Quantification is performed using an internal standard.

Visualizing Workflows and Pathways

Experimental Workflow for Diacylglycerol Analysis

The following diagram illustrates a typical workflow for the analysis of diacylglycerols in a sample.

Diacylglycerol Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing Sample Sample Collection Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (for GC) Extraction->Derivatization Optional Chromatography Chromatography (HPLC/GC/TLC) Extraction->Chromatography Derivatization->Chromatography Detection Detection (MS/UV/ELSD) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: A generalized workflow for the analysis of diacylglycerols.

Diacylglycerol in a Simplified Signaling Pathway

Diacylglycerols, such as this compound, are important second messengers in cellular signaling. The diagram below depicts a simplified signaling pathway involving DAG.

Diacylglycerol Signaling Pathway Receptor G-protein Coupled Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) (e.g., this compound) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates substrates leading to

Caption: Simplified diacylglycerol-mediated signaling pathway.

References

A Guide to Inter-Laboratory Comparison of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) analysis. Due to the absence of publicly available inter-laboratory proficiency testing data for PLG, this document outlines a proposed study, offering standardized protocols and data comparison methodologies to ensure robust and reproducible quantification of this critical lipid mediator across different research facilities.

Introduction to this compound (PLG)

This compound is a specific diacylglycerol (DAG) species. Diacylglycerols are crucial second messengers in various cellular signaling pathways.[1][2][3][4] The primary role of DAGs like PLG is the activation of protein kinase C (PKC), which in turn phosphorylates a multitude of downstream protein targets, influencing processes such as cell proliferation, differentiation, and apoptosis.[1][5][6][7] Given its role in fundamental cellular processes, the accurate and precise quantification of specific DAG isomers like PLG is of paramount importance in drug development and biomedical research.

Proposed Inter-Laboratory Comparison Study Design

This proposed study aims to assess the state of analytical capabilities for PLG quantification among participating laboratories. The study would involve the distribution of standardized PLG samples and a detailed analytical protocol to each laboratory. The goal is to evaluate inter-laboratory variability and identify potential areas for analytical method improvement.

Logical Framework for the Inter-Laboratory Comparison

cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Submission & Analysis cluster_3 Phase 4: Reporting & Recommendations Central_Facility Central Facility Prepares and Validates PLG Samples Sample_Distribution Distribution of Blinded Samples to Participants Central_Facility->Sample_Distribution Lab_A Laboratory A Analyzes Samples Sample_Distribution->Lab_A Lab_B Laboratory B Analyzes Samples Sample_Distribution->Lab_B Lab_C Laboratory C Analyzes Samples Sample_Distribution->Lab_C Data_Submission Submission of Raw Data and Results to Central Facility Lab_A->Data_Submission Lab_B->Data_Submission Lab_C->Data_Submission Statistical_Analysis Statistical Analysis of Inter-Laboratory Data Data_Submission->Statistical_Analysis Final_Report Generation of Final Report with Performance Evaluation Statistical_Analysis->Final_Report Recommendations Recommendations for Method Harmonization Final_Report->Recommendations

Caption: Logical workflow for the proposed inter-laboratory comparison study.

Standardized Experimental Protocol: Quantification of PLG by LC-MS/MS

To ensure comparability of results, all participating laboratories should adhere to the following standardized protocol.

3.1. Sample Preparation (from Human Plasma)

This protocol is adapted from established methods for lipid extraction from plasma.[8][9][10][11][12]

  • Thawing: Thaw frozen human plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add a known concentration of an appropriate internal standard (e.g., a deuterated or ¹³C-labeled PLG analogue).

  • Protein Precipitation and Lipid Extraction:

    • Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol to the plasma sample.

    • Vortex vigorously for 1 minute.

    • Add 200 µL of 0.9% NaCl solution.

    • Vortex for another 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.

  • Collection of Organic Layer: Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

3.2. LC-MS/MS Analysis

The following are recommended starting conditions for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[13][14][15][16]

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A suitable gradient to separate PLG from other isomers.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both PLG and the internal standard should be determined and optimized by each laboratory.

    • Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.

Experimental Workflow Diagram

Start Start: Receive PLG Samples Sample_Prep Sample Preparation: - Thaw Plasma - Spike Internal Standard - Liquid-Liquid Extraction Start->Sample_Prep Dry_Reconstitute Dry Down and Reconstitute Sample_Prep->Dry_Reconstitute LC_MS_Analysis LC-MS/MS Analysis: - C18 Reversed-Phase - ESI+ MRM Dry_Reconstitute->LC_MS_Analysis Data_Processing Data Processing: - Peak Integration - Quantification LC_MS_Analysis->Data_Processing Report_Results Report Results Data_Processing->Report_Results

Caption: Standardized workflow for PLG analysis by LC-MS/MS.

Data Presentation and Comparison

Participating laboratories will be required to report their data in a standardized format. The following tables should be used to summarize the quantitative performance of their analytical method. The validation parameters are based on FDA guidelines.[17][18][19][20][21]

Table 1: Linearity of Calibration Curve | Concentration (ng/mL) | Replicate 1 (Peak Area Ratio) | Replicate 2 (Peak Area Ratio) | Replicate 3 (Peak Area Ratio) | Mean | %CV | | :--- | :--- | :--- | :--- | :--- | :--- | | Level 1 | | | | | | | Level 2 | | | | | | | Level 3 | | | | | | | Level 4 | | | | | | | Level 5 | | | | | | | Level 6 | | | | | | | Regression Equation: | \multicolumn{5}{|l|}{} | | Correlation Coefficient (r²): | \multicolumn{5}{|l|}{} |

Table 2: Accuracy and Precision

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Intra-day Precision (%CV) Inter-day Precision (%CV)
Low
Medium

| High | | | | | |

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Parameter Concentration (ng/mL) Method of Determination
LOD Signal-to-Noise Ratio (e.g., 3:1)

| LOQ | | Signal-to-Noise Ratio (e.g., 10:1) |

PLG in Cellular Signaling

The accurate measurement of PLG is critical for understanding its role in signaling pathways. A primary pathway involving diacylglycerols is the activation of Protein Kinase C (PKC).

Diacylglycerol-PKC Signaling Pathway

Receptor G-Protein Coupled Receptor or Receptor Tyrosine Kinase PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (PLG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Gene Expression, Proliferation) PKC->Downstream Phosphorylates Targets

Caption: Simplified diacylglycerol signaling pathway leading to PKC activation.

Conclusion and Future Directions

This guide provides a comprehensive framework for establishing an inter-laboratory comparison for the analysis of this compound. By adopting standardized protocols and data reporting, the scientific community can move towards more consistent and reliable quantification of this important lipid second messenger. The results of such a study will be invaluable for improving analytical methodologies and ensuring the comparability of data across different research and development settings. Future efforts should focus on the development of certified reference materials for PLG to further enhance analytical accuracy.

References

Confirming the Identity of 1-Palmitoyl-2-linoleoyl-rac-glycerol: A Comparative Guide to Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the identity of 1-Palmitoyl-2-linoleoyl-rac-glycerol. Due to the limited availability of experimental data for this specific diacylglycerol (DAG), this guide utilizes its predicted properties and compares them with a well-characterized commercially available standard, 1,2-Dipalmitoyl-sn-glycerol. The experimental protocols described are established methods for diacylglycerol analysis and can be adapted for the target compound.

Data Presentation: Comparative Analysis

The following table summarizes the key physicochemical properties of this compound (predicted) and the reference standard 1,2-Dipalmitoyl-sn-glycerol. This data is crucial for initial characterization and for setting up analytical instrumentation.

PropertyThis compound (Predicted)1,2-Dipalmitoyl-sn-glycerol (Reference Standard)
Molecular Formula C₃₇H₆₈O₅C₃₅H₆₈O₅
Molecular Weight 592.9 g/mol 568.9 g/mol
Exact Mass 592.50667527 Da568.506675 Da
Monoisotopic Mass 592.50667527 Da568.506675 Da
XLogP3 13.513.1
Physical Description -Solid
Primary Analytical Techniques LC-MS, GC-MS, HPLCLC-MS, GC-MS, HPLC, NMR

Experimental Workflow for Diacylglycerol Identification

The following diagram illustrates a typical workflow for the unequivocal identification of a diacylglycerol such as this compound by comparing the analytical data of the sample with a certified reference standard.

experimental_workflow Workflow for Diacylglycerol Identification cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Comparison & Confirmation sample Test Sample (this compound) extraction Lipid Extraction sample->extraction standard Reference Standard (e.g., 1,2-Dipalmitoyl-sn-glycerol) standard->extraction derivatization Derivatization (Optional) extraction->derivatization lc_ms LC-MS Analysis derivatization->lc_ms gc_ms GC-MS Analysis derivatization->gc_ms hplc HPLC Analysis derivatization->hplc rt_comparison Retention Time Comparison lc_ms->rt_comparison ms_comparison Mass Spectra Comparison lc_ms->ms_comparison fragmentation_comparison Fragmentation Pattern Comparison (MS/MS) lc_ms->fragmentation_comparison gc_ms->ms_comparison gc_ms->fragmentation_comparison hplc->rt_comparison confirmation Identity Confirmation rt_comparison->confirmation ms_comparison->confirmation fragmentation_comparison->confirmation

A Researcher's Guide to Evaluating the Purity of Synthetic 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthetic 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG), a critical diacylglycerol (DAG) species used in various research and pharmaceutical applications, is paramount for experimental reproducibility and the safety of potential therapeutic applications. This guide provides a comprehensive framework for evaluating the purity of commercially available synthetic PLG, offering a comparison of analytical methodologies and highlighting key potential impurities.

Understanding the Importance of Purity

Synthetic lipids like PLG are susceptible to various impurities that can arise during synthesis and storage. These impurities can significantly impact research outcomes by altering the physicochemical properties of lipid bilayers, interfering with signaling pathways, or exhibiting off-target biological effects. Therefore, rigorous purity assessment is not just a quality control measure but a fundamental aspect of robust scientific investigation.

Key Purity-Indicating Parameters

A thorough evaluation of PLG purity should focus on several key parameters. The following table outlines these parameters and the typical analytical techniques used for their assessment. While specific batch-to-batch variability is expected, this table provides a baseline for comparing different commercial sources.

ParameterMethodTypical SpecificationPotential Impurities Detected
Purity by Area % HPLC-ELSD/CAD or GC-FID>98%Monoacylglycerols, triacylglycerols, free fatty acids, other diacylglycerol species
Positional Isomer Purity HPLC or Argentation TLC1,3-isomer <2%1,3-Palmitoyl-linoleoyl-rac-glycerol
Fatty Acid Composition GC-MS of FAMEsPalmitic Acid: 49-51% Linoleic Acid: 49-51%Other fatty acids (e.g., oleic, stearic)
Residual Solvents Headspace GC-MS<0.5% (total)Hexane (B92381), Chloroform (B151607), Dichloromethane, etc.
Oxidative Stability Peroxide Value / Anisidine ValueLow initial valuesHydroperoxides, aldehydes, ketones
Structural Confirmation ¹H NMR, ¹³C NMR, Mass SpectrometryConsistent with proposed structureStructural isomers, degradation products

Comparative Analysis of Commercial Products

Obtaining Certificates of Analysis (CofAs) from suppliers is the first step in comparing commercial products. While direct head-to-head public data is scarce, researchers should request and scrutinize CofAs for the level of detail provided on purity testing. The following table illustrates how one might compare data from different suppliers (hypothetical data for illustrative purposes).

SupplierStated Purity (Method)Positional Isomer Data Provided?Fatty Acid Composition Data Provided?Price per 100 mg
Supplier A >99% (HPLC-ELSD)Yes, <1% 1,3-isomerYes, detailed GC-MS data$150
Supplier B >98% (TLC)NoYes, general statement$120
Supplier C >95% (HPLC)Yes, <3% 1,3-isomerNo$100

Experimental Protocols for Purity Verification

Researchers should consider independently verifying the purity of critical batches of synthetic PLG. Below are detailed protocols for key analytical methods.

Purity and Positional Isomer Analysis by High-Performance Liquid Chromatography (HPLC)

This method allows for the quantification of the main 1,2-PLG peak and the separation and quantification of the 1,3-positional isomer impurity.

Instrumentation:

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Isopropanol (B130326) (HPLC grade)

  • Water (HPLC grade)

  • This compound standard (highest available purity)

  • 1,3-Dioleoyl-glycerol (as a representative 1,3-DAG standard for retention time comparison)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the synthetic PLG in isopropanol to a final concentration of 1 mg/mL.

  • Mobile Phase: A gradient of acetonitrile and isopropanol is typically used. For example:

    • Mobile Phase A: Acetonitrile/Water (90:10, v/v)

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v)

  • Gradient Elution:

    • 0-5 min: 100% A

    • 5-25 min: Linear gradient to 100% B

    • 25-30 min: 100% B

    • 30-35 min: Return to 100% A and equilibrate

  • Injection Volume: 10 µL

  • Flow Rate: 1.0 mL/min

  • Detection:

    • UV: 205 nm

    • ELSD/CAD: Nebulizer temperature 30-40 °C, Evaporation temperature 50-60 °C, Gas flow (Nitrogen) appropriate for the instrument.

  • Analysis: Identify the 1,2-PLG peak based on the retention time of the standard. The 1,3-isomer, being less polar, will typically elute slightly earlier.[1][2][3][4] Calculate the area percentage of each peak to determine the purity and the percentage of the positional isomer.

Fatty Acid Composition Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method determines the identity and relative amounts of the fatty acids esterified to the glycerol (B35011) backbone.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) and Mass Spectrometer (MS).

  • Capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-23, SP-2560).

Reagents:

  • Methanolic HCl (3N) or BF₃-Methanol

  • Hexane (GC grade)

  • Saturated NaCl solution

  • FAME standards (e.g., methyl palmitate, methyl linoleate)

Procedure:

  • Transesterification (to form FAMEs):

    • Dissolve ~5 mg of PLG in 1 mL of hexane in a screw-cap vial.

    • Add 1 mL of 3N methanolic HCl.

    • Cap the vial tightly and heat at 80°C for 2 hours.

    • Cool to room temperature.

  • Extraction:

    • Add 2 mL of hexane and 2 mL of saturated NaCl solution.

    • Vortex thoroughly and centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a new vial.

  • GC-MS Analysis:

    • Injection Volume: 1 µL (split injection, e.g., 50:1)

    • Inlet Temperature: 250°C

    • Oven Program: 150°C hold for 1 min, ramp to 240°C at 4°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • FID Temperature: 260°C

    • MS Transfer Line Temperature: 250°C

    • MS Ion Source Temperature: 230°C

    • Scan Range: m/z 50-500

  • Analysis: Identify the FAMEs by comparing their retention times and mass spectra to those of the standards. Calculate the relative percentage of each fatty acid from the peak areas in the FID chromatogram.

Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides a non-destructive method to confirm the structure and assess the purity of the sample.

Instrumentation:

  • NMR spectrometer (≥400 MHz)

Reagents:

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of PLG in ~0.7 mL of CDCl₃.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Analysis:

    • ¹H NMR:

      • Confirm the presence of signals corresponding to the glycerol backbone, the acyl chains, and the double bonds of the linoleoyl group.

      • The integration of specific protons can be used to determine the relative amounts of different components. For example, the ratio of the glycerol backbone protons to the terminal methyl protons of the fatty acids can indicate the presence of free fatty acids or mono-/tri-glycerides.

    • ¹³C NMR:

      • Confirm the number and type of carbon atoms. The chemical shifts of the carbonyl carbons can help distinguish between sn-1/3 and sn-2 positions.

Visualizing Experimental Workflows

To aid in understanding the analytical processes, the following diagrams illustrate the workflows for HPLC and GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis start Synthetic PLG Sample dissolve Dissolve in Isopropanol (1 mg/mL) start->dissolve inject Inject 10 µL onto C18 column dissolve->inject separate Gradient Elution (Acetonitrile/Isopropanol) inject->separate detect Detect (UV/ELSD/CAD) separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity and Isomer Ratio integrate->calculate GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis start Synthetic PLG Sample transesterify Transesterify to FAMEs (Methanolic HCl) start->transesterify extract Extract FAMEs with Hexane transesterify->extract inject Inject 1 µL into GC extract->inject separate Separate FAMEs on capillary column inject->separate detect Detect (FID) and Identify (MS) separate->detect chromatogram Obtain Chromatogram and Mass Spectra detect->chromatogram identify Identify FAMEs chromatogram->identify quantify Quantify Relative Composition (FID) identify->quantify Impurities cluster_synthesis Synthesis-Related Impurities cluster_storage Storage-Related Impurities PLG This compound (Target Molecule) pos_isomer 1,3-Palmitoyl-linoleoyl-rac-glycerol (Positional Isomer) PLG->pos_isomer Acyl Migration mono_tri Mono- and Tri-acylglycerols PLG->mono_tri Incomplete Reaction or Disproportionation free_fa Free Palmitic and Linoleic Acid PLG->free_fa Incomplete Esterification catalyst Residual Catalysts/Reagents PLG->catalyst Inadequate Purification oxidized Oxidized Diacylglycerols (Hydroperoxides, Aldehydes) PLG->oxidized Exposure to Air/Light hydrolyzed Hydrolysis Products (Free Fatty Acids, Monoacylglycerols) PLG->hydrolyzed Exposure to Moisture

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Palmitoyl-2-linoleoyl-rac-glycerol
Reactant of Route 2
1-Palmitoyl-2-linoleoyl-rac-glycerol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.